Deacetylcephalosporin C
Description
Structure
3D Structure
Properties
IUPAC Name |
(6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O7S/c15-7(13(21)22)2-1-3-8(19)16-9-11(20)17-10(14(23)24)6(4-18)5-25-12(9)17/h7,9,12,18H,1-5,15H2,(H,16,19)(H,21,22)(H,23,24)/t7-,9-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCFYHBHOFBVIV-JWKOBGCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(C(=O)O)N)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCC[C@H](C(=O)O)N)C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933157 | |
| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-46-6 | |
| Record name | Deacetylcephalosporin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Deacetylcephalosporin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-[(5-Amino-5-carboxy-1-hydroxypentylidene)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Deacetylcephalosporin C Biosynthesis Pathway in Acremonium chrysogenum: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Industrial Significance of Acremonium chrysogenum
The filamentous fungus Acremonium chrysogenum stands as a cornerstone in the pharmaceutical industry, primarily recognized for its production of cephalosporin C (CPC).[1] This β-lactam antibiotic is the foundational precursor for a vast array of semi-synthetic cephalosporins, a class of broad-spectrum antibiotics indispensable in modern medicine.[1] Unlike penicillins, cephalosporins exhibit greater resistance to β-lactamases, rendering them effective against many penicillin-resistant bacterial strains.[1] The intricate biosynthetic pathway leading to deacetylcephalosporin C (DACC), a key intermediate in CPC production, is a testament to the sophisticated metabolic machinery of this fungus. This guide provides an in-depth exploration of the DACC biosynthesis pathway, offering technical insights and field-proven methodologies for its study and manipulation.
The Architectural Blueprint: Genetic Organization of the Cephalosporin Biosynthesis Pathway
The genes encoding the enzymes for cephalosporin biosynthesis in A. chrysogenum are strategically organized into two distinct clusters on different chromosomes:
-
The "Early" Gene Cluster: This cluster contains the genes pcbAB and pcbC, which are responsible for the initial steps of the pathway, leading to the formation of the tripeptide intermediate δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) and its subsequent cyclization to isopenicillin N (IPN).[1]
-
The "Late" Gene Cluster: This cluster houses the cefEF and cefG genes, which catalyze the final stages of the pathway, including the conversion of penicillin N to deacetoxycephalosporin C (DAOC), then to DACC, and finally to CPC.[1]
This segregated genetic architecture suggests a coordinated, yet spatially distinct, regulation of the biosynthetic process.
A Journey Through the Metabolic Maze: The this compound Biosynthesis Pathway
The biosynthesis of DACC is a multi-step enzymatic cascade that traverses different subcellular compartments, highlighting the metabolic sophistication of A. chrysogenum. The pathway can be dissected into the following key stages:
The Cytosolic Genesis: Formation of the ACV Tripeptide
The journey begins in the cytosol with the non-ribosomal synthesis of the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). This crucial first step is catalyzed by the multifunctional enzyme ACV synthetase (ACVS) , encoded by the pcbAB gene.[2][3] ACVS is a large, multi-domain enzyme that sequentially activates and condenses the three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[4] The catalytic mechanism of ACVS is a complex process involving amino acid activation via adenylation, thioesterification to the enzyme's integrated pantetheine arms, and subsequent peptide bond formation.
The Ring of Power: Cyclization to Isopenicillin N
Still within the cytosol, the linear ACV tripeptide undergoes a remarkable transformation catalyzed by isopenicillin N synthase (IPNS) , a non-heme iron-dependent oxygenase encoded by the pcbC gene.[2][3][5] IPNS facilitates an oxidative cyclization of ACV, forming the characteristic bicyclic β-lactam structure of isopenicillin N (IPN). This reaction is a critical branch point, as IPN is the precursor to all penicillins and cephalosporins.
A Peroxisomal Detour: Epimerization to Penicillin N
The pathway then takes a detour into the peroxisomes. IPN is transported into these organelles where it undergoes epimerization at the L-α-aminoadipyl side chain to yield penicillin N. This conversion is a two-step process catalyzed by a two-component epimerization system encoded by the cefD1 and cefD2 genes.[6] This compartmentalization is a key regulatory feature of the pathway, separating the early and late stages of biosynthesis.
Back to the Cytosol: Ring Expansion and Hydroxylation to this compound
Penicillin N is subsequently transported back into the cytosol for the final steps leading to DACC. Here, the bifunctional enzyme deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS) , encoded by the cefEF gene, plays a pivotal role.[1][5] This remarkable enzyme catalyzes two sequential reactions:
-
Ring Expansion: DAOCS activity expands the five-membered thiazolidine ring of penicillin N into the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[5]
-
Hydroxylation: DACS activity then hydroxylates the acetyl side chain of DAOC to form this compound (DACC).[7]
The final step in the biosynthesis of cephalosporin C involves the acetylation of DACC by This compound acetyltransferase , encoded by the cefG gene.
Below is a diagram illustrating the this compound biosynthesis pathway:
Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. chrysogenum.
Detailed Step-by-Step Protocol
1. sgRNA Design and Plasmid Construction:
- Rationale: The specificity of CRISPR/Cas9 targeting is determined by the single-guide RNA (sgRNA). Proper design is critical to ensure high on-target efficiency and minimize off-target effects.
- Procedure:
- Identify the target gene sequence for knockout.
- Use a CRISPR design tool (e.g., CHOPCHOP, E-CRISP) to identify potential 20-nucleotide sgRNA target sites with a protospacer adjacent motif (PAM) sequence (typically NGG) at the 3' end.
- Select sgRNAs with high predicted on-target scores and low off-target scores.
- Synthesize and clone the selected sgRNA sequence into a Cas9 expression vector suitable for fungal transformation. This vector should contain a fungal-specific promoter driving Cas9 expression and a selectable marker (e.g., hygromycin resistance). A system utilizing the endogenous 5S rRNA promoter for sgRNA transcription has shown high efficiency. [7] 2. Protoplast Preparation:
- Rationale: The rigid fungal cell wall of A. chrysogenum is a barrier to DNA uptake. Enzymatic digestion to generate protoplasts is essential for efficient transformation.
- Procedure:
- Grow A. chrysogenum mycelia in a suitable liquid medium.
- Harvest young, actively growing mycelia by filtration.
- Wash the mycelia with an osmotic stabilizer (e.g., 0.8 M NaCl).
- Incubate the mycelia with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in the osmotic stabilizer until a sufficient number of protoplasts are released.
- Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
- Wash and resuspend the protoplasts in an appropriate transformation buffer.
3. CRISPR/Cas9 Plasmid Transformation:
- Rationale: Polyethylene glycol (PEG)-mediated transformation is a widely used and effective method for introducing DNA into fungal protoplasts.
- Procedure:
- Mix the prepared protoplasts with the CRISPR/Cas9 plasmid DNA.
- Add a PEG solution (e.g., 40% PEG 4000 in a calcium-containing buffer) and incubate on ice.
- Gradually dilute the PEG solution with the transformation buffer.
- Centrifuge the protoplasts and resuspend them in a regeneration medium.
- Plate the protoplasts on a solid regeneration medium containing an osmotic stabilizer and the appropriate selective agent (e.g., hygromycin).
4. Transformant Selection and Verification:
- Rationale: A multi-step verification process is crucial to confirm successful gene knockout and eliminate false positives.
- Procedure:
- Selection: Incubate the plates until transformant colonies appear. Only cells that have successfully integrated the plasmid will grow on the selective medium.
- Genomic DNA Extraction: Isolate genomic DNA from putative transformants.
- PCR Screening: Design primers flanking the target gene region. PCR amplification from wild-type genomic DNA will produce a band of a specific size. In a successful knockout mutant (with a deletion), the PCR product will be smaller or absent.
- Sequence Verification: Sequence the PCR product from the putative knockout mutants to confirm the precise deletion or mutation at the target site.
5. Phenotypic Analysis:
- Rationale: The final validation step involves assessing the functional consequence of the gene knockout.
- Procedure:
- Cultivate the confirmed knockout mutants and the wild-type strain under conditions permissive for cephalosporin production.
- Analyze the culture broth using High-Performance Liquid Chromatography (HPLC) to quantify the production of DACC, CPC, and other pathway intermediates. A successful knockout of a key pathway gene should result in the absence or significant reduction of the final product and the accumulation of the substrate of the knocked-out enzyme.
Conclusion: Harnessing the Power of a Fungal Cell Factory
The this compound biosynthesis pathway in Acremonium chrysogenum is a finely tuned metabolic process with significant industrial relevance. A thorough understanding of its genetic and biochemical intricacies, coupled with robust methodologies for its manipulation, is essential for advancing both fundamental mycology and the development of novel and improved cephalosporin-based therapeutics. The technical insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively explore and exploit the full potential of this remarkable fungal cell factory.
References
-
A Highly Efficient 5S rRNA-CRISPR/Cas9 Genome Editing Toolkit in Acremonium chrysogenum. PubMed. Available at: [Link]
-
Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry. Available at: [Link]
-
Kinetic and crystallographic studies on deacetoxycephalosporin C synthase (DAOCS). ScienceDirect. Available at: [Link]
-
Kinetic and crystallographic studies on deacetoxycephalosporin C synthase (DAOCS). PubMed. Available at: [Link]
-
Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. MDPI. Available at: [Link]
-
Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. ScienceDirect. Available at: [Link]
-
Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum. ResearchGate. Available at: [Link]
-
A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Available at: [Link]
-
Improvement of the CRISPR-Cas9 mediated gene disruption and large DNA fragment deletion based on a chimeric promoter in Acremonium chrysogenum. PubMed. Available at: [Link]
-
Factors affecting the isopenicillin N synthetase reaction. PMC. Available at: [Link]
-
(PDF) A Highly Efficient 5S rRNA-CRISPR/Cas9 Genome Editing Toolkit in Acremonium chrysogenum. ResearchGate. Available at: [Link]
-
Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. ResearchGate. Available at: [Link]
-
De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS One. Available at: [Link]
-
A spectrophotometric assay for deacetoxycephalosporin C synthase. PubMed. Available at: [Link]
-
Production and optimization studies of cephalosporin C by solid state fermentation. PubMed. Available at: [Link]
-
Catalytic Activity in Cephalosporium Acremonium Isopenicillin N Synthase Does Not Involve glutamine-234. PubMed. Available at: [Link]
-
Kan Wang Editor - Agrobacterium Protocols. ResearchGate. Available at: [Link]
-
Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid. Springer Nature Experiments. Available at: [Link]
-
Genome Sequence and Annotation of Acremonium chrysogenum, Producer of the β-Lactam Antibiotic Cephalosporin C. PMC. Available at: [Link]
-
Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. PMC. Available at: [Link]
-
Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum. ResearchGate. Available at: [Link]
-
A simplified and efficient Agrobacterium tumefaciens electroporation method. PMC. Available at: [Link]
-
An Improved Procedure for Agrobacterium-Mediated Transformation of 'Carrizo' Citrange. PMC. Available at: [Link]
Sources
- 1. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. A Highly Efficient 5S rRNA-CRISPR/Cas9 Genome Editing Toolkit in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylcephalosporin C: A Cornerstone of Modern Antibiotics - A Technical Guide
This in-depth technical guide explores the discovery and historical significance of deacetylcephalosporin C (DCPC), a pivotal intermediate in the production of semi-synthetic cephalosporin antibiotics. Directed at researchers, scientists, and drug development professionals, this document provides a comprehensive overview of DCPC's journey from a fungal metabolite to a cornerstone of modern medicine. We will delve into its discovery, biosynthetic pathway, and the methodologies for its isolation, purification, and characterization, underpinned by field-proven insights and established protocols.
The Serendipitous Discovery of a New Class of Antibiotics
The story of cephalosporins begins in 1945 with the astute observations of Italian physician and pharmacologist Giuseppe Brotzu.[1] While investigating the sewage outfall in Cagliari, Sardinia, he noted that the surrounding seawater seemed to possess self-purifying properties.[2] Intrigued, he isolated a fungus, Cephalosporium acremonium (now known as Acremonium chrysogenum), which produced substances with antibacterial activity against Salmonella typhi, the causative agent of typhoid fever.[1]
Brotzu's initial findings, published in a local journal in 1948, caught the attention of Sir Howard Florey, who had been instrumental in the development of penicillin.[2] This led to a collaboration with Sir Edward Abraham and Guy Newton at the Sir William Dunn School of Pathology at the University of Oxford.[3] Their meticulous work in the early 1950s led to the isolation of three distinct antibiotic substances from the fungal culture: cephalosporin P, penicillin N, and, most importantly, cephalosporin C.[4]
Cephalosporin C, discovered in 1953, exhibited remarkable properties.[3] It was resistant to penicillinase, the enzyme that inactivates penicillin, and possessed a broader spectrum of activity.[2] However, its inherent antibacterial potency was too low for direct clinical use. The true potential of cephalosporin C was unlocked with the elucidation of its structure in 1959, revealing a bicyclic core, 7-aminocephalosporanic acid (7-ACA), which is analogous to the 6-aminopenicillanic acid (6-APA) nucleus of penicillins.[1][2] This discovery paved the way for the creation of a vast array of semi-synthetic cephalosporins with enhanced potency, broader spectrum, and improved pharmacokinetic properties.[4] The first of these, cefalotin (cephalothin), was launched by Eli Lilly and Company in 1964.[1]
The Biosynthetic Pathway of this compound
This compound is a key intermediate in the biosynthesis of cephalosporin C in Acremonium chrysogenum. The pathway begins with the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and D-valine. A crucial step in this pathway is the enzymatic conversion of penicillin N to deacetoxycephalosporin C (DAOC), which is then hydroxylated to form this compound.[5]
In the fungus A. chrysogenum, a bifunctional enzyme known as deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS) catalyzes both the ring expansion of penicillin N to DAOC and the subsequent hydroxylation to DCPC.[5] This enzyme is a non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase.[6] The hydroxylation of the acetyl methyl group of DAOC is a chemically challenging step that is efficiently catalyzed by the DACS activity of this enzyme.[6][7]
Caption: Key enzymatic conversions in the fungal biosynthesis of this compound.
Historical Significance: The Dawn of Semi-Synthetic Cephalosporins
The discovery of this compound and its central role in the cephalosporin biosynthetic pathway was of immense historical significance. It provided the crucial chemical scaffold for the development of a multitude of life-saving antibiotics. The hydroxyl group on the acetyl side chain of DCPC, and more importantly, the 7-amino group of the 7-ACA nucleus derived from cephalosporin C, offered sites for chemical modification.[1] This allowed chemists to overcome the limitations of the naturally occurring cephalosporin C and engineer new molecules with tailored properties.
The ability to create semi-synthetic cephalosporins led to the classification of these antibiotics into "generations," each with a progressively broader spectrum of activity, particularly against Gram-negative bacteria.[8] This evolution in antibiotic therapy has been critical in combating the ever-growing challenge of bacterial resistance.
Isolation and Purification of this compound from Fermentation Broth: A Step-by-Step Protocol
The isolation and purification of DCPC from the complex milieu of a fermentation broth requires a multi-step approach to remove cellular debris, proteins, and other related cephalosporin compounds. The following protocol outlines a robust method for obtaining high-purity DCPC.
4.1. Step 1: Initial Broth Treatment and Solid-Phase Extraction
-
Harvest and Clarification: Centrifuge the Acremonium chrysogenum fermentation broth to remove mycelia and other insoluble materials.
-
Acidification and Protein Precipitation: Adjust the pH of the clarified broth to 3.0 with a suitable acid to precipitate proteins. Centrifuge to remove the precipitated proteins.
-
Adsorption onto Activated Carbon: Pass the acidified supernatant through a column packed with granular activated carbon. DCPC and other cephalosporin analogues will adsorb to the carbon matrix.
-
Elution: Elute the adsorbed compounds from the activated carbon column using an aqueous ethanol or isopropanol solution (e.g., 8-13% v/v). This step provides an initial separation and concentration of the cephalosporins.
4.2. Step 2: Ion-Exchange Chromatography
-
Nanofiltration (Optional): The eluate from the activated carbon column can be concentrated using a nanofiltration membrane.
-
Anion-Exchange Chromatography: Load the concentrated eluate onto an anion-exchange resin column (e.g., Amberlite IRA-67). DCPC will bind to the resin.
-
Elution: Elute the bound DCPC from the anion-exchange column using a suitable buffer, such as a 0.5 M sodium acetate buffer at pH 6.3. This step provides a significant increase in purity.
4.3. Step 3: Crystallization
-
Solvent Precipitation: Add a non-polar solvent, such as acetone, to the purified DCPC solution from the ion-exchange chromatography step to induce crystallization.
-
Isolation and Drying: Collect the DCPC crystals by filtration and dry them under vacuum.
Caption: A typical workflow for the isolation and purification of this compound.
Analytical Characterization of this compound
Accurate and reliable analytical methods are essential for monitoring DCPC production during fermentation and for quality control of the purified product.
5.1. High-Performance Liquid Chromatography (HPLC) for Quantification
A validated reversed-phase HPLC (RP-HPLC) method is the standard for the quantitative analysis of DCPC in fermentation broths and purified samples.[9]
Table 1: Validated HPLC Method for this compound Analysis
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with a mixture of an aqueous buffer (e.g., 0.1 M ammonium acetate, pH 5.6) and acetonitrile (e.g., 95:5 v/v)[10] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Sample Preparation | Fermentation broth samples should be centrifuged and filtered through a 0.45 µm membrane filter prior to injection. |
Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11][12]
5.2. Structural Characterization: NMR and Mass Spectrometry
The definitive structural confirmation of isolated DCPC is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
5.2.1. NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each proton and carbon atom in the DCPC molecule, confirming its structure. While specific spectral data can vary slightly based on the solvent and instrument, representative chemical shifts are crucial for identification.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| β-lactam Ring | ||
| H-6 | ~5.2 | ~58 |
| H-7 | ~5.8 | ~60 |
| Dihydrothiazine Ring | ||
| H-2 | ~3.5 (ABq) | ~25 |
| H-4 | ~4.9 | ~125 |
| CH₂-OH | ~4.2 | ~62 |
| Side Chain | ||
| α-CH | ~3.8 | ~55 |
| β, γ, δ-CH₂ | 1.8-2.5 | 22-35 |
5.2.2. Mass Spectrometry
Mass spectrometry provides the accurate molecular weight and fragmentation pattern of DCPC, further confirming its identity. Electrospray ionization (ESI) is a commonly used technique for the analysis of cephalosporins.
The mass spectrum of DCPC is expected to show a prominent protonated molecular ion [M+H]⁺ in positive ion mode. The fragmentation pattern will be characteristic of the cephalosporin core, with cleavage of the β-lactam ring being a major fragmentation pathway.[13][14]
Conclusion
This compound stands as a testament to the power of scientific curiosity and the profound impact of natural product discovery on human health. From its humble origins in a Sardinian sewer to its indispensable role in the production of life-saving antibiotics, the journey of DCPC is a compelling narrative of scientific innovation. This technical guide provides a framework for understanding the discovery, biosynthesis, and technical methodologies associated with this vital molecule, empowering researchers and drug development professionals to build upon this rich scientific heritage.
References
- Cephalosporin - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cephalosporin]
- Abraham, E. P. (1979). A glimpse of the early history of the cephalosporins. Reviews of Infectious Diseases, 1(1), 99-105. [URL: https://pubmed.ncbi.nlm.nih.gov/400942/]
- Discovery and development of cephalosporins - Wikipedia. [URL: https://en.wikipedia.org/wiki/Discovery_and_development_of_cephalosporins]
- Cephalosporin Antibiotics History and Update Introduction - International Journal of Science and Innovative Research. [URL: https://www.ijsir.org/journal/2017/March/V5I3-04.pdf]
- Penicillin and cephalosporin production: A historical perspective - Medigraphic. [URL: https://www.medigraphic.com/pdfs/revinv/sp-2007/sp071g.pdf]
- Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4959232/]
- Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27302753/]
- Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7336952/]
- On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2324218/]
- One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase - OUCI. [URL: https://scholar.google.com/scholar_lookup?journal=Biochem.+Eng.+J.&title=One-pot+enzymatic+production+of+deacetyl-7-aminocephalosporanic+acid+from+cephalosporin+C+via+immobilized+cephalosporin+C+acylase+and+deacetylase&author=X.+Ma&author=S.+Deng&author=E.+Su&author=D.
- 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. [URL: https://www.google.com/url?q=https://www.rsc.
- Schematic overview of proposed mechanisms for deacetoxycephalosporin C... - ResearchGate. [URL: https://www.researchgate.net/figure/Schematic-overview-of-proposed-mechanisms-for-deacetoxycephalosporin-C-synthase-DAOCS_fig6_322695579]
- Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS. [URL: https://www.ifpan.edu.pl/journals/acta/full/132/a132-2-50.pdf]
- Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273212/]
- Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectral-fragmentation-pathways-of-a-cephalosporin-antibiotics-and-b_fig2_281297594]
- Mass spectral fragmentation pathway of cephalosporin antibiotic. - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectral-fragmentation-pathway-of-cephalosporin-antibiotic_fig1_319486221]
- Basic 1H- and 13C-NMR Spectroscopy. [URL: https://www.ebook.de/de/product/5815181/metin_balci_basic_1h_and_13c_nmr_spectroscopy.html]
- Mass Spectrometry: Fragmentation. [URL: https://www.csun.
- Copy of 1H NMR and 13C NMR spectra - The Royal Society of Chemistry. [URL: https://www.rsc.
- DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. [URL: https://fenix.tecnico.ulisboa.pt/downloadFile/1126786943317772/Extended%20Abstract.pdf]
- This compound - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1243383/]
- A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. - Systematic Reviews in Pharmacy. [URL: https://www.sysrevpharm.
- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/05%3A_Mass_Spectrometry/5.
- A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3831763/]
- Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residue. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5433068/]
Sources
- 1. Cephalosporin - Wikipedia [en.wikipedia.org]
- 2. medigraphic.com [medigraphic.com]
- 3. A glimpse of the early history of the cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]
- 5. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijesir.org [ijesir.org]
- 9. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sysrevpharm.org [sysrevpharm.org]
- 11. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymatic Mechanism of Deacetylcephalosporin C Synthase (DACS)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Deacetylcephalosporin C synthase (DACS) is a critical enzyme in the biosynthetic pathway of cephalosporin antibiotics, a class of β-lactams with profound clinical importance. This guide provides a comprehensive exploration of the DACS enzymatic mechanism, delving into its molecular architecture, the intricacies of its catalytic cycle, and the experimental methodologies used for its characterization. As a non-heme Fe(II)/α-ketoglutarate-dependent oxygenase, DACS catalyzes the stereospecific hydroxylation of deacetoxycephalosporin C (DAOC) to form this compound (DAC), a key intermediate for both natural and semi-synthetic cephalosporins. Understanding this mechanism is paramount for the targeted engineering of DACS to enhance antibiotic production and generate novel therapeutic agents.
Introduction: The Significance of DACS in Cephalosporin Biosynthesis
The discovery of penicillin and subsequently cephalosporins revolutionized modern medicine. These β-lactam antibiotics function by inhibiting bacterial cell wall synthesis, leading to bactericidal effects.[1][2] this compound synthase (DACS), encoded by the cefF gene in organisms like Streptomyces clavuligerus, plays a pivotal role in the later stages of cephalosporin biosynthesis.[3][4] It follows the action of deacetoxycephalosporin C synthase (DAOCS), which catalyzes the oxidative ring expansion of penicillin N to DAOC.[3][5] DACS then performs a crucial, chemically challenging hydroxylation at the C-3' methyl group of DAOC to produce DAC.[4][6] This transformation is a critical step, as the resulting hydroxyl group is a handle for further enzymatic modifications or chemical derivatization to create a wide array of cephalosporin drugs with improved efficacy and broader spectrums of activity.[4][6]
In some organisms, such as the fungus Acremonium chrysogenum, the DAOCS and DACS activities are present in a single bifunctional enzyme.[3][5] However, in bacteria like S. clavuligerus, these two distinct catalytic steps are carried out by separate monofunctional enzymes, DAOCS and DACS, respectively.[3] This guide will focus on the monofunctional DACS from S. clavuligerus as a model for understanding this important enzymatic transformation.
The DACS Active Site: A Precisely Orchestrated Catalytic Environment
DACS belongs to the superfamily of Fe(II)/α-ketoglutarate-dependent dioxygenases, which share a conserved structural fold and catalytic mechanism.[7][8][9] The active site of DACS is characterized by a "jellyroll" β-strand fold which coordinates a ferrous iron (Fe(II)) atom. This iron is typically ligated by a conserved facial triad of amino acid residues, commonly two histidines and one aspartate or glutamate (His-X-Asp/Glu-Xn-His).[8][9]
The key components of the DACS active site are:
-
The Mononuclear Fe(II) Center: This is the heart of the catalytic machinery, directly participating in oxygen activation.
-
Co-substrate (α-ketoglutarate): This molecule binds to the Fe(II) center in a bidentate fashion through its C-1 carboxylate and C-2 keto groups.[8]
-
Prime Substrate (DAOC): Deacetoxycephalosporin C binds in a specific orientation within the active site pocket, positioning its C-3' methyl group in proximity to the Fe(II) center for hydroxylation.
-
Co-factor (Molecular Oxygen): Dioxygen binds to the Fe(II) center after the binding of α-ketoglutarate and the prime substrate.
The precise arrangement of these components within the active site ensures the high regio- and stereospecificity of the hydroxylation reaction.
The Catalytic Mechanism of DACS: A Step-by-Step Analysis
The catalytic cycle of DACS follows the consensus mechanism for Fe(II)/α-ketoglutarate-dependent oxygenases, which involves the formation of a highly reactive ferryl-oxo (Fe(IV)=O) intermediate.[8][9][10] This powerful oxidizing species is responsible for abstracting a hydrogen atom from the substrate, initiating the hydroxylation process.
The key steps of the DACS enzymatic mechanism are as follows:
-
Sequential Binding of Substrates: The catalytic cycle begins with the binding of the Fe(II) cofactor, followed by the co-substrate α-ketoglutarate, and then the prime substrate, deacetoxycephalosporin C (DAOC), to the enzyme's active site. This forms a ternary enzyme-Fe(II)-α-ketoglutarate-DAOC complex.[5][10]
-
Oxygen Activation and Ferryl-Oxo Formation: Molecular oxygen (O₂) then binds to the open coordination site on the Fe(II) center. This is followed by an oxidative decarboxylation of α-ketoglutarate to succinate and CO₂. This process involves the transfer of two electrons from α-ketoglutarate and two from the Fe(II) center to the bound O₂, leading to the cleavage of the O-O bond and the formation of a high-spin Fe(IV)=O species.[8][9][10]
-
Hydrogen Abstraction: The highly electrophilic ferryl-oxo intermediate abstracts a hydrogen atom from the C-3' methyl group of the bound DAOC. This generates a substrate radical and an Fe(III)-OH intermediate.
-
Radical Rebound and Hydroxylation: The final step involves the "rebound" of the hydroxyl group from the Fe(III)-OH intermediate to the substrate radical. This forms the hydroxylated product, this compound (DAC), and regenerates the Fe(II) center in the active site.
-
Product Release: The products, DAC and succinate, are then released from the active site, allowing the enzyme to begin another catalytic cycle.
This intricate mechanism allows for the controlled activation of molecular oxygen to perform a challenging C-H bond functionalization with high precision.
Visualizing the DACS Catalytic Cycle
The following diagram illustrates the key stages of the DACS enzymatic mechanism.
Sources
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. Drug Discovery in the Field of β-Lactams: An Academic Perspective | MDPI [mdpi.com]
- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering Fe(II)/α-Ketoglutarate-Dependent Halogenases and Desaturases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FeII/alpha-ketoglutarate-dependent hydroxylases and related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Deacetylcephalosporin C Acetyltransferase (DAC-AT): Function, Mechanism, and Application
Introduction: The Final Architect of a Blockbuster Antibiotic
Deacetylcephalosporin C acetyltransferase (DAC-AT), systematically known as acetyl-CoA:deacetylcephalosporin-C O-acetyltransferase (EC 2.3.1.175), is a pivotal enzyme in the biosynthesis of cephalosporin C, a foundational molecule for a multi-billion dollar class of broad-spectrum β-lactam antibiotics.[1][2] This enzyme catalyzes the final, and often rate-limiting, step in the intricate biosynthetic pathway within filamentous fungi such as Acremonium chrysogenum.[3][4] The primary function of DAC-AT is the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the C-3' hydroxyl group of this compound (DAC), yielding the final product, cephalosporin C (CPC), and coenzyme A (CoA).[1][2]
This guide provides a comprehensive technical overview of DAC-AT, delving into its biochemical properties, catalytic mechanism, and its critical role in industrial microbiology. For researchers and professionals in drug development and microbial biotechnology, a thorough understanding of DAC-AT is paramount for an informed approach to strain improvement and the potential synthesis of novel cephalosporin derivatives.
The Cephalosporin C Biosynthetic Pathway: A Multi-Step Synthesis
The production of cephalosporin C is a complex process involving a series of enzymatic conversions. The pathway begins with the condensation of three precursor amino acids—L-α-aminoadipic acid, L-cysteine, and L-valine—and culminates in the DAC-AT-catalyzed acetylation of DAC.[4] this compound serves as a crucial branch point in the biosynthesis of β-lactam antibiotics, leading to both cephalosporins and cephamycins.
Below is a diagram illustrating the key steps in the cephalosporin C biosynthetic pathway, highlighting the final position of DAC-AT.
Caption: The biosynthetic pathway of Cephalosporin C.
Biochemical and Structural Properties of DAC-AT
DAC-AT from Acremonium chrysogenum has been extensively studied, revealing it to be a member of the α/β hydrolase superfamily of acetyltransferases.[3] Crystallographic studies have provided detailed insights into its three-dimensional structure, both in its native form and in complex with its substrates and products.[3][5]
The enzyme's structure is crucial to its function, featuring a catalytic triad of amino acid residues within the active site that is characteristic of this enzyme family. This structural understanding has been instrumental in elucidating the catalytic mechanism of DAC-AT.
The Catalytic Mechanism: A Double Displacement Reaction
The acetylation of this compound by DAC-AT proceeds via a double displacement (ping-pong) mechanism. This mechanism involves two main stages:
-
Formation of an Acyl-Enzyme Intermediate: The reaction is initiated by the nucleophilic attack of a catalytic serine residue in the enzyme's active site on the carbonyl carbon of acetyl-CoA. This results in the formation of a transient tetrahedral intermediate, which then collapses to release CoA and form a stable acetyl-enzyme covalent intermediate.
-
Acetyl Group Transfer: The second substrate, this compound, then enters the active site. Its C-3' hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acetyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final product, cephalosporin C, and regenerate the free enzyme.
The following diagram illustrates this two-step catalytic process.
Sources
- 1. Colorimetric Histone Acetyltransferase Activity Assay [3hbiomedical.com]
- 2. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Vanguard of β-Lactam Synthesis: A Technical Guide to the Natural Producers of Deacetylcephalosporin C
Foreword: The Crucial Intermediate in Cephalosporin C Biosynthesis
Deacetylcephalosporin C (DAC) is a pivotal intermediate in the microbial biosynthesis of cephalosporin C, a β-lactam antibiotic of immense clinical importance.[1][2] Its production is a key step that introduces a hydroxyl group, a reactive handle for further chemical modifications that have given rise to a vast arsenal of semi-synthetic cephalosporins.[3][4] Understanding the natural producers of DAC and the intricate enzymatic machinery they employ is paramount for researchers, scientists, and drug development professionals seeking to harness and enhance the production of these life-saving therapeutics. This guide provides an in-depth exploration of the primary microbial factories of DAC, their biosynthetic pathways, and the methodologies for their study and exploitation.
I. The Principal Microbial Sources of this compound
The ability to synthesize cephalosporins is found in both fungi and bacteria. However, the industrial production of cephalosporin C, and by extension DAC, has been dominated by a select few microorganisms.
The Fungal Powerhouse: Acremonium chrysogenum
The filamentous fungus Acremonium chrysogenum (previously known as Cephalosporium acremonium) stands as the preeminent industrial producer of cephalosporin C.[1][5] First isolated from seawater off the coast of Sardinia, this organism has been the subject of intensive strain improvement programs to enhance its antibiotic titers.[6] In A. chrysogenum, DAC is a direct precursor to cephalosporin C.[7][8]
Other fungal species, such as Acremonium persicinum and Emericellopsis species, have also been reported to produce cephalosporin C, albeit at lower levels.[9]
The Bacterial Contenders: Streptomyces and Beyond
Certain Gram-positive bacteria, particularly actinomycetes, are also known producers of cephalosporins, including cephamycins. Streptomyces clavuligerus is a well-studied example, capable of synthesizing cephamycin C, a related β-lactam antibiotic.[10][11] The biosynthetic pathway in S. clavuligerus also proceeds through a DAC intermediate.[12][13] Other bacterial producers include Amycolatopsis lactamdurans and Nocardia lactamdurans.[14]
Table 1: Key Natural Producers of this compound and Related Cephalosporins
| Microorganism | Classification | Key Product(s) | Relevance |
| Acremonium chrysogenum | Fungus | Cephalosporin C | Primary industrial producer.[1] |
| Streptomyces clavuligerus | Bacterium | Cephamycin C, Clavulanic Acid | Model organism for bacterial cephalosporin biosynthesis.[10][11] |
| Acremonium persicinum | Fungus | Cephalosporin C | Alternative fungal producer.[9] |
| Amycolatopsis lactamdurans | Bacterium | Cephamycins | Bacterial source of cephalosporins.[14] |
| Nocardia lactamdurans | Bacterium | Cephamycins | Bacterial source of cephalosporins.[14] |
| Sarocladium strictum | Fungus | Deacetoxycephalosporin C | Reported producer of a DAC precursor.[13] |
II. The Biosynthetic Pathway to this compound: A Tale of Two Systems
The biosynthesis of DAC from primary metabolites is a complex, multi-step process involving a series of dedicated enzymes. While the overall framework is conserved, there are notable differences between the fungal and bacterial pathways. The journey begins with the condensation of three precursor amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine.[15][16]
The Common Trunk: From Amino Acids to Penicillin N
-
ACV Synthesis: The non-ribosomal peptide synthetase, δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS), encoded by the pcbAB gene, condenses the three precursor amino acids to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7][16]
-
Isopenicillin N Formation: The ACV tripeptide is then oxidatively cyclized by isopenicillin N synthase (IPNS), encoded by the pcbC gene, to form isopenicillin N, which contains the characteristic β-lactam and thiazolidine rings.[15][17]
-
Epimerization to Penicillin N: Isopenicillin N is subsequently epimerized to penicillin N. In A. chrysogenum, this is catalyzed by a two-component epimerization system encoded by cefD1 and cefD2.[7]
The Branch Point: Fungal vs. Bacterial Conversion to this compound
The conversion of penicillin N to DAC is where the pathways in A. chrysogenum and S. clavuligerus diverge significantly.
-
In Acremonium chrysogenum : A single, bifunctional enzyme, deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS), encoded by the cefEF gene, catalyzes two sequential reactions.[7][14] First, it expands the five-membered thiazolidine ring of penicillin N to the six-membered dihydrothiazine ring of deacetoxycephalosporin C (DAOC).[18] Then, the same enzyme hydroxylates the 3-methyl group of DAOC to yield this compound (DAC).[3][7]
-
In Streptomyces clavuligerus : These two steps are carried out by two distinct enzymes. Deacetoxycephalosporin C synthase (DAOCS), encoded by the cefE gene, is responsible for the ring expansion of penicillin N to DAOC.[7][14] Subsequently, this compound synthase (DACS), encoded by the cefF gene, hydroxylates DAOC to form DAC.[3][4][19]
The Final Step: Acetylation to Cephalosporin C
In cephalosporin C-producing organisms like A. chrysogenum, the biosynthesis culminates in the acetylation of the hydroxyl group of DAC by this compound acetyltransferase (DAC-AT), encoded by the cefG gene, to form the final product, cephalosporin C.[20][21]
Visualization of the Biosynthetic Pathway
Caption: Biosynthetic pathway of Cephalosporin C.
III. Methodologies for the Study of this compound Producers
The isolation, cultivation, and analysis of DAC-producing microorganisms are fundamental to both basic research and industrial applications.
Isolation and Screening of Producer Strains
The initial step in discovering novel or improved producer strains is their isolation from natural environments, such as soil.[9]
Experimental Protocol: Isolation of Acremonium species from Soil [9]
-
Sample Collection: Collect soil samples in sterile plastic bags.
-
Suspension Preparation: Suspend 5 g of each soil sample in 500 ml of sterile distilled water.
-
Enrichment: Transfer 5 ml of the suspension to a sterile screw-capped tube containing 0.5 ml of 200 IU/ml penicillin and incubate for 24 hours. This step selects for fungi by inhibiting bacterial growth.
-
Plating: Centrifuge the tube at 1200 g for 10 minutes. Culture the resulting pellet on selective agar media such as Rose-Bengal, Czapek-Dox, Sabouraud Dextrose Agar (SDA), and Malt Extract Agar.
-
Incubation: Incubate the plates at 25-27°C for 5-10 days.
-
Identification: Isolate and identify fungal colonies based on their macroscopic and microscopic characteristics.
Screening for Production: Isolated strains can be screened for cephalosporin production using bioassays against susceptible bacterial strains or by analytical methods like High-Performance Liquid Chromatography (HPLC).[9][22]
Cultivation for this compound Production
The production of DAC is typically achieved through submerged fermentation in bioreactors under controlled conditions.[5]
Table 2: Typical Fermentation Parameters for Cephalosporin C Production by A. chrysogenum
| Parameter | Typical Value/Condition | Rationale |
| Temperature | 28°C | Optimal for fungal growth and enzyme activity.[5] |
| pH | Maintained at 7.2 | Crucial for maintaining enzyme stability and activity. |
| Dissolved Oxygen | >30% saturation | Aerobic fermentation is essential for the oxidative steps in the biosynthetic pathway. |
| Carbon Source | Sucrose, Glucose | Provide energy and carbon skeletons for growth and secondary metabolism.[23] |
| Nitrogen Source | (NH₄)₂SO₄ | Essential for amino acid and protein synthesis.[23] |
| Precursors | d-l methionine | Can enhance cephalosporin C production.[23] |
| Agitation & Aeration | Continuous | Ensures adequate mixing and oxygen transfer. |
Experimental Protocol: Laboratory-Scale Fermentation of A. chrysogenum [23]
-
Inoculum Preparation: Prepare an inoculum by transferring a culture from a seed medium into fermentation flasks (10% v/v).
-
Fermentation Medium: Use a defined medium containing saccharose (36 g/L), glucose (27 g/L), (NH₄)₂SO₄ (8 g/L), KH₂PO₄ (8 g/L), d-l methionine (5 g/L), Na₂SO₄ (1.6 g/L), CaSO₄ (2.3 g/L), ferrous ammonium sulfate (2 g/L), MgSO₄·7H₂O (1.3 g/L), ZnSO₄·7H₂O (0.22 g/L), MnSO₄·H₂O (0.22 g/L), and CuSO₄ (0.055 g/L).
-
Incubation: Place the flasks on a shaker-incubator at 28°C and 220 rpm for up to 200 hours.
-
Sampling and Analysis: Periodically withdraw samples to measure biomass, pH, and cephalosporin C/DAC concentration using HPLC.
Extraction and Quantification of this compound
The analysis of fermentation broths for DAC and related compounds is crucial for process monitoring and optimization.
Experimental Workflow: Analysis of Fermentation Broth
Caption: Workflow for analyzing fermentation broth.
IV. Genetic Engineering for Enhanced this compound Production
The advent of molecular biology has opened up new avenues for improving DAC and cephalosporin C production through metabolic engineering.
Overexpression of Biosynthetic Genes
Increasing the expression of rate-limiting enzymes in the biosynthetic pathway can significantly enhance product titers. For instance, amplifying the pcbAB, pcbC, and cefEF genes in A. chrysogenum can lead to increased cephalosporin C production.
Heterologous Gene Expression
The differences in the biosynthetic pathways of fungi and bacteria can be exploited. For example, expressing the cefE gene from S. clavuligerus in an A. chrysogenum strain where the native cefEF gene has been disrupted can lead to the specific accumulation of DAOC.[24][25] Similarly, introducing the cefF gene from S. clavuligerus into A. chrysogenum can help reduce the accumulation of the DAOC impurity by more efficiently converting it to DAC.[7]
Manipulation of Primary Metabolism
Directing the flow of primary metabolites towards the cephalosporin C pathway is another effective strategy. This can involve modifying the pathways for the precursor amino acids L-α-aminoadipic acid, L-cysteine, and L-valine.[2][16]
V. Conclusion and Future Perspectives
The natural producers of this compound, particularly Acremonium chrysogenum, remain at the forefront of industrial antibiotic production. A deep understanding of their biology, biosynthetic pathways, and the genetic tools for their manipulation is essential for continued innovation in this field. Future research will likely focus on systems biology approaches, combining genomics, transcriptomics, proteomics, and metabolomics, to gain a holistic view of the regulatory networks governing cephalosporin biosynthesis. This will undoubtedly lead to the development of next-generation production strains with superior yields and efficiencies, ensuring a stable supply of these critical life-saving drugs.
References
- Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum.
- Li, J., et al. (2020). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Critical Reviews in Biotechnology, 40(7), 963-978.
- Malmberg, L. H., & Hu, W. S. (1991). Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus. Biotechnology and Bioengineering, 38(8), 941-947.
-
KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Streptomyces clavuligerus. (n.d.). Retrieved from [Link]
- Ebrahiminezhad, A., et al. (2018). Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum. IET Nanobiotechnology, 12(6), 815-819.
- Baldwin, J. E., et al. (1993). The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function. Bioorganic & Medicinal Chemistry, 1(1), 1-17.
- Liu, G., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. Applied Microbiology and Biotechnology, 106(19-20), 6345-6361.
-
Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. Retrieved from [Link]
-
Liu, G., et al. (2022). Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. PubMed. Retrieved from [Link]
- Malmberg, L. H., & Hu, W. S. (1996). Metabolic engineering of cephalosporin biosynthesis in Streptomyces clavuligerus. Annals of the New York Academy of Sciences, 782, 85-94.
- Jensen, S. E., et al. (1982). Cephalosporin formation by cell-free extracts from Streptomyces clavuligerus. The Journal of Antibiotics, 35(10), 1351-1360.
- Kumar, D., et al. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology, 82(17), 5249-5260.
-
Martín, J. F., et al. (2005). The cephalosporin C biosynthesis pathway. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Cephalosporin C biosynthesis. National Center for Biotechnology Information. Retrieved from [Link]
- Valegård, K., et al. (2008). The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. The Journal of Biological Chemistry, 283(13), 9075-9083.
-
ActinoBase. (2020). Streptomyces clavuligerus. Retrieved from [Link]
- Liu, G., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Applied Microbiology and Biotechnology, 100(18), 7835-7846.
- Kück, U., & Brakhage, A. A. (2001). Regulation of Cephalosporin Biosynthesis. Ruhr-Universität Bochum.
- Wang, F., et al. (2014). De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. PLOS ONE, 9(9), e104542.
- Barredo, J. L., et al. (1999). Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid.
-
Martín, J. F., et al. (2003). Genetic engineering approach to reduce undesirable by-products in cephalosporin C fermentation. ResearchGate. Retrieved from [Link]
- Zarrini, G., et al. (2007). Isolation of Acremonium species producing cephalosporine C (CPC) from forest soil in Gilan province, Iran. African Journal of Biotechnology, 6(22), 2589-2592.
- Schmitt, E. K., et al. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 458.
-
Wikipedia. (n.d.). Deacetylcephalosporin-C acetyltransferase. Retrieved from [Link]
-
Kumar, D., et al. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. PubMed. Retrieved from [Link]
-
Kumar, D., et al. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology. Retrieved from [Link]
-
Jobanputra, A. H., & Vasait, R. D. (2015). Screening, isolation and identification of bacterial isolates having potential for bioconversion of cephalosporin C. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Deacetoxycephalosporin C. National Center for Biotechnology Information. Retrieved from [Link]
- Imhoff, J. F. (2016). From Discovery to Production: Biotechnology of Marine Fungi for the Production of New Antibiotics. Marine Drugs, 14(7), 136.
- Huber, F. M., et al. (1968). Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation. Applied Microbiology, 16(7), 1011-1014.
Sources
- 1. Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]
- 3. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From Discovery to Production: Biotechnology of Marine Fungi for the Production of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academicjournals.org [academicjournals.org]
- 10. Kinetic analysis of cephalosporin biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Streptomyces clavuligerus - ActinoBase [actinobase.org]
- 12. Cephalosporin formation by cell-free extracts from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEGG PATHWAY: Penicillin and cephalosporin biosynthesis - Streptomyces clavuligerus [kegg.jp]
- 16. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 17. The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Enhanced fermentative production of Cephalosporin C by magnetite nanoparticles in culture of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Structural and Biosynthetic Differences Between Deacetylcephalosporin C and Deacetoxycephalosporin C
Introduction
Within the intricate biosynthetic pathway of cephalosporins, a class of β-lactam antibiotics critical to modern medicine, lie several key intermediates whose subtle structural variations dictate the trajectory of the entire synthetic cascade. Among the most pivotal of these are deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC). While separated by a single enzymatic hydroxylation, the distinction between these two molecules is fundamental. DAOC represents the initial formation of the core cephem ring structure from a penicillin precursor, while DAC is the immediate forerunner to the final natural product, cephalosporin C. This guide provides an in-depth exploration of the core structural differences, the biosynthetic relationship, and the analytical methodologies used to distinguish between these two vital intermediates, offering field-proven insights for researchers and professionals in drug development and biotechnology.
Chapter 1: The Fundamental Structural Distinction at the C-3 Position
The primary structural difference between deacetoxycephalosporin C and this compound lies in the substituent at the C-3 position of the dihydrothiazine ring of the cephem nucleus.
-
Deacetoxycephalosporin C (DAOC) features an inert methyl group (-CH3) at the C-3 position. Its systematic name is (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1].
-
This compound (DAC) possesses a more reactive hydroxymethyl group (-CH2OH) at the C-3 position[2]. This hydroxyl group is the site of a subsequent acetylation reaction to form cephalosporin C.
This seemingly minor substitution of a hydrogen atom with a hydroxyl group has profound implications for the molecule's chemical reactivity and its role in the biosynthetic pathway. The hydroxyl group in DAC introduces a site for further functionalization, a critical step for the bioactivity and diversification of cephalosporin antibiotics[2].
Data Presentation: Comparative Molecular Properties
| Property | Deacetoxycephalosporin C (DAOC) | This compound (DAC) |
| Molecular Formula | C14H19N3O6S | C14H19N3O7S |
| Molecular Weight | 357.38 g/mol [1] | 373.38 g/mol |
| Substituent at C-3 | Methyl (-CH3) | Hydroxymethyl (-CH2OH) |
| Key Biosynthetic Role | Product of ring expansion from Penicillin N[3][4] | Product of DAOC hydroxylation; precursor to Cephalosporin C[2][5] |
| Key Enzyme for Formation | Deacetoxycephalosporin C synthase (DAOCS)[6] | This compound synthase (DACS) / DAOC hydroxylase[7] |
Chapter 2: The Biosynthetic Cascade: From Precursor to Product
Deacetoxycephalosporin C and this compound are sequential intermediates in the biosynthesis of cephalosporin C. Understanding this pathway is essential to grasp their relationship. The process begins with the penicillin nucleus and proceeds through several enzymatic steps.
-
Ring Expansion to DAOC: The pathway diverges from penicillin biosynthesis with the enzyme deacetoxycephalosporin C synthase (DAOCS) , also known as "expandase".[3][6] This non-heme iron(II) and 2-oxoglutarate-dependent oxygenase catalyzes the complex oxidative ring expansion of the five-membered thiazolidine ring of Penicillin N into the six-membered dihydrothiazine ring, forming deacetoxycephalosporin C (DAOC)[4][6][8]. This is the committed step in the formation of the cephalosporin core[4].
-
Hydroxylation to DAC: The newly formed DAOC is then acted upon by This compound synthase (DACS) , also referred to as DAOC hydroxylase[2][7]. This enzyme, another 2-oxoglutarate-dependent oxygenase, carries out the critical transformation of the inert methyl group at C-3 into a reactive hydroxyl group, yielding this compound (DAC)[2][9]. In some fungi like Acremonium chrysogenum, DAOCS and DACS activities are present in a single bifunctional enzyme, whereas in bacteria like Streptomyces clavuligerus, they are catalyzed by two separate, distinct enzymes[3][8].
-
Acetylation to Cephalosporin C: Finally, DAC undergoes the terminal step in the pathway. The enzyme This compound acetyltransferase (DAC-AT) catalyzes the transfer of an acetyl group from acetyl-CoA to the C-3 hydroxymethyl group of DAC, producing the final antibiotic, cephalosporin C[10][11][12][13].
Mandatory Visualization: Cephalosporin C Biosynthetic Pathway
Caption: Biosynthetic conversion from Penicillin N to Cephalosporin C.
Chapter 3: Analytical Methodologies for Differentiation
Distinguishing between DAOC and DAC is a routine necessity in fermentation process monitoring, mutant strain characterization, and enzyme engineering. Due to their structural similarity, chromatographic techniques are most effective.
Principle of Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying DAOC and DAC. The separation is based on the difference in polarity. The hydroxyl group in DAC makes it more polar than DAOC, which has a nonpolar methyl group. In reverse-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase), the less polar compound (DAOC) will have a stronger affinity for the stationary phase and thus a longer retention time compared to the more polar compound (DAC), which will elute earlier.
Experimental Protocols: HPLC Analysis of DAOC and DAC
This protocol provides a generalized, self-validating workflow for the baseline separation of DAOC and DAC from a fermentation broth or enzymatic reaction mixture.
1. Sample Preparation:
- 1.1. Centrifuge the sample (e.g., 1 mL of fermentation broth) at 13,000 x g for 10 minutes to pellet cells and debris.
- 1.2. Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to prevent column clogging and ensure reproducibility.
- 1.3. If necessary, dilute the sample with the mobile phase to ensure the analyte concentrations fall within the linear range of the detector.
2. HPLC System and Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: An isocratic or gradient system of an aqueous buffer and an organic solvent. A common starting point is a mixture of 95% 20 mM potassium phosphate buffer (pH 3.5) and 5% acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.
- Detection: UV detector set to 260 nm, the absorbance maximum for the cephem nucleus.
- Injection Volume: 10 µL.
3. Execution and Data Analysis:
- 3.1. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- 3.2. Prepare and run a standard curve using certified reference standards of DAOC and DAC at known concentrations (e.g., 10, 50, 100, 200 µg/mL). This validates the method's linearity and allows for accurate quantification.
- 3.3. Inject the prepared samples.
- 3.4. Identify the peaks based on retention times compared to the standards. DAC will elute before DAOC.
- 3.5. Quantify the amount of each compound by integrating the peak area and interpolating from the standard curve.
4. Other Validating Techniques:
- Mass Spectrometry (MS): LC-MS can confirm the identity of the peaks by their mass-to-charge ratio, providing definitive evidence.
- Nuclear Magnetic Resonance (NMR): For purified samples, 1H NMR can unambiguously distinguish the two. The C-3 methyl protons of DAOC will appear as a singlet around 2.0 ppm, while the C-3 methylene protons of DAC will appear as two doublets (an AB quartet) around 4.2 ppm.
Chapter 4: Implications for Antibiotic Development
The conversion of DAOC to DAC is not merely an academic curiosity; it is a critical juncture with industrial relevance.
-
Impurity Profile: In the industrial fermentation of cephalosporin C, incomplete hydroxylation can lead to the accumulation of DAOC as an undesirable by-product[14][15]. This complicates downstream purification and can impact the final product's quality.
-
Engineering Novel Antibiotics: The hydroxyl group of DAC, introduced by the DACS enzyme, offers a second site for chemical or enzymatic modification, alongside the 7-amino group of the cephem nucleus[2]. This has been exploited in the development of semi-synthetic cephalosporins. Engineering the DACS enzyme to accept unnatural substrates can lead to novel intermediates with unique functional groups at the C-3 position, paving the way for new antibiotic candidates with improved properties[2].
Conclusion
The structural distinction between this compound and deacetoxycephalosporin C, centered on the C-3 substituent, is a cornerstone of cephalosporin biochemistry. This single hydroxylation step, mediated by this compound synthase, transforms an inert methyl group into a reactive hydroxyl handle, enabling the final acetylation to cephalosporin C and offering opportunities for biosynthetic engineering. For the research scientist and drug development professional, a firm grasp of their distinct structures, sequential roles in biosynthesis, and the analytical techniques used to differentiate them is indispensable for process optimization, strain development, and the continued innovation of this vital class of antibiotics.
References
-
Vallejo, L. F., Rumbero, A., & Martín, J. F. (2011). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology, 77(19), 6977–6985. [Link]
-
Li, J., et al. (2021). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Frontiers in Bioengineering and Biotechnology, 9, 742125. [Link]
-
Wikipedia contributors. (2023, April 25). Deacetylcephalosporin-C acetyltransferase. In Wikipedia, The Free Encyclopedia. [Link]
-
Labbé, G., et al. (2004). Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry, 43(38), 12067–12077. [Link]
-
PubChem. (n.d.). Cephalosporin C biosynthesis. In PubChem Pathway. Retrieved from [Link]
-
Fujisawa, Y., & Kanzaki, T. (1975). Role of Acetyl CoA: this compound Acetyltransferase in Cephalosporin C Biosynthesis by Cephalosporium acremonium. Bioscience, Biotechnology, and Biochemistry, 39(10), 2043-2048. [Link]
-
Fujisawa, Y., & Kanzaki, T. (1975). Role of Acetyl CoA: this compound Acetyltransferase Cephalosporin C Biosynthesis by Cephalosporium acremonium. Agricultural and Biological Chemistry, 39(10), 2043-2048. [Link]
-
Wikipedia contributors. (2023, April 25). Deacetoxycephalosporin-C hydroxylase. In Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C in A. chrysogenum. [Diagram]. Retrieved from [Link]
-
Kosalková, K., et al. (2008). The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. Journal of Molecular Biology, 377(3), 881-890. [Link]
-
ResearchGate. (n.d.). Biosynthetic pathway of cephalosporin C. [Diagram]. Retrieved from [Link]
-
Alfani, F., et al. (1996). Enzymatic conversion of cephalosporin C into glutaryl 7-aminocephalosporanic acid. A study in different reactor configurations. Journal of Molecular Catalysis B: Enzymatic, 2(1-2), 85-94. [Link]
-
IUBMB. (n.d.). EC 2.3.1.175. In Enzyme Nomenclature. Retrieved from [Link]
-
Baldwin, J. E., et al. (1990). The enzymatic conversion of exomethylene cephalosporin c into deacetyl cephalosporin c and the role of molecular oxygen in cephalosporin c biosynthesis. Tetrahedron, 46(18), 643-650. [Link]
-
ChemWhat. (n.d.). deacetylcephalosporin-C acetyltransferase EC#: 2.3.1.175. Retrieved from [Link]
-
Wikipedia contributors. (2023, April 25). Deacetoxycephalosporin-C synthase. In Wikipedia, The Free Encyclopedia. [Link]
-
Ranganathan, D., & Ranganathan, S. (2004). The Total Synthesis of Cephalosporin C. Resonance, 9(1), 20-29. [Link]
-
PubChem. (n.d.). Deacetoxycephalosporin C. In PubChem Compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure of cephalosporins. [Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural views for deacetoxycephalosporin C synthase (DAOCS). [Diagram]. Retrieved from [Link]
-
Grokipedia. (2024). Deacetoxycephalosporin-C synthase. Retrieved from [Link]
-
BRENDA. (n.d.). EC 1.14.11.26 - deacetoxycephalosporin-C hydroxylase. Retrieved from [Link]
Sources
- 1. Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 7. Deacetoxycephalosporin-C hydroxylase - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. EC 1.14.11.26 - deacetoxycephalosporin-C hydroxylase. [ebi.ac.uk]
- 10. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 11. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EC 2.3.1.175 [iubmb.qmul.ac.uk]
- 13. chemwhat.com [chemwhat.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Deacetylcephalosporin C: A Comprehensive Technical Guide to its Intrinsic Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Deacetylcephalosporin C (DAC), a pivotal intermediate in the biosynthesis of the widely-used antibiotic cephalosporin C, is often primarily regarded for its role as a molecular precursor. This guide, however, delves into the intrinsic biological activity of this compound itself. While possessing a shared β-lactam core with its acetylated counterpart, the subtle yet significant structural variation at the C-3 position profoundly influences its antibacterial efficacy and interaction with bacterial targets. This document provides a comprehensive analysis of DAC's antibacterial spectrum, mechanism of action, and the structure-activity relationships that govern its bioactivity. Detailed experimental protocols for assessing its biological properties are also presented to equip researchers with the necessary tools for further investigation.
Introduction: Beyond a Biosynthetic Intermediate
This compound is a naturally occurring β-lactam antibiotic and a direct precursor to cephalosporin C, produced by the filamentous fungus Acremonium chrysogenum.[1][2] Its biosynthesis involves the hydroxylation of deacetoxycephalosporin C (DAOC) by the enzyme deacetoxycephalosporin C synthase, a key step in the cephalosporin production pathway.[3][4] While the subsequent acetylation of DAC to form the more potent cephalosporin C has been the primary focus of industrial microbiology, the inherent biological activity of DAC warrants closer examination. Understanding the bioactivity of DAC is not only crucial for optimizing cephalosporin C production by minimizing its accumulation but also for potentially leveraging its own antibacterial properties or exploring it as a scaffold for novel semi-synthetic antibiotics.
This guide will elucidate the known biological activities of this compound, with a primary focus on its antibacterial properties. We will explore its mechanism of action, drawing comparisons with cephalosporin C to highlight the critical role of the C-3 substituent. Furthermore, this document will serve as a practical resource by providing detailed methodologies for the in-vitro evaluation of its antibacterial efficacy.
Antibacterial Spectrum and Potency of this compound
The antibacterial activity of this compound is generally considered to be modest, particularly when compared to its acetylated derivative, cephalosporin C, and other clinically relevant cephalosporins. However, it does exhibit inhibitory effects against a range of bacteria.
Comparative Minimum Inhibitory Concentrations (MIC)
The most direct measure of an antibiotic's potency is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. While extensive MIC data for this compound is not as widely published as for commercial antibiotics, available information indicates a reduced spectrum and potency.
Table 1: Illustrative Comparative MIC Values (μg/mL) of this compound and Cephalosporin C
| Bacterial Species | This compound (MIC in μg/mL) | Cephalosporin C (MIC in μg/mL) | Fold Difference (approx.) |
| Staphylococcus aureus | 100 - >500 | 25 - 100 | 4-5x less active |
| Escherichia coli | 250 - >1000 | 50 - 200 | 5x less active |
| Klebsiella pneumoniae | >500 | 100 - 250 | >2-5x less active |
| Pseudomonas aeruginosa | >1000 | >500 | Generally inactive |
Note: The values presented are approximate and compiled from various literature sources for illustrative purposes. Actual MICs can vary depending on the strain and testing conditions.
As the table illustrates, this compound is significantly less potent than cephalosporin C against both Gram-positive and Gram-negative bacteria. This difference in activity underscores the critical contribution of the C-3 acetoxymethyl group to the overall antibacterial efficacy of cephalosporin C.
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis.[5] This is achieved through the covalent inhibition of penicillin-binding proteins (PBPs), a group of transpeptidases essential for the cross-linking of peptidoglycan, the structural backbone of the bacterial cell wall.
The Role of Penicillin-Binding Proteins (PBPs)
PBPs catalyze the final steps of peptidoglycan biosynthesis. By acylating the active site serine of these enzymes, β-lactam antibiotics irreversibly inactivate them, leading to a weakened cell wall and eventual cell lysis. The affinity of a β-lactam antibiotic for different PBPs within a bacterium determines its specific antibacterial effect and spectrum of activity.
Structure-Activity Relationship at the C-3 Position
The reduced antibacterial activity of this compound compared to cephalosporin C can be directly attributed to the absence of the acetyl group at the C-3 position. The acetoxymethyl side chain of cephalosporin C serves two key functions:
-
Leaving Group Ability: The acetoxy group is a good leaving group. When the β-lactam ring acylates the PBP, the subsequent rearrangement is facilitated by the expulsion of the acetate, leading to a more stable and irreversible enzyme-antibiotic complex. The hydroxyl group of this compound is a poorer leaving group, resulting in a less efficient and potentially more reversible inhibition of PBPs.
-
Influence on β-Lactamase Stability: The nature of the C-3 substituent can also influence the stability of the cephalosporin to β-lactamases, enzymes produced by resistant bacteria that hydrolyze the β-lactam ring. While specific data for this compound is limited, modifications at this position are a key strategy in the development of β-lactamase-stable cephalosporins.
Figure 1: General mechanism of penicillin-binding protein (PBP) inhibition by β-lactam antibiotics.
Other Potential Biological Activities
While the primary focus of research has been on its antibacterial properties, as a bioactive molecule, this compound may possess other, less characterized biological activities. Research into the biological effects of biosynthetic intermediates is an emerging area. Currently, there is limited published data on non-antibacterial activities such as cytotoxic, anti-inflammatory, or enzyme inhibitory effects beyond PBPs. Further investigation in this area could reveal novel therapeutic applications for this molecule.
Experimental Protocols for Biological Activity Assessment
To facilitate further research into the biological activity of this compound, this section provides detailed, step-by-step protocols for key in-vitro assays.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines the standardized broth microdilution method for determining the MIC of this compound against a panel of bacterial isolates.
Materials:
-
This compound (analytical standard)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial isolates (e.g., S. aureus, E. coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound and dissolve it in a suitable sterile solvent (e.g., water or a buffer appropriate for its stability) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute the stock solution in CAMHB to create a working stock at a concentration that is a multiple of the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working this compound solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no antibiotic).
-
Well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
β-Lactamase Stability Assay
This assay determines the susceptibility of this compound to hydrolysis by β-lactamase enzymes.
Materials:
-
This compound
-
A purified β-lactamase enzyme (e.g., from Bacillus cereus)
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer capable of reading at 486 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a solution of this compound in phosphate buffer at a known concentration.
-
Prepare a solution of the β-lactamase in phosphate buffer. The concentration will need to be optimized based on the enzyme's activity.
-
Prepare a stock solution of nitrocefin in DMSO and dilute it in phosphate buffer to a working concentration (e.g., 100 µM).
-
-
Hydrolysis Reaction:
-
In a cuvette, combine the this compound solution and the β-lactamase solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
As a control, incubate this compound in buffer without the enzyme.
-
-
Measurement of Residual β-Lactamase Activity:
-
Add the nitrocefin working solution to the reaction mixture and the control.
-
Immediately monitor the change in absorbance at 486 nm over time. The hydrolysis of nitrocefin by active β-lactamase results in a color change from yellow to red.
-
-
Data Analysis:
-
Calculate the rate of nitrocefin hydrolysis in both the test and control samples.
-
A significant reduction in the rate of hydrolysis in the presence of this compound indicates its stability to the β-lactamase.
-
Conclusion and Future Directions
This compound, while primarily a biosynthetic intermediate, possesses inherent, albeit modest, antibacterial activity. Its reduced potency compared to cephalosporin C highlights the critical role of the C-3 acetoxymethyl group in enhancing PBP inhibition and overall antibacterial efficacy. A thorough understanding of the biological activity of this compound is essential for optimizing industrial fermentation processes for cephalosporin C production.
Future research should focus on generating a more comprehensive profile of its antibacterial spectrum through systematic MIC testing against a broad panel of clinical isolates. Furthermore, detailed studies on its interaction with specific PBPs from various bacterial species will provide deeper insights into its mechanism of action. Finally, exploring potential non-antibacterial biological activities could unveil novel therapeutic applications for this readily available biosynthetic intermediate. The experimental protocols provided in this guide offer a solid foundation for researchers to embark on these important investigations.
References
-
Cephalosporin C Production from Acremonium chrysogenum. (URL: [Link])
-
Biosynthetic pathway of cephalosporin C. The nomenclature used for the... | Download Scientific Diagram. (URL: [Link])
-
Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. (URL: [Link])
-
Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem. (URL: [Link])
-
Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed. (URL: [Link])
-
This compound - PubMed. (URL: [Link])
-
Characterization of penicillin-binding protein 2 of Staphylococcus aureus. (URL: [Link])
-
Comparison of in vitro antibacterial activity of three oral cephalosporins: cefaclor, cephalexin, and cephradine - PubMed. (URL: [Link])
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC. (URL: [Link])
-
Cephalosporins as key lead generation beta-lactam antibiotics - PMC. (URL: [Link])
-
Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC. (URL: [Link])
-
Comparative antibacterial activity of an arylglycyl oral cephalosporin, LY164846 - PMC. (URL: [Link])
-
MST assay to assess the affinity of different cephalosporin antibiotics... - ResearchGate. (URL: [Link])
-
Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. (URL: [Link])
-
This compound - PMC. (URL: [Link])
-
(PDF) Comparative Evaluation of Effectiveness of Biocatalytic Synthesis and Antibacterial Activity of Known Antibiotics and “Chimeric” Cephalosporin Compounds. (URL: [Link])
-
Detection of a Cephalosporin C Acetyl Esterase in the Carbamate Cephalosporin Antibiotic-Producing Culture, Streptomyces clavuligerus - PMC. (URL: [Link])
-
-
Tables | The CDS Antibiotic Susceptibility Test. (URL: [Link])
-
-
Antimicrobial Susceptibility Summary 2024. (URL: [Link])
-
Cephalosporins - StatPearls - NCBI Bookshelf. (URL: [Link])
-
Antimicrobial Susceptibility Summary 2025 - UCLA Quality Management Services. (URL: [Link])
-
Clinical Breakpoint Tables - EUCAST. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Enzymatic Assay of Deacetylcephalosporin C
These application notes provide a detailed protocol for the enzymatic assay of Deacetylcephalosporin C (DAC), a crucial intermediate in the biosynthesis of various cephalosporin antibiotics. This guide is intended for researchers, scientists, and drug development professionals working on the discovery, development, and production of β-lactam antibiotics.
Introduction: The Significance of this compound
This compound (DAC) is a pivotal precursor in the industrial synthesis of numerous semi-synthetic cephalosporin antibiotics. It is derived from the fermentation of the fungus Acremonium chrysogenum or can be produced through enzymatic conversion from related cephalosporin compounds. The accurate quantification of DAC is essential for monitoring fermentation processes, optimizing enzymatic reactions, and ensuring the quality of the final antibiotic products.
The enzymatic production of DAC primarily involves two key enzymes:
-
Deacetoxycephalosporin C hydroxylase (DACS) : This enzyme, also known as this compound synthase, catalyzes the hydroxylation of deacetoxycephalosporin C (DAOC) to form DAC. This is a critical step in the biosynthesis of cephalosporins.[1][2]
-
Cephalosporin C esterase (or acetylhydrolase) : This enzyme facilitates the deacetylation of Cephalosporin C to yield DAC.[3]
This document outlines a robust and reliable method for determining the concentration of DAC produced through enzymatic reactions, primarily focusing on a High-Performance Liquid Chromatography (HPLC) based approach for its specificity and sensitivity.[4][5]
Assay Principle
The enzymatic assay for this compound is based on the quantification of DAC produced from a suitable substrate by a specific enzyme. The fundamental principle involves incubating the enzyme with its substrate under optimal conditions (temperature, pH, and co-factors) and then terminating the reaction. The amount of DAC formed is then measured using a suitable analytical technique.
While spectrophotometric methods for cephalosporin analysis exist, HPLC is the preferred method for this application due to its ability to separate DAC from the substrate and other potential byproducts, ensuring accurate quantification.[4][6][7]
Experimental Workflow Overview
The following diagram illustrates the general workflow for the enzymatic assay of this compound.
Caption: Workflow for the enzymatic assay of this compound.
Materials and Reagents
Quantitative Data Summary
| Reagent/Material | Specification | Supplier (Example) |
| This compound (DAC) Standard | ≥95% purity | Sigma-Aldrich |
| Deacetoxycephalosporin C (DAOC) Substrate | ≥95% purity | Sigma-Aldrich |
| Deacetoxycephalosporin C hydroxylase (DACS) | Purified or crude lysate | In-house or commercial |
| Tris-HCl | Molecular biology grade | Thermo Fisher Scientific |
| Ascorbic acid | ACS grade | Sigma-Aldrich |
| 2-oxoglutaric acid | ≥98% purity | Sigma-Aldrich |
| Ferrous sulfate (FeSO₄·7H₂O) | ACS grade | Sigma-Aldrich |
| Methanol | HPLC grade | Fisher Scientific |
| Acetonitrile | HPLC grade | Fisher Scientific |
| Sodium acetate | ACS grade | Sigma-Aldrich |
| Phosphate Buffer | Molecular biology grade | VWR |
Reagent Preparation
-
Tris-HCl Buffer (50 mM, pH 7.5): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 7.5 with HCl, and bring to the final volume.
-
Assay Mix (for DACS activity): Prepare a fresh solution containing 710 mM Tris-HCl, 18 mM ascorbic acid, 90 mM 2-oxoglutaric acid, and 0.2 mM FeSO₄.[8]
-
Mobile Phase for HPLC: A common mobile phase for cephalosporin analysis is a mixture of phosphate buffer and an organic solvent like methanol or acetonitrile. For example, an 80:20 (v/v) mixture of 50 mM phosphate buffer (pH 5.0) and methanol can be effective.[5] All mobile phase components should be filtered and degassed before use.
-
Reaction Termination Solution: Absolute methanol is commonly used to quench the enzymatic reaction.[8]
-
Standard Solutions: Prepare a stock solution of DAC standard in the mobile phase. From this stock, prepare a series of dilutions to generate a standard curve for quantification.
Detailed Experimental Protocols
Protocol 1: Enzymatic Reaction (DACS)
This protocol is adapted from established methods for assaying deacetoxycephalosporin C synthase activity.[8]
-
Enzyme Preparation: If using a crude lysate, prepare it by disrupting cells (e.g., E. coli expressing DACS) in Tris-HCl buffer using sonication or a lysis reagent. Centrifuge to pellet cell debris and collect the supernatant containing the soluble enzyme.[8]
-
Reaction Setup: In a microcentrifuge tube, combine 30 µL of the enzyme preparation (crude lysate or purified enzyme) with 30 µL of the freshly prepared Assay Mix.
-
Substrate Addition: To initiate the reaction, add the substrate, deacetoxycephalosporin C (DAOC), to a final concentration of approximately 1 mg/mL. The substrate can be included in the assay mix.
-
Incubation: Incubate the reaction mixture at 25°C for 30 minutes with gentle shaking.
-
Reaction Termination: Stop the reaction by adding 60 µL of absolute methanol. Vortex briefly to ensure thorough mixing.
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixture at high speed (e.g., 13,000 rpm) for 5 minutes to pellet any precipitated protein.[8]
-
Sample Collection: Carefully collect the supernatant for HPLC analysis.
Protocol 2: HPLC Analysis
The following is a general HPLC method for the analysis of cephalosporins, which can be optimized for your specific instrument and column.[4][5][6][7]
-
HPLC System: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable.[5]
-
Mobile Phase: Use a pre-mixed and degassed mobile phase, for example, 80:20 (v/v) 50 mM phosphate buffer (pH 5.0)–methanol.[5]
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detection Wavelength: The UV detector should be set to a wavelength where cephalosporins exhibit strong absorbance, typically around 230-260 nm. A wavelength of 240 nm is a good starting point.
-
Injection Volume: Inject an appropriate volume of the prepared supernatant (e.g., 5-20 µL) onto the column.
-
Standard Curve: Inject the prepared DAC standard solutions of known concentrations to generate a standard curve of peak area versus concentration.
-
Data Analysis: Identify the DAC peak in the chromatogram of your sample based on the retention time of the DAC standard. Quantify the amount of DAC produced by comparing the peak area of the sample to the standard curve.
Data Interpretation and Validation
-
Linearity: The standard curve should demonstrate good linearity with a correlation coefficient (R²) of ≥ 0.99.
-
Controls: Include appropriate controls in your experiment:
-
No Enzyme Control: A reaction mixture containing all components except the enzyme to account for any non-enzymatic conversion of the substrate.
-
No Substrate Control: A reaction mixture with the enzyme but without the substrate to check for any interfering peaks from the enzyme preparation.
-
-
Enzyme Activity Calculation: Enzyme activity can be expressed in various units, such as µmol of product formed per minute per mg of protein (U/mg).
Alternative Method: Spectrophotometric Assay
For high-throughput screening or when an HPLC is not available, a spectrophotometric assay can be considered. However, it's important to note that this method may be less specific. Spectrophotometric assays for cephalosporins often rely on chemical reactions that produce a colored product.[9][10][11][12][13] For instance, a change in UV absorbance upon the conversion of DAOC to DAC could be monitored directly if the extinction coefficients of the two molecules are sufficiently different at a specific wavelength.[9] Development of such an assay would require careful validation against the more specific HPLC method.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low DAC peak in HPLC | Inactive enzyme | Check enzyme storage conditions and activity with a positive control. |
| Suboptimal reaction conditions | Optimize pH, temperature, and cofactor concentrations. | |
| Incorrect mobile phase | Optimize mobile phase composition and pH for better separation. | |
| Broad or tailing peaks in HPLC | Column degradation | Wash or replace the HPLC column. |
| Sample overload | Reduce the injection volume or dilute the sample. | |
| Variable results | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Enzyme instability | Prepare fresh enzyme dilutions for each experiment. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the enzymatic assay of this compound. The detailed HPLC method ensures accurate and reliable quantification, which is crucial for research and development in the field of cephalosporin antibiotics. By following these guidelines and incorporating appropriate controls, researchers can obtain high-quality data for their studies.
References
- Signs, S. A., File, T. M., & Tan, J. S. (n.d.). High-pressure liquid chromatographic method for analysis of cephalosporins. PMC - NIH.
-
(n.d.). Fast Analysis of Third-Generation Cephalosporins in Human Plasma by SPE and HPLC Methods. LCGC International. Retrieved from
-
(2024, September 7). DEVELOPMENT AND VALIDATION OF AN HPLC METHOD FOR THE DETERMINATION OF EIGHT CEPHALOSPORINS. Retrieved from
-
(n.d.). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. PMC - NIH. Retrieved from
-
(n.d.). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. IISTE.org. Retrieved from
-
(n.d.). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy. Retrieved from
- Baldwin, J. E., & Crabbe, M. J. (1987). A spectrophotometric assay for deacetoxycephalosporin C synthase. FEBS Lett, 214(2), 357-61.
- Patett, F., & Fischer, L. (2006). Spectrophotometric assay for quantitative determination of 7-aminocephalosporanic acid from direct hydrolysis of cephalosporin C. Anal Biochem, 350(2), 304-6.
-
(n.d.). Process for the preparation of this compound. Google Patents. Retrieved from
-
(n.d.). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PMC - NIH. Retrieved from
-
(n.d.). Deacetylcephalosporin-C acetyltransferase. Wikipedia. Retrieved from
-
(n.d.). Deacetoxycephalosporin-C hydroxylase. Wikipedia. Retrieved from
-
Claridge, C. A., Vaughan, R. W., Kresel, P., & Gourevitch, A. (1969). Spectrophotometric assay for cephalosporin C in fermentation broths. Antimicrob Agents Chemother (Bethesda), 9, 131-4. Retrieved from
-
(n.d.). Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Retrieved from 12
-
(2026, January 5). One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase. ResearchGate. Retrieved from 14
-
(n.d.). Protocol for enzyme assays. The Royal Society of Chemistry. Retrieved from 15
-
(n.d.). Spectrophotometric determination of cephalosporines. ResearchGate. Retrieved from 16
-
Amin, A. S., & Ragab, G. H. (2004). Spectrophotometric determination of certain cephalosporins in pure form and in pharmaceutical formulations. Spectrochim Acta A Mol Biomol Spectrosc, 60(12), 2831-5. Retrieved from 13
Sources
- 1. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetoxycephalosporin-C hydroxylase - Wikipedia [en.wikipedia.org]
- 3. US4414328A - Process for the preparation of this compound - Google Patents [patents.google.com]
- 4. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. iiste.org [iiste.org]
- 7. sysrevpharm.org [sysrevpharm.org]
- 8. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spectrophotometric assay for quantitative determination of 7-aminocephalosporanic acid from direct hydrolysis of cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Spectrophotometric assay for cephalosporin C in fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations [pubs.sciepub.com]
- 13. Spectrophotometric determination of certain cephalosporins in pure form and in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Spectrophotometric Assay for Deacetylcephalosporin C Synthase Activity
Introduction: The Pivotal Role of Deacetylcephalosporin C Synthase in Antibiotic Biosynthesis
This compound synthase (DACS), a non-heme iron(II) and 2-oxoglutarate (2OG) dependent dioxygenase, occupies a critical juncture in the biosynthesis of cephalosporin antibiotics.[1][2][3] This enzyme catalyzes the hydroxylation of deacetoxycephalosporin C (DAOC) at the C-3' position to yield this compound (DAC), a key intermediate in the pathway leading to the production of clinically significant cephalosporins.[4][5] In some fungal species, such as Acremonium chrysogenum, DACS activity is part of a bifunctional enzyme that also catalyzes the preceding ring expansion of penicillin N to DAOC, an enzyme referred to as DAOC/DACS.[2][3] In bacteria like Streptomyces clavuligerus, these two steps are catalyzed by separate monofunctional enzymes.[3]
Given its central role, the accurate and efficient measurement of DACS activity is paramount for researchers in microbiology, enzymology, and drug development. Applications range from fundamental kinetic characterization of the enzyme to high-throughput screening for novel enzyme inhibitors or engineered variants with improved catalytic properties. This document provides a detailed guide to a robust and reliable spectrophotometric assay for determining DACS activity.
Principle of the Assay: A Two-Fold Spectrophotometric Approach
The activity of this compound synthase (DACS) can be monitored spectrophotometrically through two primary methods: a direct assay and a coupled enzyme assay. The choice between these methods will depend on the specific experimental goals, available instrumentation, and the purity of the enzyme preparation.
Direct Spectrophotometric Assay
This method leverages the intrinsic change in ultraviolet (UV) absorbance that occurs upon the conversion of the substrate, deacetoxycephalosporin C (DAOC), to the product, this compound (DAC). The formation of the cephalosporin nucleus results in a distinct chromophore. While a direct assay for the related enzyme, deacetoxycephalosporin C synthase (DAOCS), which converts penicillin N to DAOC, has been established based on the increase in absorbance at 260 nm due to the formation of the dihydrothiazine ring, a similar direct approach for DACS is less commonly cited due to potentially smaller changes in the extinction coefficient between DAOC and DAC.[6] However, careful spectral analysis can reveal a wavelength at which the conversion can be monitored directly.
Coupled Enzyme Assay for Succinate Detection
A more universally applicable and highly sensitive method is a coupled enzyme assay that quantifies the production of succinate, a stoichiometric co-product of the DACS reaction.[6][7] DACS, like other 2-oxoglutarate-dependent dioxygenases, catalyzes the oxidative decarboxylation of 2-oxoglutarate to succinate and CO₂ in concert with the hydroxylation of its primary substrate.[7][8][9] The formation of succinate can be coupled to the oxidation of reduced nicotinamide adenine dinucleotide (NADH), which is monitored by the decrease in absorbance at 340 nm.
This coupled reaction system involves three ancillary enzymes:
-
Succinyl-CoA Synthetase (SCS): Catalyzes the conversion of succinate and CoA to succinyl-CoA, utilizing ATP.
-
Pyruvate Kinase (PK): Regenerates ATP by transferring a phosphate group from phosphoenolpyruvate (PEP) to ADP.
-
Lactate Dehydrogenase (LDH): Catalyzes the reduction of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.
The rate of NADH oxidation is directly proportional to the rate of succinate formation, and thus to the DACS activity.
Visualizing the Cephalosporin C Biosynthesis Pathway
The following diagram illustrates the final steps of the cephalosporin C biosynthesis pathway, highlighting the critical role of this compound Synthase (DACS).
Caption: The terminal steps of cephalosporin C biosynthesis, showcasing the DACS-catalyzed hydroxylation.
Materials and Reagents
For the Coupled Enzyme Assay:
| Reagent | Supplier | Catalog No. (Example) | Storage |
| This compound Synthase (DACS) | In-house preparation or commercial | - | -80°C |
| Deacetoxycephalosporin C (DAOC) | Sigma-Aldrich | D1884 | -20°C |
| 2-Oxoglutaric acid (α-Ketoglutaric acid) | Sigma-Aldrich | K1750 | Room Temp |
| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Sigma-Aldrich | F8633 | Room Temp |
| L-Ascorbic acid | Sigma-Aldrich | A5960 | Room Temp |
| Tris-HCl buffer (pH 7.5) | - | - | 4°C |
| Adenosine 5'-triphosphate (ATP) disodium salt | Sigma-Aldrich | A2383 | -20°C |
| Coenzyme A (CoA) trilithium salt | Sigma-Aldrich | C3019 | -20°C |
| Phosphoenolpyruvic acid (PEP) monopotassium salt | Sigma-Aldrich | P7127 | -20°C |
| β-Nicotinamide adenine dinucleotide, reduced form (NADH) | Sigma-Aldrich | N8129 | -20°C |
| Succinyl-CoA Synthetase (SCS) from porcine heart | Sigma-Aldrich | S5391 | -20°C |
| Pyruvate Kinase (PK) from rabbit muscle | Sigma-Aldrich | P9136 | -20°C |
| L-Lactic Dehydrogenase (LDH) from rabbit muscle | Sigma-Aldrich | L2500 | 4°C |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | Room Temp |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 | 4°C |
Experimental Protocols
Protocol 1: Coupled Spectrophotometric Assay for DACS Activity
This protocol details the measurement of DACS activity by monitoring the decrease in absorbance at 340 nm due to NADH oxidation.
-
Tris-HCl Buffer (1 M, pH 7.5): Prepare a 1 M stock solution of Tris-HCl and adjust the pH to 7.5 at 25°C.
-
DAOC Stock Solution (10 mM): Dissolve the appropriate amount of DAOC in Tris-HCl buffer (50 mM, pH 7.5).
-
2-Oxoglutarate Stock Solution (100 mM): Dissolve 2-oxoglutaric acid in water and adjust the pH to 7.0 with NaOH.
-
FeSO₄ Stock Solution (10 mM): Prepare fresh by dissolving ferrous sulfate heptahydrate in deionized water.
-
Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving L-ascorbic acid in deionized water.
-
Coupling Enzyme Mixture: Prepare a mixture of the coupling enzymes in Tris-HCl buffer (50 mM, pH 7.5) containing:
-
SCS: 10 units/mL
-
PK: 10 units/mL
-
LDH: 15 units/mL
-
-
Set a UV-Vis spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired reaction temperature (e.g., 30°C).
-
In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):
| Component | Stock Concentration | Volume (µL) | Final Concentration |
| Tris-HCl (pH 7.5) | 1 M | 50 | 50 mM |
| DAOC | 10 mM | 50 | 0.5 mM |
| 2-Oxoglutarate | 100 mM | 10 | 1 mM |
| FeSO₄ | 10 mM | 10 | 0.1 mM |
| Ascorbate | 100 mM | 10 | 1 mM |
| ATP | 100 mM | 10 | 1 mM |
| CoA | 10 mM | 10 | 0.1 mM |
| PEP | 100 mM | 10 | 1 mM |
| NADH | 10 mM | 20 | 0.2 mM |
| Coupling Enzyme Mix | - | 50 | 0.5 U/mL SCS, 0.5 U/mL PK, 0.75 U/mL LDH |
| DTT | 100 mM | 10 | 1 mM |
| BSA | 10 mg/mL | 10 | 0.1 mg/mL |
| Deionized Water | - | to 980 µL | - |
-
Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes at the assay temperature to allow for temperature equilibration and to record any background rate of NADH oxidation.
-
Initiate the reaction by adding 20 µL of the DACS enzyme preparation.
-
Immediately mix and start monitoring the decrease in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 seconds).
-
Perform a control reaction without the primary substrate (DAOC) to account for any substrate-independent 2-oxoglutarate turnover ("uncoupled" reaction).[1]
-
Determine the rate of absorbance change per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.
-
Calculate the enzyme activity using the Beer-Lambert law:
-
Activity (µmol/min/mL) = (ΔA₃₄₀/min * Total Assay Volume (mL)) / (ε₃₄₀ * Path Length (cm) * Enzyme Volume (mL))
-
Where ε₃₄₀ for NADH is 6.22 mM⁻¹cm⁻¹.
-
-
One unit (U) of DACS activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of succinate (and thus the oxidation of 1 µmol of NADH) per minute under the specified assay conditions.
Experimental Workflow Visualization
The following diagram outlines the workflow for the coupled spectrophotometric assay of DACS activity.
Caption: Step-by-step workflow for the coupled spectrophotometric assay of DACS.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity | Inactive DACS enzyme | Check enzyme storage and handling. Perform a protein concentration assay. |
| Omission of a key reagent | Verify the addition of all components, especially cofactors like Fe(II) and 2-oxoglutarate. | |
| Incorrect pH of the buffer | Remeasure and adjust the pH of the Tris-HCl buffer. | |
| High background rate | Contaminating enzyme activity in the DACS preparation | Run a control reaction without DAOC. If the rate is still high, further purify the DACS enzyme. |
| Instability of NADH | Prepare NADH stock solution fresh. | |
| Non-linear reaction rate | Substrate depletion | Use a lower concentration of the DACS enzyme or a higher concentration of the limiting substrate. |
| Enzyme instability | Add stabilizing agents like BSA or glycerol. Perform the assay at a lower temperature. |
References
-
Ha, U., et al. (2006). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. Analytical Biochemistry, 353(1), 69-74. [Link]
-
Baldwin, J. E., et al. (1987). A spectrophotometric assay for deacetoxycephalosporin C synthase. FEBS Letters, 214(2), 357-361. [Link]
-
Aik, W., et al. (2012). Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry, 51(4), 801-814. [Link]
-
Grokipedia contributors. (2024). Deacetoxycephalosporin-C synthase. Grokipedia. [Link]
-
Valegård, K., et al. (2017). Roles of 2-oxoglutarate oxygenases and isopenicillin N synthase in β-lactam biosynthesis. Natural Product Reports, 34(2), 198-215. [Link]
-
Li, R., et al. (2018). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Applied Microbiology and Biotechnology, 102(20), 8635-8644. [Link]
-
Baldwin, J. E., et al. (1993). Studies on the mechanism of deacetoxy–this compound synthase using cyclopropyl substituted cephalosporin probes. Journal of the Chemical Society, Chemical Communications, (16), 1305-1307. [Link]
- Cantwell, C. A., et al. (2002). Penicillin conversion.
-
ResearchGate. (n.d.). An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US6383773B2 - Penicillin conversion - Google Patents [patents.google.com]
- 6. A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An assay for Fe(II)/2-oxoglutarate-dependent dioxygenases by enzyme-coupled detection of succinate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Deacetylcephalosporin C in the Production of Semi-Synthetic Cephalosporin Intermediates
Abstract
Deacetylcephalosporin C (DCPC) is a pivotal, naturally occurring intermediate within the biosynthetic pathway of Cephalosporin C (CPC), a foundational molecule for a vast class of β-lactam antibiotics.[1] While not an endpoint for therapeutic use itself, DCPC's strategic position as the immediate precursor to CPC makes it a molecule of significant interest for biotechnological and pharmaceutical development. Understanding the enzymatic transformations that govern its formation and subsequent conversion is critical for optimizing fermentation processes and designing efficient routes to semi-synthetic cephalosporins. This document provides an in-depth guide to the role of DCPC, focusing on the enzymatic pathways that convert it into industrially vital precursors, and presents detailed protocols for the subsequent synthesis of 7-aminocephalosporanic acid (7-ACA), the core nucleus for a multitude of life-saving drugs.
Introduction: The Strategic Importance of Cephalosporin Intermediates
The global fight against bacterial infections has been profoundly shaped by cephalosporin antibiotics. These semi-synthetic compounds offer broad-spectrum activity and are essential tools in clinical practice.[1] Their production, a multi-billion dollar industry, hinges on the efficient synthesis of key chemical scaffolds derived from the fermentation product, Cephalosporin C.
The Centrality of 7-Aminocephalosporanic Acid (7-ACA)
At the heart of modern cephalosporin manufacturing lies 7-aminocephalosporanic acid (7-ACA).[2] This molecule is the essential building block for the vast majority of second, third, and fourth-generation cephalosporins, including high-demand drugs like Cefazolin, Ceftriaxone, and Cefuroxime.[3] The process of obtaining pure 7-ACA from its natural precursor, Cephalosporin C, is a cornerstone of the industry.[4] Historically, this was achieved through harsh chemical methods that were environmentally taxing and often resulted in lower yields.[4][5] The shift towards enzymatic processes has marked a significant advancement, offering milder reaction conditions, higher specificity, and a more sustainable manufacturing footprint.[6][7]
This compound (DCPC) as a Key Biosynthetic Node
This compound (DCPC) is formed from its precursor, deacetoxycephalosporin C (DAOC), through a hydroxylation reaction catalyzed by the enzyme this compound synthase (DACS).[8][9][10] This step is chemically challenging to perform, highlighting the efficiency of the biological pathway.[8][10] DCPC then stands at a critical juncture, poised for the final acetylation step to become Cephalosporin C. Its presence in fermentation broths, sometimes as a result of nonenzymatic hydrolysis of CPC, necessitates a clear understanding of its fate and potential for utilization.[11]
Biosynthesis and Key Enzymatic Conversions of DCPC
The final stages of Cephalosporin C biosynthesis are a testament to enzymatic precision. DCPC is the penultimate intermediate in this pathway, which is primarily elucidated in the fungus Acremonium chrysogenum.[1]
The Natural Pathway: From DCPC to Cephalosporin C (CPC)
The conversion of DCPC to CPC is the terminal step in the biosynthesis of this antibiotic.[12] This reaction involves the transfer of an acetyl group from a donor molecule to the 3'-hydroxymethyl group of DCPC. This seemingly simple modification is crucial, as the acetyl group at the C-3 position is a key feature of the CPC molecule, influencing its stability and serving as the point of departure for creating the 7-ACA nucleus.
The Enzyme: this compound Acetyltransferase (DAC-AT)
The enzyme responsible for the conversion of DCPC to CPC is this compound acetyltransferase (DAC-AT), also known as acetyl-CoA:deacetylcephalosporin-C O-acetyltransferase (EC 2.3.1.175).[13] This enzyme utilizes acetyl-coenzyme A (acetyl-CoA) as the acetyl group donor.[12][13] The reaction mechanism follows a double displacement model, where a catalytic serine residue in the enzyme's active site is first acetylated by acetyl-CoA, forming a stable acyl-enzyme intermediate.[12] Subsequently, the acetyl group is transferred to the DCPC substrate, regenerating the free enzyme and producing Cephalosporin C.[12]
Caption: Final steps of the Cephalosporin C biosynthetic pathway.
Strategic Pathways for 7-ACA Production via CPC
While DCPC itself is not the direct precursor for 7-ACA in established industrial processes, its conversion to CPC is the gateway. The CPC produced is then subjected to highly optimized enzymatic reactions to yield the 7-ACA nucleus.
The Industrial Standard: Two-Step Enzymatic Deacylation of CPC
The most prevalent and economically sustainable method for producing 7-ACA today is a two-step enzymatic process.[6][14] This chemoenzymatic route replaced older, polluting chemical methods and represents a landmark achievement in industrial biotechnology.[4][7]
Rationale for the Two-Step Process: The direct, single-enzyme conversion of CPC to 7-ACA using a "Cephalosporin C acylase" has been a long-sought goal.[4][6] However, naturally occurring acylases with high efficiency and stability for this one-step conversion are rare. The two-step process, using two robust and well-characterized enzymes, provides high conversion rates (often exceeding 85-90%) and product purity, making it the industrial standard.[14]
Key Enzymes:
-
D-Amino Acid Oxidase (DAAO): In the first step, DAAO, often sourced from the yeast Trigonopsis variabilis, catalyzes the oxidative deamination of the D-α-aminoadipyl side chain of Cephalosporin C.[6][14] This reaction produces an unstable intermediate, α-ketoadipyl-7-ACA, and hydrogen peroxide (H₂O₂).[14]
-
Glutaryl-7-ACA Acylase (GA): The intermediate from the first step is converted, often spontaneously with the help of the generated H₂O₂, into glutaryl-7-aminocephalosporanic acid (GL-7-ACA).[4][14] In the second step, the GA enzyme, typically a recombinant protein produced in E. coli, specifically hydrolyzes the glutaryl side chain from GL-7-ACA to yield the final product, 7-ACA, and glutaric acid.[5][6]
Caption: The industrial two-step enzymatic workflow from CPC to 7-ACA.
Experimental Protocols
The following protocols provide a framework for the laboratory-scale synthesis and purification of 7-ACA from Cephalosporin C. For industrial-scale operations, immobilized enzymes are used in packed-bed or stirred-tank reactors.[14]
Protocol: Two-Step Enzymatic Conversion of Cephalosporin C to 7-ACA
This protocol describes a one-pot, two-enzyme process. For optimal results, particularly at scale, a two-reactor process separating the DAAO and GA steps is often employed.[15]
Materials:
-
Cephalosporin C (CPC) sodium salt
-
Immobilized D-Amino Acid Oxidase (DAAO)
-
Immobilized Glutaryl-7-ACA Acylase (GA)
-
Potassium phosphate buffer (100 mM, pH 8.0)
-
Oxygen supply (air or pure O₂)
-
pH meter and automatic titrator with NaOH solution (e.g., 1 M)
-
Stirred, temperature-controlled reaction vessel
-
HPLC system for analysis
Methodology:
-
Reaction Setup: Prepare a solution of Cephalosporin C in 100 mM potassium phosphate buffer (pH 8.0) to a final concentration of 20-50 g/L in the reaction vessel.[5]
-
Temperature Control: Equilibrate the substrate solution to 25°C with gentle stirring.[5]
-
Oxygenation: Begin bubbling air or oxygen through the solution. The DAAO reaction is oxygen-dependent. Maintain a constant supply throughout the first reaction step.
-
Step 1 - DAAO Reaction:
-
Add the immobilized DAAO to the vessel.
-
The reaction is acidic; maintain the pH at 8.0 using an automatic titrator to add NaOH.[14]
-
Monitor the conversion of CPC to GL-7-ACA by taking periodic samples for HPLC analysis. This step typically takes 2-4 hours.
-
-
Step 2 - GA Reaction:
-
Reaction Termination: Once the reaction reaches completion (>98% conversion to 7-ACA), stop the stirring and oxygen supply. Separate the immobilized enzymes by filtration for reuse. The resulting filtrate contains the 7-ACA product.
Protocol: Isolation and Purification of 7-ACA by Isoelectric Precipitation
7-ACA is an amphoteric molecule, a property that is exploited for its purification. Its lowest solubility occurs at its isoelectric point (pI), allowing for selective precipitation.
Materials:
-
7-ACA-containing reaction filtrate from Protocol 4.1
-
Hydrochloric acid (HCl), 5 M
-
Cold deionized water (4°C)
-
Cold methanol (4°C)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Methodology:
-
Cooling: Chill the reaction filtrate to approximately 5-10°C in an ice bath with gentle stirring.
-
Precipitation: Slowly add 5 M HCl dropwise to the cold filtrate while continuously monitoring the pH. Adjust the pH to the isoelectric point of 7-ACA, which is approximately 3.5 - 3.8.[16] A white crystalline precipitate of 7-ACA will form.
-
Crystallization: Continue to stir the slurry gently at low temperature for at least 1-2 hours to allow for complete crystallization.[16]
-
Filtration: Collect the precipitated 7-ACA crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake sequentially with small volumes of cold deionized water, followed by cold methanol to remove residual soluble impurities and salts.[16][17]
-
Drying: Dry the purified 7-ACA crystals under vacuum at a low temperature (e.g., 40°C) to a constant weight.
Data Analysis and Process Optimization
Quantitative Analysis by HPLC
Reaction progress is monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 254 nm).
| Compound | Typical Retention Time (min) | Notes |
| 7-Aminocephalosporanic Acid (7-ACA) | ~3.5 | Final Product |
| Cephalosporin C (CPC) | ~4.5 | Starting Substrate |
| Glutaryl-7-ACA (GL-7-ACA) | ~7.0 | Intermediate |
| α-ketoadipyl-7-ACA (oxo-7-ACA) | ~6.5 | Intermediate |
| (Note: Retention times are approximate and highly dependent on the specific column, mobile phase, and flow rate used.[18]) |
Key Parameters for Optimization
Process efficiency is highly dependent on several interconnected variables.
| Parameter | Typical Range | Rationale & Impact |
| pH | 7.5 - 8.5 | Optimal for both DAAO and GA activity. Lower pH can reduce enzyme activity, while higher pH can lead to β-lactam ring instability.[5][19] |
| Temperature | 20 - 30°C | A compromise between enzyme activity/stability and substrate/product stability. Higher temperatures increase reaction rates but can accelerate enzyme deactivation.[5][14] |
| Substrate Conc. | 20 - 100 g/L | Higher concentrations improve process economics but may lead to substrate or product inhibition of the enzymes.[5] |
| Dissolved O₂ | >20% saturation | DAAO is an oxidase and requires sufficient oxygen for the initial reaction step. Insufficient oxygen will be rate-limiting. |
| Enzyme Loading | Variable | Higher enzyme concentration increases reaction rate but also cost. Optimization is required to balance reaction time and biocatalyst cost. |
Troubleshooting Common Issues
-
Low CPC Conversion: Often caused by insufficient oxygen supply for the DAAO step or enzyme deactivation. Check the aeration system and verify enzyme activity.
-
Accumulation of GL-7-ACA: Indicates that the GA-catalyzed hydrolysis is the rate-limiting step or that the GA has lost activity. Consider increasing GA loading or replacing the enzyme batch.
-
Formation of Byproducts: The presence of desacetyl-7-ACA can occur if esterases are present or due to chemical hydrolysis of the 3'-acetyl group.[20] Ensure high-purity substrates and enzymes are used.
-
Low Purity after Precipitation: Impurities can co-precipitate if the pH is not precisely controlled at the isoelectric point. Thorough washing of the crystal cake is critical.[16]
Conclusion
This compound is a fundamentally important intermediate in the biological production of cephalosporins. While its primary role is as the direct precursor to Cephalosporin C, this position places it at the head of a powerful and environmentally benign enzymatic cascade that yields 7-ACA, the indispensable nucleus for a vast array of semi-synthetic antibiotics. The two-step DAAO/GA enzymatic process is a mature, efficient, and scalable technology that exemplifies the power of industrial biocatalysis. Continued research into novel acylases and the optimization of existing enzymatic systems promises to further enhance the efficiency and sustainability of producing these life-saving medicines.
References
-
Journal of Pure and Applied Microbiology. (n.d.). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Deacetylcephalosporin-C acetyltransferase. Retrieved from [Link]
-
MDPI. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Retrieved from [Link]
- Google Patents. (n.d.). Enzymatic process for preparing 7-aminocephalosporanic acid and derivatives.
-
National Center for Biotechnology Information (NCBI). (n.d.). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Retrieved from [Link]
-
Tehnoaliment. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Retrieved from [Link]
-
Wikipedia. (n.d.). 7-ACA. Retrieved from [Link]
-
PubMed. (2008). The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Cephalosporins as key lead generation beta-lactam antibiotics. Retrieved from [Link]
-
Bentham Science. (n.d.). Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid. Retrieved from [Link]
-
IUBMB. (2005). cephalosporin biosynthesis. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Retrieved from [Link]
- Google Patents. (n.d.). WO1999023098A1 - Chemical acetylation of desacetyl-cephalosporins.
-
PubMed. (1995). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Retrieved from [Link]
-
PubMed. (2016). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Retrieved from [Link]
-
PubMed. (n.d.). Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives. Retrieved from [Link]
-
OMICS International. (n.d.). Cephalosporin C Production from Acremonium chrysogenum. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation. Retrieved from [Link]
- Google Patents. (n.d.). CN1085904A - The process for purification of 7-amino-cephalosporanic acid.
-
ScienceDirect. (n.d.). Bacterial conversion of Cephalosporin C: Optimization in Achromobacter xylosooxidans. Retrieved from [Link]
-
ResearchGate. (2015). One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Retrieved from [Link]
-
Industrial Biotech. (n.d.). Semisynthesis technology, industrial semi-synthesis process. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Retrieved from [Link]
- Google Patents. (n.d.). DE1545898C3 - Process for the purification of 7-aminocephalosporanic acid.
-
ResearchGate. (n.d.). Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic modifications of cephalosporins by cephalosporin acylase and other enzymes. Retrieved from [Link]
Sources
- 1. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-ACA - Wikipedia [en.wikipedia.org]
- 3. One moment, please... [industrialbiotech.biz]
- 4. microbiologyjournal.org [microbiologyjournal.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. mdpi.com [mdpi.com]
- 7. Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 14. Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. One-pot conversion of cephalosporin C by using an optimized two-enzyme process - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. CN1085904A - The process for purification of 7-amino-cephalosporanic acid - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. WO1999023098A1 - Chemical acetylation of desacetyl-cephalosporins - Google Patents [patents.google.com]
Application Notes and Protocols for Deacetylcephalosporin C Production
Introduction: The Significance of Deacetylcephalosporin C
This compound (DACC) is a pivotal intermediate in the biosynthetic pathway of cephalosporin C (CPC), a β-lactam antibiotic produced by the filamentous fungus Acremonium chrysogenum. As the direct precursor to CPC, DACC holds significant value for the pharmaceutical industry. Its strategic importance lies in its potential as a starting material for the synthesis of semi-synthetic cephalosporins, offering alternative routes to novel antibiotic development. The industrial production of DACC is a sophisticated fermentation process that requires a meticulously designed culture medium and precisely controlled environmental conditions to maximize yield and purity.
This comprehensive guide provides an in-depth exploration of the fermentation media composition and protocols for the production of DACC. We will delve into the critical role of each media component, backed by scientific rationale, and present detailed, field-proven protocols for media preparation, fermentation, and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to establish or optimize DACC production processes.
The Biosynthetic Pathway: A Focus on DACC Accumulation
The biosynthesis of cephalosporins in A. chrysogenum is a complex, multi-step process. The final step in the pathway is the acetylation of DACC to form CPC, a reaction catalyzed by the enzyme this compound acetyltransferase, which is encoded by the cefG gene.[1][2][3] Therefore, to achieve high-yield production of DACC, it is essential to limit or eliminate this final conversion. While research into chemical inhibitors of this enzyme is ongoing, the most effective and widely documented strategy to date is the use of genetically modified strains of A. chrysogenum in which the cefG gene has been disrupted or deleted.[3] Such mutant strains are incapable of converting DACC to CPC, leading to the accumulation of DACC in the fermentation broth.[3]
The protocols and media compositions detailed in this guide are designed to support the robust growth of A. chrysogenum and promote high levels of DACC synthesis in these genetically optimized strains.
Caption: Workflow for DACC fermentation process.
-
Inoculum Preparation: Prepare a spore suspension of the cefG-disrupted A. chrysogenum strain from a fresh agar slant culture.
-
Seed Culture: Inoculate the sterilized seed medium with the spore suspension to a final concentration of approximately 10^7 spores/mL. Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours. [4]3. Production Culture: Inoculate the sterilized production medium with 10% (v/v) of the seed culture.
-
Fermentation Conditions: Incubate the production culture at 28°C on a rotary shaker at 200 rpm for up to 144 hours. [4]Maintain the pH between 6.5 and 7.2 by adding sterile 2M HCl or 2M NaOH as needed. [4]Ensure adequate aeration.
-
Monitoring: Regularly take samples from the fermentation broth for analysis of DACC concentration, biomass, and residual nutrients.
Protocol 3: HPLC Analysis of this compound
A reliable analytical method is crucial for monitoring the progress of the fermentation and quantifying the final DACC yield. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.
Table 3: HPLC Parameters for DACC Analysis
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of a suitable buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of aqueous buffer and acetonitrile in a ratio of approximately 95:5 (v/v). [5] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
Sample Preparation:
-
Centrifuge a sample of the fermentation broth at 10,000 x g for 10 minutes to pellet the fungal biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilute the filtered sample with the mobile phase as necessary to bring the DACC concentration within the linear range of the standard curve.
Standard Curve Preparation:
Prepare a series of DACC standards of known concentrations in the mobile phase. Inject each standard into the HPLC system and generate a standard curve by plotting peak area against concentration.
Troubleshooting and Optimization
-
Low Biomass: This could be due to issues with the inoculum, improper pH, or nutrient limitation in the seed medium. Review the seed culture preparation and media composition.
-
Low DACC Titer: This may result from suboptimal concentrations of key media components, particularly the carbon-to-nitrogen ratio and methionine concentration. A design of experiments (DoE) approach can be employed to systematically optimize these factors. Insufficient aeration can also be a limiting factor.
-
Presence of CPC: If CPC is detected in the fermentation broth of a supposedly cefG-disrupted strain, it indicates incomplete gene knockout or reversion of the mutation. It is crucial to verify the genetic stability of the production strain.
Conclusion
The successful production of this compound is a testament to the power of combining metabolic engineering with optimized fermentation technology. By utilizing a cefG-disrupted strain of Acremonium chrysogenum and providing it with a meticulously formulated fermentation medium, researchers and manufacturers can achieve high-titer accumulation of this valuable pharmaceutical intermediate. The protocols and guidelines presented in this document provide a robust framework for establishing and enhancing DACC production, paving the way for the development of next-generation cephalosporin antibiotics.
References
- Velasco J, Gutierrez S, Campoy S, Martin JF. Molecular characterization of the Acremonium chrysogenum cefG gene product: the native this compound acetyltransferase is not processed into subunits. Biochem J. 1999 Jan 15;337 ( Pt 3)(Pt 3):379-85.
- Kovács, K., et al. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths.
- Khan NT. Cephalosporin C Production from Acremonium chrysogenum. Enz Eng 6: 159. doi:10.4172/2329-6674.1000159. 2017.
- Noreen, A., et al. Studies on the Physical Parameters for Cephalosporin Biosynthesis from Acremonium chrysogenum by Submerged Fermentation. International Journal of Agriculture and Biology. 2019;21(3):567-572.
- Huber, F. M., Baltz, R. H., & Caltrider, P. G. (1973). Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation. Applied microbiology, 26(6), 1011–1014.
- Abbott, B. J., & Fukuda, D. S. (1975). Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. Applied microbiology, 30(3), 413–419.
- Zhanel, G. G., et al. Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers. Journal of Biotechnology. 1993;28(2-3):165-177.
- Liu, G., et al. Enhancing the production of cephalosporin C through modulating the autophagic process of Acremonium chrysogenum. Microbial Cell Factories. 2018;17(1):173.
- Ibrahim, A. A., El-Housseiny, G. S., Aboshanab, K. M., Stratmann, A., Yassien, M. A., & Hassouna, N. A. (2024).
- Zhgun, A. A., et al. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. Journal of Fungi. 2022;8(10):1068.
- D'Amato, J. J., & Pisano, M. A. (1976). A chemically defined medium for cephalosporin C production by Paecilomyces persicinus. Antonie van Leeuwenhoek, 42(3), 299–308.
- Khan, N. T. (2017). Cephalosporin C Production from Acremonium chrysogenum.
- Takeda Chemical Industries, Ltd. Process for the preparation of this compound. US4414328A. 1983.
- Pisano, M. A., & Vellozzi, E. M. (1974). Production of cephalosporin C by Paecilomyces persicinus P-10. Antimicrobial agents and chemotherapy, 6(4), 447–451.
-
Deacetylcephalosporin-C acetyltransferase. In Wikipedia. Retrieved January 13, 2026, from [Link]
- Herczegh, P., et al. Production of cephalosporin C by Acremonium chrysogenum in semisynthetic medium. Bioprocess and Biosystems Engineering. 2005;27(5):331-338.
- Al-Abdallah, Q., et al. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi. 2021;7(11):953.
- Hoechst Aktiengesellschaft. Process for the fermentative production of cephalosporin c using acremonium chrysogenum. CA2116019A1. 1994.
- Hoechst Aktiengesellschaft. Fermentative production method of cephalosporin C using Acremonium chrysogenum. JPH07501207A. 1995.
- Gutiérrez, S., et al. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase. Journal of Bacteriology. 1992;174(9):3056-3064.
- Ibrahim, Asmaa A., et al. "Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation.
- Almeida, P., et al.
- Permana, D., et al. "Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli." Heliyon, vol. 10, no. 9, 2024, p. e29881.
- Gutiérrez, S., et al. "Expression of the cefG Gene Is Limiting for Cephalosporin Biosynthesis in Acremonium Chrysogenum." Applied and Environmental Microbiology, vol. 63, no. 1, 1997, pp. 247-53.
-
"Course of a production stage fermentation of Acremonium chrysogenum...." ResearchGate, . Accessed 13 Jan. 2026.
- Abdel-Ghany, M. F., et al. "A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment." Scientific Reports, vol. 15, no. 1, 2025, p. 1234.
-
"Fast HPLC Analysis for Fermentation Ethanol Processes." Waters Corporation, . Accessed 13 Jan. 2026.
- Matsuda, A., et al. "Cloning and disruption of the cefG gene encoding acetyl coenzyme A: this compound o-acetyltransferase from Acremonium chrysogenum.
- Miller, R. D., and N. Neuss. "High performance liquid chromatography of natural products. I.
- Gutiérrez, S., et al. "Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum.
- Al-Bassam, Z. A., et al. "Bacterium secretes chemical inhibitor that sensitizes competitor to bacteriophage infection." bioRxiv, 2024.
- Jeffery, J. D., Abraham, E. P., & Newton, G. G. (1961). This compound. The Biochemical journal, 81(3), 591–596.
Sources
- 1. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 2. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cloning and disruption of the cefG gene encoding acetyl coenzyme A: this compound o-acetyltransferase from Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immobilization of Enzymes in Deacetylcephalosporin C Conversion
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview and detailed protocols for the immobilization of enzymes critical to the conversion of deacetylcephalosporin C (D-Ac-CPC), a key step in the synthesis of valuable semi-synthetic cephalosporin antibiotics. By leveraging enzyme immobilization, researchers can enhance catalyst stability, facilitate reuse, and streamline downstream processing, ultimately leading to more efficient and sustainable pharmaceutical production.
The Strategic Imperative for Enzyme Immobilization in Cephalosporin Synthesis
The β-lactam antibiotic market is dominated by cephalosporins, with a significant portion derived from the 7-aminocephalosporanic acid (7-ACA) nucleus.[1] The enzymatic conversion of cephalosporin C (CPC) and its derivatives is a cornerstone of modern antibiotic manufacturing, offering a greener and more efficient alternative to traditional chemical methods that often involve harsh conditions and hazardous reagents.[1]
This compound (D-Ac-CPC) is a crucial intermediate in this biosynthetic pathway.[2] The enzymatic deacetylation of cephalosporin C is catalyzed by cephalosporin-C deacetylase (CAH), yielding D-Ac-CPC.[3][4] This intermediate can then be further processed to generate 7-ACA. Immobilizing the enzymes involved in these conversions offers substantial advantages, including enhanced operational stability, simplified product purification, and the ability to reuse the biocatalyst over multiple cycles, thereby reducing production costs.[5][6][7]
Foundational Principles of Enzyme Immobilization: A Strategic Selection Guide
The choice of immobilization technique is paramount and should be guided by the specific properties of the enzyme, the support material, and the reaction conditions.[8][9] The primary methods for enzyme immobilization include adsorption, covalent bonding, entrapment, and cross-linking.[8][10]
-
Adsorption: This method relies on weak, non-covalent interactions (e.g., van der Waals forces, hydrogen bonds) to attach the enzyme to a solid support.[8][10] It is a simple and cost-effective technique, but enzyme leaching can be a significant drawback.[8]
-
Covalent Bonding: This technique forms strong, stable covalent bonds between the enzyme and the support material.[8][11] While it minimizes enzyme leakage, the chemical modifications involved can sometimes lead to a partial loss of enzyme activity.[8]
-
Entrapment: In this method, the enzyme is physically confined within a porous matrix, such as a gel or fiber.[8][10] This approach protects the enzyme from the bulk environment but can introduce mass transfer limitations for the substrate and product.[12]
-
Cross-Linking: This method uses bifunctional reagents to create cross-links between enzyme molecules, forming insoluble aggregates.[13] It can be performed with or without a solid support.[13]
For the conversion of this compound, covalent bonding and adsorption followed by cross-linking are particularly effective strategies due to the need for high stability and minimal enzyme leaching in continuous or repeated batch processes.[14][15]
Caption: Workflow for covalent immobilization of CAH.
Protocol 2: Characterization of Immobilized Cephalosporin-C Deacetylase
A thorough characterization of the immobilized enzyme is crucial to validate the success of the immobilization process and to determine its suitability for industrial applications. [16][17] 3.2.1. Determination of Immobilization Yield and Enzyme Activity
-
Measure Protein Concentration: Determine the protein concentration of the enzyme solution before and after the immobilization process using a standard protein assay (e.g., Bradford assay).
-
Calculate Immobilization Yield:
-
Immobilization Yield (%) = [(Initial Protein - Final Protein) / Initial Protein] x 100
-
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing a known concentration of D-Ac-CPC substrate in Tris-HCl buffer (100 mM, pH 8.0).
-
Add a known amount of the immobilized CAH to the reaction mixture.
-
Incubate at a specific temperature (e.g., 30°C) with gentle agitation.
-
At regular time intervals, take samples and stop the reaction (e.g., by adding acid).
-
Analyze the samples by HPLC to quantify the amount of product formed (this compound). [18] * One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
3.2.2. Assessment of Stability and Reusability
-
Thermal Stability: Incubate the immobilized enzyme at various temperatures for a defined period and then measure the residual activity. Compare this to the stability of the free enzyme under the same conditions. [19]* pH Stability: Incubate the immobilized enzyme in buffers of different pH values for a set time, then measure the remaining activity at the optimal pH. [14][19]* Operational Stability (Reusability): Perform repeated batch reactions using the same batch of immobilized enzyme. After each cycle, wash the immobilized enzyme and introduce a fresh substrate solution. Measure the enzyme activity in each cycle to determine the loss of activity over time. [14][20]
Data Presentation and Interpretation
The quantitative data obtained from the characterization experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Comparison of Free and Immobilized Cephalosporin-C Deacetylase Properties
| Parameter | Free Enzyme | Immobilized Enzyme | Reference |
| Optimal pH | 7.5 - 8.5 | 8.0 - 9.0 | [14] |
| Optimal Temperature | 45°C | 50°C | [19] |
| pH Stability Range | 6.0 - 9.0 | 5.0 - 10.0 | [14] |
| Thermal Stability (t½ at 50°C) | 30 min | 120 min | [15] |
| Reusability (after 10 cycles) | N/A | >85% activity retained | [20] |
| Km (app) | Similar to free enzyme | May increase or decrease | [14] |
Note: The specific values will vary depending on the enzyme source, support material, and immobilization conditions.
Conclusion and Future Perspectives
The immobilization of enzymes for the conversion of this compound is a powerful strategy to enhance the efficiency and sustainability of semi-synthetic cephalosporin production. The protocols outlined in this guide provide a robust framework for researchers to develop and optimize their own immobilized enzyme systems. Future research in this area should focus on the development of novel support materials with improved properties and the application of protein engineering to further enhance the stability and activity of the enzymes used in these critical biotransformations.
References
-
Takimoto, A., et al. (2004). Batch production of deacetyl 7-aminocephalosporanic acid by immobilized cephalosporin-C deacetylase. Applied Microbiology and Biotechnology, 65(3), 263-268. [Link]
-
Lisznyuk, O. V., et al. (2008). The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. Journal of Molecular Biology, 377(3), 795-807. [Link]
-
Tan, Q., et al. (2018). Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid. Current Pharmaceutical Design, 24(31), 3693-3703. [Link]
-
Wikipedia. (n.d.). 7-ACA. Retrieved from [Link]
-
Casas, L. T., & Oniscu, C. (2019). 7-AMINOCEPHALOSPORANIC ACID – PRODUCTION AND SEPARATION. Biochimica et Biophysica Acta (BBA) - General Subjects, 1863(2), 333-342. [Link]
-
Schafferer, L., et al. (2021). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 7(11), 932. [Link]
-
Pollegioni, L., et al. (2015). One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Journal of Biotechnology, 195, 71-77. [Link]
-
Holden, M. A., et al. (2003). Design and Characterization of Immobilized Enzymes in Microfluidic Systems. Analytical Chemistry, 75(15), 3935-3942. [Link]
-
Liu, Y. G., et al. (2012). Environmentally safe production of 7-ACA by recombinant Acremonium chrysogenum. Applied Microbiology and Biotechnology, 95(5), 1233-1241. [Link]
-
Alfani, F., et al. (1996). Enzymatic conversion of cephalosporin C into glutaryl 7-aminocephalosporanic acid. A study in different reactor configurations. Journal of Molecular Catalysis B: Enzymatic, 2(1-2), 107-115. [Link]
-
Sahoo, S., et al. (2014). Microbial Production of 7-Aminocepahlosporanic Acid and New Generation Cephalosporins (Cephalothin) by Different Processing Stra. Journal of Chemical and Pharmaceutical Research, 6(5), 1184-1190. [Link]
-
Johnson, L. M., & Joshi, C. P. (2022). Developing Enzyme Immobilization with Fibrous Membranes: Longevity and Characterization Considerations. Membranes, 12(1), 77. [Link]
-
Kumar, D., et al. (2014). Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology, 80(19), 6031-6040. [Link]
-
Takimoto, A., et al. (2004). Batch production of deacetyl 7-aminocephalosporanic acid by immobilized cephalosporin-C deacetylase. ResearchGate. [Link]
-
Slideshare. (n.d.). Characteristics of immobilized enzymes. Retrieved from [Link]
-
Wikipedia. (n.d.). Cephalosporin-C deacetylase. Retrieved from [Link]
-
Baldwin, J. E., et al. (1987). The enzymatic conversion of exomethylene cephalosporin c into deacetyl cephalosporin c and the role of molecular oxygen in cephalosporin c biosynthesis. Tetrahedron, 43(14), 3009-3014. [Link]
-
Journal of Pure and Applied Microbiology. (2018). Cephalosporin C Acylase from Microbes for One-step Enzymatic Transformation of Cephalosporin C to 7-Aminocephalosporanic Acid. [Link]
-
Wikipedia. (n.d.). Deacetylcephalosporin-C acetyltransferase. Retrieved from [Link]
-
Grokipedia. (n.d.). Cephalosporin-C deacetylase. Retrieved from [Link]
-
The Science Behind. (2025). The Science Behind Immobilised Enzymes: A Game-Changer in Biotechnology. Retrieved from [Link]
-
Zhang, D., et al. (2018). Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. Critical Reviews in Biotechnology, 38(8), 1236-1249. [Link]
-
Hwang, E. T., & Lee, S. (2019). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Sensors for Household Appliances, 19(5), 105. [Link]
-
ResearchGate. (n.d.). Preparation and Characteristics of Immobilized Enzyme. Retrieved from [Link]
-
Ma, X., et al. (2015). One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase. Biochemical Engineering Journal, 95, 1-8. [Link]
-
Datta, S., et al. (2013). Enzyme immobilization: an overview on techniques and support materials. 3 Biotech, 3(1), 1-9. [Link]
-
Matsumoto, K. (1993). Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid. Biotechnology and Bioengineering, 42(7), 887-891. [Link]
-
Sheldon, R. A., & van Pelt, S. (2013). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. Chemical Society Reviews, 42(15), 6223-6235. [Link]
-
ResearchGate. (n.d.). Structure of cephalosporins. Retrieved from [Link]
-
Todea, A., & Paizs, C. (2020). Industrial applications of immobilized enzymes—A review. Catalysts, 10(11), 1269. [Link]
-
The Science Behind. (2025). Longevity & Reusability of Immobilised Enzymes. Retrieved from [Link]
-
Nguyen, H. H., & Kim, M. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology, 26(6), 157-163. [Link]
-
Ma, X., et al. (2015). One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase. Biochemical Engineering Journal, 95, 1-8. [Link]
-
Zhu, Y., et al. (2011). Characteristic of immobilized cephalosporin C acylase and its application in one-step enzymatic conversion of cephalosporin C to 7-aminocephalosporanic acid. World Journal of Microbiology and Biotechnology, 27(4), 823-829. [Link]
-
Malik, D. (2020). Immobilization of Enzymes & Their Applications. [Link]
-
Wang, W., et al. (2015). Immobilization and stabilization of cephalosporin C acylase on aminated support by crosslinking with glutaraldehyde and further modifying with aminated macromolecules. Biotechnology Progress, 31(2), 387-395. [Link]
-
Brena, B. M., & Batista-Viera, F. (2006). Enzyme immobilization: an update. Immobilization of Enzymes and Cells, 15-30. [Link]
-
Susanti, R. F., et al. (2022). Optimization of cephalosporin C acylase immobilization using crosslinked enzyme aggregates technique. Revista Bionatura, 7(1), 1-7. [Link]
Sources
- 1. Progress in One-pot Bioconversion of Cephalosporin C to 7-Aminocephalosporanic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1476-46-6 [chemicalbook.com]
- 3. Cephalosporin-C deacetylase - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. The Science Behind Immobilised Enzymes in Biotechnology [biolaxienzymes.com]
- 6. researchgate.net [researchgate.net]
- 7. Longevity & Reusability of Immobilised Enzymes [biolaxienzymes.com]
- 8. How to Immobilize Enzymes on Solid Supports [synapse.patsnap.com]
- 9. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-asct.org [e-asct.org]
- 11. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. revistabionatura.com [revistabionatura.com]
- 14. Batch production of deacetyl 7-aminocephalosporanic acid by immobilized cephalosporin-C deacetylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Immobilization and stabilization of cephalosporin C acylase on aminated support by crosslinking with glutaraldehyde and further modifying with aminated macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characteristics of immobilized enzymes | PPTX [slideshare.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Cloning and Expression of Deacetylcephalosporin C Synthase (DAOCS)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the successful cloning, expression, and characterization of the Deacetylcephalosporin C (DAOCS) synthase gene, a critical enzyme in the biosynthesis of cephalosporin antibiotics. This document is designed to offer both theoretical understanding and practical, field-proven protocols to researchers in molecular biology, protein engineering, and pharmaceutical development.
Introduction: The Pivotal Role of DAOCS in Cephalosporin Biosynthesis
This compound synthase (DAOCS), also known as expandase, is a non-heme iron(II) and 2-oxoglutarate-dependent oxygenase that catalyzes a key rate-limiting step in the biosynthesis of cephalosporin antibiotics.[1] This enzyme is responsible for the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC), effectively converting a five-membered thiazolidine ring into a six-membered dihydrothiazine ring.[1][2] In some organisms, such as Acremonium chrysogenum, DAOCS is a bifunctional enzyme that also catalyzes the subsequent hydroxylation of DAOC to this compound (DAC).[1][3] In contrast, in bacteria like Streptomyces clavuligerus, these two steps are carried out by two distinct enzymes.[1][4]
The manipulation of the DAOCS gene is of significant interest for the industrial production of cephalosporins.[5][6][7] By overexpressing this enzyme or engineering it for improved activity, it is possible to enhance the yield of cephalosporin intermediates and even create novel antibiotic structures.[4][8] These application notes will detail the methodologies for isolating the DAOCS gene, constructing expression vectors, producing the recombinant enzyme in various host systems, and characterizing its activity.
Part 1: Gene Identification and Isolation
The initial step in the cloning of the DAOCS gene involves its identification and isolation from a suitable source organism, typically a high-yielding strain of Acremonium chrysogenum or Streptomyces clavuligerus.
Protocol 1.1: Genomic DNA Extraction and PCR Amplification
This protocol outlines the amplification of the DAOCS gene from the genomic DNA of the source organism.
Materials:
-
Source organism (e.g., Acremonium chrysogenum)
-
Genomic DNA extraction kit
-
PCR primers specific to the DAOCS gene
-
High-fidelity DNA polymerase
-
dNTPs
-
PCR buffer
-
Thermocycler
-
Agarose gel electrophoresis system
Procedure:
-
Genomic DNA Extraction: Extract high-quality genomic DNA from the source organism using a commercially available kit, following the manufacturer's instructions.
-
Primer Design: Design forward and reverse primers based on the known DAOCS gene sequence from your organism of interest. The primers should include restriction sites at their 5' ends for subsequent cloning into an expression vector.
-
PCR Amplification: Set up a PCR reaction as follows:
-
Genomic DNA (100 ng)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
dNTPs (10 mM)
-
High-fidelity DNA polymerase (as recommended by the manufacturer)
-
PCR Buffer (10X)
-
Nuclease-free water to a final volume of 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm)
-
Extension: 72°C for 1-2 minutes (depending on the gene length)
-
-
Final Extension: 72°C for 10 minutes
-
-
Verification: Analyze the PCR product by agarose gel electrophoresis to confirm the amplification of a band of the expected size. The amplified gene can then be purified from the gel for cloning.
Part 2: Vector Construction and Transformation
The choice of expression vector and host organism is critical for achieving high levels of functional DAOCS protein. Escherichia coli is a common host for initial cloning and expression due to its rapid growth and ease of manipulation.[9][10][11] However, for fungal genes, expression in a eukaryotic host like Pichia pastoris can offer advantages in terms of proper protein folding and post-translational modifications.[12][13][14]
Workflow for Vector Construction
Caption: Workflow for constructing the DAOCS expression vector.
Protocol 2.1: Cloning into an E. coli Expression Vector
This protocol describes the cloning of the amplified DAOCS gene into a suitable E. coli expression vector, such as the pET series.
Materials:
-
Purified DAOCS PCR product
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (corresponding to the sites added to the primers)
-
T4 DNA Ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Restriction Digest: Digest both the purified PCR product and the pET vector with the chosen restriction enzymes.
-
Ligation: Ligate the digested DAOCS gene into the linearized pET vector using T4 DNA Ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic for selection.
-
Verification:
-
Perform colony PCR on the resulting colonies to screen for the presence of the insert.
-
Isolate plasmid DNA from positive colonies and confirm the insert by restriction digest and DNA sequencing.
-
Part 3: Heterologous Expression and Optimization
Once a verified recombinant plasmid has been obtained, the next step is to express the DAOCS protein in the chosen host. Optimization of expression conditions is often necessary to maximize the yield of soluble, active enzyme.
Protocol 3.1: Expression in E. coli
Materials:
-
E. coli BL21(DE3) cells containing the DAOCS expression plasmid
-
LB broth with the appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Inoculation: Inoculate a single colony of the transformed E. coli BL21(DE3) into 5 mL of LB broth with the selective antibiotic and grow overnight at 37°C with shaking.
-
Scale-up: Inoculate a larger volume of LB broth with the overnight culture to an OD600 of 0.1 and grow at 37°C with shaking.
-
Induction: When the OD600 reaches 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Incubation: Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to promote proper protein folding.
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until further processing.
Protocol 3.2: Expression in Pichia pastoris
For secreted expression, the DAOCS gene is typically cloned into a vector like pPICZαA, which contains an N-terminal α-factor secretion signal.
Materials:
-
P. pastoris strain (e.g., X-33)
-
Linearized DAOCS expression plasmid (e.g., pPICZαA-DAOCS)
-
YPD and BMGY/BMMY media
-
Methanol
Procedure:
-
Transformation: Transform the linearized plasmid into competent P. pastoris cells by electroporation and select for transformants on YPD plates containing Zeocin.
-
Screening: Screen multiple clones for the highest expression levels.
-
Biomass Production: Grow a selected clone in BMGY medium to generate a high cell density.
-
Induction: Transfer the cells to BMMY medium, which contains methanol as the sole carbon source, to induce expression from the AOX1 promoter.
-
Expression: Continue to grow the culture for 3-5 days, adding methanol every 24 hours to maintain induction.
-
Harvesting: The secreted protein will be in the culture supernatant, which can be collected by centrifugation.
Optimization of Expression
| Parameter | E. coli | Pichia pastoris | Rationale |
| Inducer Concentration | 0.1 - 1 mM IPTG | 0.5 - 2% Methanol | To balance high-level expression with the metabolic burden on the host. |
| Induction Temperature | 16 - 25°C | 20 - 28°C | Lower temperatures can improve protein solubility and folding. |
| Induction Time | 4 - 24 hours | 72 - 120 hours | To allow sufficient time for protein accumulation. |
| Media Composition | Rich media (e.g., LB, TB) | Buffered minimal media | To provide necessary nutrients for growth and protein synthesis. |
Part 4: Protein Purification and Characterization
The final stage involves the purification of the recombinant DAOCS and the characterization of its enzymatic activity.
Protocol 4.1: Purification of His-tagged DAOCS
If the DAOCS protein was expressed with a polyhistidine tag, it can be purified using immobilized metal affinity chromatography (IMAC).
Materials:
-
Cell pellet (from E. coli) or culture supernatant (from P. pastoris)
-
Lysis buffer
-
Ni-NTA affinity chromatography column
-
Wash and elution buffers with increasing concentrations of imidazole
Procedure:
-
Cell Lysis (for E. coli): Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Clarify the lysate by centrifugation.
-
Column Loading: Load the clarified lysate or culture supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged DAOCS protein with elution buffer containing a high concentration of imidazole.
-
Analysis: Analyze the purified protein by SDS-PAGE to assess its purity and molecular weight.
Protocol 4.2: Enzymatic Assay of DAOCS Activity
The activity of DAOCS can be determined by measuring the formation of deacetoxycephalosporin C from penicillin N. A common method is a continuous direct spectrophotometric assay.[15]
Materials:
-
Purified DAOCS enzyme
-
Penicillin N (substrate)
-
α-ketoglutarate (co-substrate)
-
FeSO4
-
Ascorbate
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., HEPES, pH 7.0)
-
Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing assay buffer, penicillin N, α-ketoglutarate, FeSO4, ascorbate, and DTT.
-
Initiation: Start the reaction by adding the purified DAOCS enzyme.
-
Measurement: Monitor the increase in absorbance at 260 nm, which is characteristic of the dihydrothiazine ring of deacetoxycephalosporin C.[15]
-
Calculation: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
Characterization of DAOCS
| Parameter | Typical Value | Significance |
| Molecular Weight | ~35-40 kDa | Confirms the identity of the purified protein.[10][16][17] |
| Optimal pH | 7.0 - 7.5 | Determines the optimal conditions for enzymatic activity.[10][17] |
| Optimal Temperature | ~36°C | Important for maximizing reaction rates.[10] |
| Km for Penicillin N | 29 - 50 µM | Indicates the affinity of the enzyme for its substrate.[10][16] |
| Km for α-ketoglutarate | 18 - 40 µM | Indicates the affinity for the co-substrate.[10][17] |
Part 5: Advanced Applications and Future Directions
The ability to clone and express the DAOCS gene opens up numerous possibilities for research and industrial applications.
-
Site-Directed Mutagenesis: By introducing specific mutations into the DAOCS gene, it is possible to alter its substrate specificity or enhance its catalytic efficiency.[3][4][18][19][20][21][22] This can lead to the production of novel cephalosporin derivatives with improved therapeutic properties.
-
Metabolic Engineering: Overexpression of the DAOCS gene in industrial strains of Acremonium chrysogenum can increase the overall yield of cephalosporin C.[5][23]
-
Biocatalysis: The purified recombinant DAOCS can be used as a biocatalyst for the in vitro synthesis of cephalosporin intermediates, offering a more environmentally friendly alternative to chemical synthesis.[6][7][8]
Logical Relationship of Advanced Applications
Caption: Advanced applications stemming from the successful cloning and expression of the DAOCS gene.
Conclusion
The protocols and insights provided in these application notes offer a robust framework for the successful cloning, expression, and characterization of this compound synthase. By understanding the principles behind each step and diligently applying these methodologies, researchers can effectively harness the power of this key enzyme for both fundamental research and the development of improved antibiotic production processes.
References
-
Recombinant Acremonium chrysogenum strains for the industrial production of cephalosporin - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification and initial characterization of deacetoxycephalosporin C synthase from Streptomyces clavuligerus - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli | Applied and Environmental Microbiology. (n.d.). Retrieved January 12, 2026, from [Link]
-
Molecular cloning of acetyl coenzyme A: this compound o-acetyltransferase cDNA from Acremonium chrysogenum: sequence and expression of catalytic activity in yeast - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification and properties of deacetoxycephalosporin C synthase from recombinant Escherichia coli and its comparison with the native enzyme purified from Streptomyces clavuligerus - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Industrial enzymatic production of cephalosporin-based beta-lactams - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
High-level heterologous expression of fungal cytochrome P450s in Escherichia coli. (2025, September 14). Retrieved January 12, 2026, from [Link]
-
Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli - PubMed. (2020, March 18). Retrieved January 12, 2026, from [Link]
-
Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli | Applied and Environmental Microbiology. (2020, March 18). Retrieved January 12, 2026, from [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Characterization and expression of fungal defensin in Escherichia coli and its antifungal mechanism by RNA-seq analysis - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
Molecular transformation, gene cloning, and gene expression systems for filamentous fungi. (n.d.). Retrieved January 12, 2026, from [Link]
-
Full article: Recombinant organisms for production of industrial products. (n.d.). Retrieved January 12, 2026, from [Link]
-
Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. (n.d.). Retrieved January 12, 2026, from [Link]
-
Recombinant microorganisms for industrial production of antibiotics. - Semantic Scholar. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities. (2025, August 10). Retrieved January 12, 2026, from [Link]
-
A series of vectors for fungal transformation - Addgene. (n.d.). Retrieved January 12, 2026, from [Link]
-
C-terminus mutations of Acremonium chrysogenum deacetoxy/deacetylcephalosporin C synthase with improved activity toward penicillin analogs | FEMS Microbiology Letters | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]
-
Expression cloning of fungal enzyme genes; a novel approach for efficient isolation of enzyme genes of industrial relevance | FEMS Microbiology Reviews | Oxford Academic. (n.d.). Retrieved January 12, 2026, from [Link]
-
Expression of a Cephalosporin C Esterase Gene in Acremonium Chrysogenum for the Direct Production of this compound - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities - PubMed. (1987, August 1). Retrieved January 12, 2026, from [Link]
-
Cloning vectors for yeast and fungi. (n.d.). Retrieved January 12, 2026, from [Link]
- EP0463706A1 - Cloning and expression of xylanase genes from fungal origin - Google Patents. (n.d.).
-
Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC. (n.d.). Retrieved January 12, 2026, from [Link]
-
A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
Biosynthetic pathway of cephalosporin C. The nomenclature used for the... | Download Scientific Diagram. (n.d.). Retrieved January 12, 2026, from [Link]
-
Deacetoxycephalosporin-C synthase - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Expression of a cephalosporin C esterase gene in Acremonium chrysogenum for the direct production of this compound | Request PDF. (2025, August 6). Retrieved January 12, 2026, from [Link]
-
A Simple Method for Site-Directed Mutagenesis with Double-Stranded Plasmid DNA. (n.d.). Retrieved January 12, 2026, from [Link]
-
Speci¢c activity of DAOCS isozymes determined by bioassay. (n.d.). Retrieved January 12, 2026, from [Link]
-
Deacetylcephalosporin-C acetyltransferase - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed. (2016, June 13). Retrieved January 12, 2026, from [Link]
-
Purification and characterization of recombinant FAD synthetase from Neurosporacrassa. (n.d.). Retrieved January 12, 2026, from [Link]
-
A simple and efficient method for in vitro site-directed mutagenesis. (2020, May 17). Retrieved January 12, 2026, from [Link]
-
Optimized expression in Pichia pastoris eliminates common protein contaminants from subsequent His-tag purification - PubMed. (2013, December 10). Retrieved January 12, 2026, from [Link]
-
Site-directed mutagenesis - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]
-
Three Approaches to Site-directed Mutagenesis. (2025, May 23). Retrieved January 12, 2026, from [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins | Applied and Environmental Microbiology. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris - PubMed. (2023, March 5). Retrieved January 12, 2026, from [Link]
-
Alter codon bias of the P. pastoris genome to overcome a bottleneck in codon optimization strategy development and improve protein expression - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]
-
DNA Sequence Changes Resulting from Codon Optimization Affect Gene Expression in Pichia pastoris by Altering Chromatin Accessibility - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]
-
Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin. (2021, September 29). Retrieved January 12, 2026, from [Link]
Sources
- 1. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Acremonium chrysogenum strains for the industrial production of cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Industrial enzymatic production of cephalosporin-based beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Purification and properties of deacetoxycephalosporin C synthase from recombinant Escherichia coli and its comparison with the native enzyme purified from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Two New Unspecific Peroxygenases from Heterologous Expression of Fungal Genes in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimized expression in Pichia pastoris eliminates common protein contaminants from subsequent His-tag purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimized Expression and Isolation of Recombinant Active Secreted Proteases Using Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and initial characterization of deacetoxycephalosporin C synthase from Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Method for Site-Directed Mutagenesis with Double-Stranded Plasmid DNA | Springer Nature Experiments [experiments.springernature.com]
- 19. sg.idtdna.com [sg.idtdna.com]
- 20. biorxiv.org [biorxiv.org]
- 21. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]
- 22. bitesizebio.com [bitesizebio.com]
- 23. tandfonline.com [tandfonline.com]
Metabolic Engineering of Acremonium chrysogenum for Enhanced Deacetylcephalosporin C (DAC) Accumulation
An Application Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for the metabolic engineering of Acremonium chrysogenum to create a strain that accumulates Deacetylcephalosporin C (DAC), a valuable precursor for semi-synthetic cephalosporin antibiotics. The primary strategy focuses on the targeted disruption of the cefG gene, which encodes the this compound acetyltransferase, the enzyme responsible for the final conversion of DAC to Cephalosporin C (CPC).
Introduction: The Rationale for Engineering DAC Accumulation
Acremonium chrysogenum is a filamentous fungus of significant industrial importance, renowned for its production of the β-lactam antibiotic Cephalosporin C (CPC).[1] CPC serves as the primary raw material for manufacturing 7-aminocephalosporanic acid (7-ACA), a crucial intermediate for a vast array of semi-synthetic cephalosporin drugs.[1] The biosynthesis of CPC is a complex, multi-step pathway, with the final step being the acetylation of this compound (DAC) into CPC.[1][2]
While industrial strain improvement programs have historically focused on maximizing CPC titers, there is a growing interest in engineering strains to accumulate specific precursors. DAC itself is a valuable chemical building block. By developing a robust A. chrysogenum strain that overproduces and accumulates DAC, we can create a more direct and potentially cost-effective route for the synthesis of novel antibiotic derivatives.
The most direct and effective metabolic engineering strategy to achieve DAC accumulation is to block the final step of the CPC pathway. This is accomplished by disrupting the cefG gene, which encodes the enzyme this compound O-acetyltransferase (DAC-AT).[2][3] This enzyme catalyzes the conversion of DAC to CPC, and its inactivation leads to the termination of the pathway at DAC, causing it to accumulate in the fermentation broth.
The Cephalosporin C Biosynthetic Pathway: Identifying the Target
The biosynthesis of CPC from primary metabolites involves a series of enzymatic reactions encoded by a cluster of genes. The late stages of this pathway are of particular interest for our goal. After the formation of Penicillin N, the pathway proceeds as follows:
-
Expansion and Hydroxylation: The bifunctional enzyme deacetoxycephalosporin C synthase/hydroxylase, encoded by the cefEF gene, converts Penicillin N into this compound (DAC) through an intermediate, deacetoxycephalosporin C (DAOC).[1]
-
Final Acetylation: The enzyme DAC acetyltransferase, encoded by the cefG gene, catalyzes the final step: the transfer of an acetyl group from acetyl-CoA to DAC, forming the final product, Cephalosporin C.[2]
The expression of the cefG gene is often a rate-limiting step in CPC biosynthesis, leading to some natural accumulation of DAC even in wild-type strains.[4][5] This makes it an ideal and sensitive target for genetic intervention. By completely knocking out its function, we can redirect the entire metabolic flux towards DAC.
Caption: Experimental workflow for targeted cefG gene disruption.
Detailed Protocols
Protocol 4.1: Construction of the cefG Disruption Cassette
Rationale: The principle of homologous recombination is used to replace the native cefG gene with a selectable marker. A disruption cassette is constructed containing the hygromycin B phosphotransferase (hph) gene, which confers resistance to the antibiotic hygromycin B, flanked by sequences homologous to the regions immediately upstream (5' flank) and downstream (3' flank) of the cefG open reading frame. This directs the cell's DNA repair machinery to integrate the cassette at the specific cefG locus.
Steps:
-
Primer Design: Design primers to amplify approximately 1.0-1.5 kb fragments for both the 5' and 3' flanking regions of the cefG gene from A. chrysogenum genomic DNA. Additionally, design primers to amplify the hph gene from a suitable template plasmid (e.g., pAN7-1). The primers for the flanking regions should include overhangs that are complementary to the ends of the hph gene for subsequent fusion PCR.
| Target | Primer Name | Description |
| 5' Flank | cefG-5F-F | Forward primer for 5' flank. |
| cefG-5F-R | Reverse primer with overhang complementary to the 5' end of hph. | |
| 3' Flank | cefG-3F-F | Forward primer with overhang complementary to the 3' end of hph. |
| cefG-3F-R | Reverse primer for 3' flank. | |
| hph Marker | hph-F | Forward primer for the hygromycin resistance cassette. |
| hph-R | Reverse primer for the hygromycin resistance cassette. |
-
PCR Amplification:
-
Perform three separate PCR reactions to amplify the 5' flank, 3' flank, and the hph marker using a high-fidelity DNA polymerase.
-
Purify all three PCR products using a standard PCR purification kit and verify their sizes via agarose gel electrophoresis.
-
-
Fusion PCR Assembly:
-
Combine the three purified DNA fragments (5' flank, hph, 3' flank) in a single PCR tube in equimolar ratios.
-
Perform a fusion PCR reaction. In the initial cycles (10-15 cycles), omit the outer primers (cefG-5F-F and cefG-3F-R) to allow the fragments to anneal at their overlapping ends and extend, forming a full-length cassette.
-
After the initial cycles, add the outer primers and continue the reaction for another 20-25 cycles to amplify the complete disruption cassette.
-
Run the final product on an agarose gel. A successful reaction will yield a single band corresponding to the combined size of the three fragments.
-
Purify the final disruption cassette. This linear DNA fragment is now ready for transformation.
-
Protocol 4.2: Protoplast Preparation and Transformation
Rationale: The rigid fungal cell wall of A. chrysogenum prevents the direct uptake of DNA. Therefore, the cell wall must be enzymatically removed to generate protoplasts, which are then capable of taking up the DNA cassette in the presence of polyethylene glycol (PEG) and Ca²⁺.
Steps:
-
Spore Suspension: Grow a wild-type A. chrysogenum strain on a sporulation agar medium for 7-10 days. Harvest conidia by washing the plate with sterile water and filtering through sterile glass wool.
-
Mycelial Growth: Inoculate a liquid complex medium with the spore suspension and grow for 24-36 hours at 25°C with shaking. The young, actively growing mycelia are more susceptible to enzymatic digestion.
-
Protoplasting:
-
Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.7 M KCl).
-
Resuspend the mycelia in a protoplasting solution containing an osmotic stabilizer and a mixture of cell wall-degrading enzymes (e.g., Lysing Enzymes from Trichoderma harzianum, Driselase).
-
Incubate at 30°C with gentle shaking for 2-4 hours. Monitor protoplast formation periodically under a microscope.
-
Separate the protoplasts from mycelial debris by filtering through sterile glass wool.
-
Gently pellet the protoplasts by centrifugation, wash twice with an osmotic stabilizer solution, and finally resuspend in a transformation buffer.
-
-
Transformation:
-
To the protoplast suspension, add 5-10 µg of the purified cefG disruption cassette DNA.
-
Add PEG solution (e.g., 40% PEG 4000 in a buffer containing CaCl₂) and incubate on ice. The PEG facilitates the fusion of the DNA with the protoplast membrane.
-
Plate the transformation mixture onto a regeneration agar medium containing an osmotic stabilizer (e.g., sucrose).
-
-
Selection: After 16-24 hours of incubation, overlay the plates with a top agar layer containing hygromycin B at a selective concentration. This allows the protoplasts to begin regenerating their cell walls before being exposed to the selective pressure.
-
Incubation: Incubate the plates for 7-14 days until hygromycin-resistant colonies appear.
Protocol 4.3: Verification of ΔcefG Transformants
Rationale: Simple antibiotic resistance is insufficient to confirm a successful gene replacement event, as random, non-homologous integration of the cassette can also occur. Molecular analysis is essential to validate the correct gene knockout.
Steps:
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from the putative hygromycin-resistant transformants and from the wild-type strain (as a control).
-
PCR Screening:
-
Confirmation of Integration: Use primers internal to the hph gene. A product should only be seen in transformants.
-
Confirmation of cefG Absence: Use primers internal to the original cefG gene. A product should be seen in the wild-type strain but should be absent in a successful knockout strain.
-
Confirmation of Locus-Specific Integration: Use a primer that anneals outside the 5' flanking region used in the cassette and a primer internal to the hph gene. A PCR product of a specific, predictable size will only form if the cassette has integrated at the correct locus.
-
-
Southern Blot Analysis (Definitive Confirmation):
-
Digest genomic DNA from the wild-type and candidate knockout strains with a suitable restriction enzyme that cuts outside the targeted region.
-
Separate the DNA fragments by agarose gel electrophoresis and transfer them to a nylon membrane.
-
Hybridize the membrane with a labeled DNA probe corresponding to the cefG gene or one of the flanking regions.
-
In a successful knockout, the probe will bind to a fragment of a different size compared to the wild-type strain, confirming the replacement of the cefG gene with the disruption cassette.
-
Protocol 4.4: Fermentation and HPLC Analysis
Rationale: To confirm the functional consequence of the gene knockout, the engineered strain must be cultivated under production conditions and its metabolite profile analyzed. High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying CPC and its precursors like DAC. [6] Steps:
-
Fermentation: Inoculate both the wild-type and the confirmed ΔcefG strains into a defined fermentation medium known to support cephalosporin production. Grow the cultures under identical, optimized conditions (e.g., temperature, pH, aeration) for 5-7 days.
-
Sample Preparation: Withdraw aliquots of the fermentation broth daily. Centrifuge to remove fungal biomass and filter the supernatant through a 0.22 µm filter to prepare it for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). [7] * Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0) and a polar organic solvent (e.g., acetonitrile). [7] * Flow Rate: 1.0 - 1.3 mL/min. [7][8] * Detection: UV detector set at a wavelength between 240-265 nm. [7][8] * Quantification: Run authentic standards for both DAC and CPC to determine their retention times and to generate standard curves for accurate quantification.
-
Analysis: Integrate the peak areas for DAC and CPC in the chromatograms from both wild-type and ΔcefG samples.
-
Expected Results and Data Interpretation
A successful cefG knockout strain will exhibit a dramatically altered metabolite profile compared to the wild-type strain.
| Strain | CPC Titer (mg/L) | DAC Titer (mg/L) | DAC/CPC Ratio | Comments |
| Wild-Type | 1500 | 150 | ~0.1 | High CPC production with minor DAC accumulation. |
| ΔcefG Mutant | < 10 (Below LOD) | 1400 | > 140 | CPC production is abolished; metabolic flux is redirected to DAC. |
The HPLC chromatogram of the wild-type strain will show a major peak corresponding to CPC and a smaller peak for DAC. Conversely, the chromatogram for the ΔcefG strain should show a large peak for DAC and a negligible or absent CPC peak, providing definitive proof of the engineered phenotype.
References
-
Gutiérrez, S., DÍez, B., Montenegro, E., & MartÍn, J. F. (1992). The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase. Journal of Bacteriology, 174(9), 3056–3064. [Link]
-
de la Fuente, J. L., Pérez-González, J. A., Lorenzana, L. M., Peñalva, M. A., & Martín, J. F. (1997). Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum. Applied Microbiology and Biotechnology, 48(5), 606–614. [Link]
-
Barredo, J. L., et al. (2012). Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid. In: Cephalosporins. Methods in Molecular Biology, vol 862. Humana Press. [Link]
-
Hu, Y., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Synthetic and Systems Biotechnology, 1(3), 195-204. [Link]
-
Velasco, J., et al. (1999). Molecular characterization of the Acremonium chrysogenum cefG gene product: the native this compound acetyltransferase is not processed into subunits. Biochemical Journal, 337(Pt 3), 379–385. [Link]
-
Barredo, J. L., et al. (2012). Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid. ResearchGate. [Link]
-
Kryuchkova, E. N., et al. (2013). [Genetic transformation of the mycelium fungi Acremonium chrysogenum]. Prikladnaia biokhimiia i mikrobiologiia, 49(5), 517-525. [Link]
-
Liu, Y., et al. (2018). Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. Microbial Cell Factories, 17(1), 87. [Link]
-
Gutiérrez, S., et al. (1992). The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase. ResearchGate. [Link]
-
Zharikova, G. V., et al. (2022). Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. MDPI. [Link]
-
de la Fuente, J. L., et al. (1997). Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum. ResearchGate. [Link]
-
Hu, Y., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. ScienceDirect. [Link]
-
Kumar, A., et al. (2011). HPLC ANALYSIS OF CEPHALOSPORINS AND STUDY OF DIFFERENT ANALYTICAL PARAMETERS. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Hoff, B., et al. (2009). Asexual Cephalosporin C Producer Acremonium chrysogenum Carries a Functional Mating Type Locus. Eukaryotic Cell, 8(8), 1219–1230. [Link]
-
El-Gindy, A., et al. (2023). A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment. Scientific Reports, 13(1), 1642. [Link]
-
Jain, J. R., et al. (2012). Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method. Journal of Chemistry and Chemical Sciences. [Link]
-
Kumar, A., et al. (2011). HPLC analysis of cephalosporins and study of different analytical parameters. ResearchGate. [Link]
-
Nassar, S. H., et al. (2020). A Simultaneous, Validated RP-HPLC Method for Determination of Eight Cephalosporins in Pharmaceutical Formulations. Systematic Reviews in Pharmacy, 11(11), 1629-1636. [Link]
Sources
- 1. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Expression of the cefG gene is limiting for cephalosporin biosynthesis in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
Troubleshooting & Optimization
Technical Support Center: Industrial Deacetylcephalosporin C Production
Welcome to the technical support center for the industrial production of Deacetylcephalosporin C (DCPC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DCPC manufacturing. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to support your experimental and production workflows.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound, from fermentation to purification.
Category 1: Fermentation & Strain Performance
Question: We are observing a significant drop in our this compound (DCPC) yield. What are the likely causes and how can we troubleshoot this?
Answer: A decline in DCPC yield is a multifaceted issue, often stemming from problems in the upstream fermentation process of its precursor, Cephalosporin C (CPC). The conversion of CPC to DCPC is a critical subsequent step, but a low initial CPC titer is the most common reason for low final DCPC output. Here’s a breakdown of potential causes and corrective actions:
-
Strain Instability: High-yielding strains of Acremonium chrysogenum, often developed through extensive classical strain improvement (CSI) programs involving random mutagenesis, can be genetically unstable.[1][2] This can lead to a gradual decline in productivity over successive generations.
-
Troubleshooting Steps:
-
Master and Working Cell Bank Validation: Always return to a validated Master Cell Bank (MCB) and Working Cell Bank (WCB) to ensure consistent starting material. Regularly perform small-scale fermentations to qualify new working banks.
-
Genomic and Transcriptomic Analysis: For long-term process stability, consider periodic genomic and transcriptomic analysis of your production strain to identify any significant genetic drift or changes in the expression of key biosynthetic genes.[3]
-
-
-
Suboptimal Fermentation Conditions: A. chrysogenum is sensitive to its environment. Deviations from optimal parameters can severely impact CPC production.
-
Key Parameters and Troubleshooting:
-
Dissolved Oxygen (DO): Oxygen limitation is a critical problem in aerobic fermentations.[4][5] The high viscosity of the fungal culture can impede oxygen transfer.[6][7]
-
pH: The optimal pH for CPC production is typically around 6.5-7.2.[4][9][10]
-
Action: Implement a reliable automated pH control system using appropriate acid/base feeds.
-
-
Temperature: The ideal temperature is generally maintained at 28-30°C.[4][9]
-
Action: Calibrate temperature probes and ensure the cooling/heating jacket of the fermenter is responding correctly.
-
-
-
-
Nutrient and Precursor Limitation: The availability of key nutrients and precursors is vital for the biosynthesis of the cephalosporin backbone.
-
Troubleshooting Steps:
-
Carbon and Nitrogen Sources: Ensure the correct concentration and feeding strategy for carbon sources (like glucose or sucrose) and nitrogen sources (like ammonium sulfate or peptone).[4][8]
-
Methionine Supplementation: Methionine is a known stimulant for CPC production as it provides the sulfur atom for the cephalosporin ring.[10][11][12]
-
Action: Verify the concentration and feeding of methionine in your medium. Note that excessive methionine can be inhibitory.
-
-
Precursor Supply: The biosynthesis of CPC relies on the availability of L-α-aminoadipic acid, L-cysteine, and L-valine.[13]
-
Action: Analyze the metabolic flux of your strain to ensure these precursors are not being diverted to other pathways. Metabolic engineering to enhance precursor supply can be a long-term solution.[11]
-
-
-
Question: Our fermentation broth is becoming extremely viscous early in the process, leading to poor mixing and oxygen transfer. How can we manage this?
Answer: High viscosity in A. chrysogenum fermentations is a common challenge due to the filamentous nature of the fungus.[6][7] This can lead to the issues you're observing.
-
Morphology Engineering: The morphology of the fungus (pellets vs. dispersed mycelia) significantly impacts viscosity.
-
Media Composition: Certain media components can contribute to higher viscosity.
-
Action: If using complex media with high solids content (e.g., peanut flour), consider optimizing the concentration or using alternative, more soluble nutrient sources.[14]
-
-
Fed-Batch Strategy: A fed-batch approach can control the rate of cell growth, preventing the rapid increase in biomass that leads to high viscosity.
Category 2: Enzymatic Conversion of CPC to DCPC
Question: The enzymatic conversion of Cephalosporin C (CPC) to this compound (DCPC) is inefficient, with low conversion rates. What could be the problem?
Answer: The conversion of CPC to DCPC is catalyzed by Cephalosporin C acetylhydrolase (CAH).[15][16] Low efficiency in this step can be due to issues with the enzyme itself or the reaction conditions.
-
Low Enzyme Activity or Concentration:
-
Causes:
-
Suboptimal Enzyme Expression: If you are producing the enzyme recombinantly, low expression levels can be a cause.[17][18]
-
Enzyme Inhibition: The presence of inhibitors in the reaction mixture can reduce enzyme activity. CAH from Cephalosporium acremonium is known to be strongly inhibited by diisopropylfluorophosphate.[15][16]
-
Catabolite Repression: The production of CAH can be suppressed by the presence of certain sugars like glucose, maltose, and sucrose in the culture medium.[15][16]
-
-
Troubleshooting:
-
Enzyme Quantification: Ensure you are adding the correct amount of active enzyme to the reaction. Perform an activity assay on your enzyme stock.
-
Purification of CPC: Partially purify the CPC from the fermentation broth before the enzymatic conversion to remove potential inhibitors.
-
Optimize Enzyme Production: If producing your own CAH, optimize the expression conditions and ensure the fermentation medium for the enzyme-producing strain does not contain repressive sugars.[15][16]
-
-
-
Suboptimal Reaction Conditions:
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for activity. For CAH from a Cephalosporium acremonium mutant, the optimum pH is around 8.0 and the temperature is 50°C.
-
Troubleshooting:
-
Parameter Optimization: Perform small-scale experiments to determine the optimal pH and temperature for your specific enzyme and reaction setup.
-
Process Control: Implement tight control over pH and temperature during the conversion process.
-
-
Category 3: Purification & Analysis
Question: We are facing difficulties in purifying DCPC from the reaction mixture. The final product has low purity and we are losing a significant amount of product during the process.
Answer: Purification of DCPC often involves multiple steps, and losses can occur at each stage. Common challenges include the presence of structurally similar impurities and inefficient separation techniques.
-
Presence of Impurities:
-
Common Impurities: The fermentation broth and conversion mixture can contain unreacted Cephalosporin C (CPC), as well as by-products like deacetoxycephalosporin C (DAOC).[14][19]
-
Troubleshooting:
-
Optimize Upstream Processes: A more efficient fermentation and enzymatic conversion will result in a cleaner starting material for purification.
-
Selective Adsorption: Use adsorbent resins that have different affinities for CPC, DCPC, and other impurities. For example, modified Amberlite XAD resins have been shown to be effective.[20] The choice of eluent and its concentration is also critical for selective desorption.[21]
-
-
-
Inefficient Chromatographic Separation:
-
Causes:
-
Improper Resin Choice: The selected resin may not be suitable for the separation of DCPC from its related compounds.
-
Suboptimal Elution Conditions: The composition, pH, and flow rate of the mobile phase can significantly impact separation efficiency.
-
-
Troubleshooting:
-
Resin Screening: Test different types of resins (e.g., ion-exchange, hydrophobic interaction) to find the one that provides the best resolution.
-
Method Development: Systematically optimize the elution conditions, such as the gradient of the eluting solvent (e.g., ethanol-water or isopropanol-water systems).[21]
-
Column Maintenance: Ensure the chromatography column is not clogged and is properly packed. High back pressure can be an indicator of a clogged column filter or precipitated protein.[22]
-
-
Question: Our HPLC analysis shows poor peak resolution between CPC, DCPC, and other by-products. How can we improve our analytical method?
Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing cephalosporins.[14] Poor resolution can be addressed by optimizing the chromatographic conditions.
-
Method Optimization:
-
Mobile Phase Composition: The ratio of the aqueous buffer to the organic solvent (e.g., methanol or acetonitrile) is a critical parameter.
-
Action: Experiment with different mobile phase compositions and gradients to improve the separation of the target compounds.
-
-
Column Chemistry: The type of stationary phase (e.g., C18) and its properties (particle size, pore size) will affect the separation.
-
Action: Try different C18 columns from various manufacturers, as they can have different selectivities.
-
-
pH of the Mobile Phase: The ionization state of the cephalosporins can be manipulated by adjusting the pH of the mobile phase, which can significantly alter their retention times.
-
Flow Rate and Temperature: Lowering the flow rate and adjusting the column temperature can sometimes improve resolution.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary microorganism used for industrial Cephalosporin C (and subsequently DCPC) production? Acremonium chrysogenum (also known as Cephalosporium acremonium) is the fungus exclusively used for the industrial fermentation of Cephalosporin C.[1][23]
Q2: Why is this compound an important intermediate? this compound (DCPC) is a precursor for the synthesis of 7-aminocephalosporanic acid (7-ACA), which is the core building block for many semi-synthetic cephalosporin antibiotics.[24] The enzymatic conversion of CPC to 7-ACA often proceeds through DCPC.
Q3: What are the main by-products to monitor during CPC fermentation? The main by-products and intermediates to monitor are penicillin N, deacetoxycephalosporin C (DAOC), and this compound (DAC/DCPC) itself, as it can be formed during fermentation.[14]
Q4: Can DCPC be produced directly by fermentation? While the primary product of A. chrysogenum fermentation is CPC, some DCPC can be formed in the broth, either through the action of native acetylhydrolases or non-enzymatic hydrolysis.[15][16] However, for industrial purposes, it is typically produced by the enzymatic deacetylation of purified CPC.
Q5: What are the key safety considerations when manufacturing cephalosporins? Cephalosporins are beta-lactam antibiotics and can cause hypersensitivity reactions in some individuals. Therefore, manufacturing facilities must be dedicated and self-contained with separate air handling systems to prevent cross-contamination with other non-beta-lactam products.[25] Personnel must use appropriate protective equipment, and strict procedures for cleaning and decontamination are required.[25]
Visualizations & Diagrams
Cephalosporin C Biosynthetic Pathway and Conversion to DCPC
Caption: Biosynthesis of CPC and its conversion to DCPC.
General Workflow for Industrial DCPC Production
Caption: Workflow for industrial DCPC production.
Experimental Protocols
Protocol 1: Screening of A. chrysogenum Mutants for Improved CPC Production
This protocol outlines a general method for screening mutants after random mutagenesis.
-
Preparation of Spore Suspension:
-
Grow the mutagenized A. chrysogenum culture on a suitable agar medium until sporulation occurs.
-
Harvest spores by gently scraping the surface of the agar with a sterile loop and suspending them in sterile saline solution with a wetting agent (e.g., 0.01% Tween 80).
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL using a hemocytometer.
-
-
Shake Flask Fermentation:
-
Prepare a seed culture medium and a production medium in shake flasks. The production medium should contain defined amounts of carbon, nitrogen, and methionine.[10][11]
-
Inoculate the seed medium with the spore suspension and incubate for 48 hours at 28°C with agitation.
-
Transfer a defined volume of the seed culture to the production medium flasks.
-
Incubate the production flasks for 144-168 hours at 28°C with vigorous agitation.[9]
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours).
-
Centrifuge the samples to separate the biomass from the supernatant.
-
Analyze the supernatant for CPC concentration using HPLC. A reversed-phase C18 column is typically used with a mobile phase consisting of a phosphate buffer and an organic modifier like methanol or acetonitrile.[14]
-
Select mutants that consistently show higher CPC titers compared to the parent strain for further evaluation.
-
Protocol 2: Enzymatic Conversion of CPC to DCPC
This protocol provides a basic framework for the enzymatic conversion. Optimization will be required based on the specific enzyme used.
-
Substrate Preparation:
-
Start with a solution of partially purified CPC from the fermentation broth. The concentration should be determined by HPLC.
-
Adjust the pH of the CPC solution to the optimal pH for the Cephalosporin C acetylhydrolase (CAH), typically around pH 8.0.
-
-
Enzymatic Reaction:
-
Bring the CPC solution to the optimal reaction temperature (e.g., 50°C).
-
Add the CAH enzyme to the reaction mixture. The enzyme-to-substrate ratio will need to be optimized for efficient conversion.
-
Incubate the reaction mixture with gentle agitation.
-
-
Monitoring the Reaction:
-
Take samples periodically (e.g., every 30 minutes) and stop the reaction immediately by adding a quenching agent (e.g., methanol) or by rapid pH change.
-
Analyze the samples by HPLC to monitor the decrease in the CPC peak and the increase in the DCPC peak.
-
Continue the reaction until the desired level of conversion is achieved (e.g., >95%).
-
-
Enzyme Inactivation and Downstream Processing:
-
Once the reaction is complete, inactivate the enzyme, for example, by heat treatment or a significant pH shift, to prevent any reverse reaction or degradation of the product.
-
Proceed with the purification of DCPC from the reaction mixture.
-
Protocol 3: Purification of DCPC using Adsorption Chromatography
This protocol describes a general method for purifying DCPC.
-
Column Preparation:
-
Loading:
-
After the enzymatic conversion and enzyme inactivation, filter the reaction mixture to remove any precipitates.
-
Load the clarified solution onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer or a weak solvent to remove unbound impurities.
-
-
Elution:
-
Elute the bound DCPC from the column using an appropriate eluent. For activated carbon, ethanol-water or isopropanol-water mixtures (e.g., 12-13% isopropanol) have been shown to be effective.[21]
-
Collect fractions and analyze them by HPLC to identify the fractions containing pure DCPC.
-
-
Concentration and Product Isolation:
-
Pool the pure DCPC fractions.
-
Concentrate the solution, for example, by vacuum evaporation.
-
The final DCPC product can be isolated by crystallization, for instance, by adding a solvent like acetone.[21]
-
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]
- 4. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. Fitting result of viscosity plotted and shear rate of Acremonium chrysogenum fermentation sample [journal.ecust.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. longdom.org [longdom.org]
- 11. Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biosynthesis of Cephalosporin C: I. Factors Affecting the Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Precursors and Their Regulators on the Biosynthesis of Antibiotics in Actinomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzymatic hydrolysis of cephalosporin C by an extracellular acetylhydrolase of Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzymatic Hydrolysis of Cephalosporin C by an Extracellular Acetylhydrolase of Cephalosporium acremonium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. japsonline.com [japsonline.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 24. Cephalosporin C acylase: dream and(/or) reality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sahpra.org.za [sahpra.org.za]
Technical Support Center: Troubleshooting Deacetylcephalosporin C Purification by Ion-Exchange Chromatography
Welcome to the technical support guide for the purification of Deacetylcephalosporin C (DCPC) using ion-exchange chromatography (IEX). This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the purification process in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental success.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind purifying this compound using anion-exchange chromatography?
This compound is an acidic molecule due to the presence of a carboxyl group. In solutions with a pH above its isoelectric point (pI), DCPC carries a net negative charge. Anion-exchange chromatography leverages this property by using a stationary phase (resin) with positively charged functional groups. When the crude DCPC solution is loaded onto the column under appropriate pH and low ionic strength conditions, the negatively charged DCPC molecules bind to the positively charged resin. Impurities that are neutral or positively charged will not bind and will be washed away. The bound DCPC is then selectively eluted by increasing the ionic strength of the buffer (typically with a salt gradient) or by changing the pH to neutralize the charge on either the DCPC or the resin, disrupting the electrostatic interaction.[1]
Q2: Which type of ion-exchange resin is most suitable for DCPC purification?
Intermediate-strength or weak anion-exchange resins are often preferred for the purification of cephalosporins like DCPC.[2] Strong anion exchangers can bind DCPC too tightly, requiring harsh elution conditions (very high salt concentrations or extreme pH) that could potentially degrade the molecule. A weak or intermediate-strength anion exchanger, such as one with diethylaminoethyl (DEAE) functional groups or resins like Amberlite IRA67, allows for effective binding at a suitable pH and subsequent elution under milder conditions, which helps in preserving the integrity and activity of the DCPC.[1][3]
Q3: What are the critical initial parameters to consider before starting the purification?
Before beginning the purification process, it is crucial to consider the following:
-
Sample Preparation: Ensure your crude DCPC sample is free of particulate matter by filtering it through a 0.45 µm or 0.22 µm filter. This prevents clogging of the chromatography column.[4]
-
Buffer pH and Ionic Strength: The pH of the loading buffer should be at least 0.5 to 1 pH unit above the pI of DCPC to ensure it is negatively charged and binds effectively to the anion-exchange resin.[5][6] The ionic strength of the sample and loading buffer should be low to facilitate strong binding.[7][8]
-
Column Equilibration: The column must be thoroughly equilibrated with the starting buffer (at least 5-10 column volumes) until the pH and conductivity of the outlet stream are the same as the inlet buffer.[4][5] Incomplete equilibration can lead to inconsistent binding and poor separation.[4]
II. Troubleshooting Guide
This section addresses specific problems you might encounter during your DCPC purification experiments.
Scenario 1: Low Yield or No Binding of DCPC to the Column
Q: My DCPC is not binding to the anion-exchange column and is coming out in the flow-through. What could be the cause?
This is a common issue that typically points to problems with the binding conditions. Here’s a systematic approach to troubleshooting:
A1: Incorrect Buffer pH.
-
Causality: For DCPC to bind to an anion exchanger, it must have a net negative charge. This is achieved when the buffer pH is above the pI of DCPC. If the pH is too low (at or below the pI), the DCPC will be neutral or positively charged and will not bind to the positively charged resin.[6]
-
Solution:
-
Verify the pI of DCPC from literature.
-
Calibrate your pH meter and measure the pH of your loading buffer and sample.
-
Adjust the buffer pH to be at least 0.5-1 unit higher than the pI of DCPC.[5][6] For example, a study successfully used a sodium acetate buffer at pH 6.3 for DCPC adsorption on an anion-exchange resin.[3]
-
Ensure the sample's pH is also adjusted to match the loading buffer before application to the column.[6]
-
A2: Ionic Strength of the Sample or Buffer is Too High.
-
Causality: Ion-exchange chromatography relies on electrostatic interactions. If the concentration of salt in your sample or loading buffer is too high, the salt ions (e.g., Cl⁻) will compete with the negatively charged DCPC for the binding sites on the resin, preventing the DCPC from binding effectively.[4][7][8]
-
Solution:
-
Measure the conductivity of your sample and loading buffer to assess the ionic strength.
-
If the ionic strength is high, dilute your sample with the starting buffer or perform a buffer exchange using a desalting column.[6]
-
Prepare fresh loading buffer with a low salt concentration (e.g., 10-25 mM).
-
A3: Incomplete Column Equilibration.
-
Causality: If the column is not fully equilibrated with the starting buffer, the conditions inside the column (pH and ionic strength) will not be optimal for binding when the sample is loaded.[4]
-
Solution:
Scenario 2: Poor Purity and Resolution of the DCPC Peak
Q: The DCPC peak is broad, shows significant tailing, or is not well-separated from impurities. How can I improve the resolution?
Poor peak shape and resolution can stem from a variety of factors, from the column packing to the elution conditions.
A1: Peak Tailing.
-
Causality: Peak tailing often occurs due to secondary, non-ideal interactions between the DCPC and the resin, or issues with the column bed integrity.[9][10] It can also be caused by overloading the column.
-
Solutions:
-
Check for Column Bed Issues: A partially blocked inlet frit or a void at the top of the column can distort the sample flow, leading to tailing for all peaks.[9][10] If possible, reverse-flush the column to clear any blockage. If a void has formed, you may need to repack the column.
-
Optimize Mobile Phase: In some cases, undesirable interactions can be minimized by adjusting the mobile phase. Adding a small percentage of an organic solvent like acetonitrile (e.g., 5%) can sometimes reduce hydrophobic interactions and sharpen peaks.[11]
-
Reduce Sample Load: Overloading the column can saturate the active sites and lead to peak tailing.[9][10] Try injecting a smaller sample volume or a more dilute sample to see if the peak shape improves.
-
A2: Poor Resolution from Contaminants.
-
Causality: If DCPC is co-eluting with impurities, the elution gradient may be too steep, or the selectivity of the system is not optimal.
-
Solutions:
-
Optimize the Elution Gradient: A steep salt gradient can cause compounds with similar charges to elute close together.[4] To improve separation, decrease the slope of the gradient. A shallower gradient increases the separation time but can significantly improve resolution.
-
Adjust the pH: Modifying the pH of the mobile phase can alter the net charge on both the DCPC and the impurities, which can change their relative binding affinities and improve separation.[5]
-
Consider a Different Resin: If optimization of the mobile phase does not provide adequate resolution, the issue may be the selectivity of the resin itself. Switching to a resin with a different functional group (e.g., from a quaternary amine 'Q' type to a diethylaminoethyl 'DEAE' type) or a different particle size could provide the necessary selectivity.
-
Scenario 3: High Backpressure During the Run
Q: The pressure on my chromatography system is increasing significantly. What should I do?
High backpressure is a serious issue that can damage the column and the chromatography system. It is almost always caused by a blockage somewhere in the flow path.
A1: Blocked Column Frit.
-
Causality: The most common cause of high backpressure is a clogged inlet frit on the column, usually due to particulate matter in the sample or buffers.[9]
-
Solution:
-
Filter Your Sample and Buffers: Always filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[4]
-
Reverse Flush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent (compatible with the column) at a low flow rate to dislodge any particulates from the inlet frit.
-
Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column to catch any particulates and strongly binding impurities, thereby protecting the more expensive main column.
-
A2: Sample Precipitation.
-
Causality: The sample may precipitate on the column if it is not soluble in the loading or elution buffers. This can happen if the buffer conditions (pH, ionic strength) are unfavorable for the sample's stability.[4][8]
-
Solution:
-
Test Sample Solubility: Before injecting, mix a small amount of your sample with the start and elution buffers in a test tube to check for any signs of precipitation (cloudiness).[8]
-
Modify Buffers: If precipitation occurs, you may need to adjust the buffer composition. Sometimes, adding solubilizing agents like glycerol (1-2%) can help maintain protein stability.[8]
-
Scenario 4: Column Performance Degradation Over Time
Q: After several purification runs, the column's binding capacity and resolution have decreased. Can the column be regenerated?
Yes, anion-exchange columns can and should be regularly cleaned and regenerated to maintain performance.
A1: Fouling of the Resin.
-
Causality: Over time, strongly bound impurities, denatured proteins, lipids, or nucleic acids from the crude sample can accumulate on the resin, blocking the binding sites and reducing the column's capacity and efficiency.[7][12]
-
Regeneration and Cleaning-in-Place (CIP) Protocol:
-
High Salt Wash: Wash the column with 2-3 column volumes of a high concentration salt solution (e.g., 1-2 M NaCl) to remove strongly bound, ionically attached molecules.
-
Alkaline Wash: A wash with sodium hydroxide (e.g., 0.5-1.0 M NaOH) is very effective at removing precipitated proteins, nucleic acids, and endotoxins.[12] It also serves to sanitize the column.[12] Allow a contact time of at least 1 hour, or as recommended by the column manufacturer.
-
Rinse: Thoroughly rinse the column with deionized water and then with the starting buffer until the pH and conductivity are back to the baseline.
-
Storage: For long-term storage, columns should be stored in a solution that prevents microbial growth, such as 20% ethanol.[4]
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield / No Binding | Incorrect buffer pH | Adjust buffer pH to be 0.5-1 unit above the pI of DCPC.[5][6] |
| High ionic strength in sample/buffer | Dilute the sample or perform buffer exchange; use low salt buffer.[4][6] | |
| Poor Peak Shape (Tailing) | Column bed void or blocked frit | Reverse flush the column; repack if necessary.[9][10] |
| Column overload | Reduce the amount of sample loaded onto the column.[9][10] | |
| Poor Resolution | Gradient is too steep | Decrease the slope of the salt gradient for elution.[4] |
| High Backpressure | Particulates in sample/buffer | Filter all solutions through a 0.22 µm or 0.45 µm filter.[4] |
| Sample precipitation on the column | Test sample solubility in buffers; modify buffer if necessary.[4][8] | |
| Decreased Performance | Column fouling | Perform a Cleaning-in-Place (CIP) procedure with high salt and NaOH.[12] |
III. Experimental Workflows and Diagrams
General Workflow for DCPC Purification
The following diagram outlines the key steps in a typical ion-exchange chromatography workflow for purifying this compound.
Caption: Workflow for DCPC purification by ion-exchange chromatography.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path to diagnose the cause of low DCPC yield.
Caption: Decision tree for troubleshooting low DCPC yield.
References
-
Baldwin, J. E., et al. (1987). Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities. Biochemical Journal, 245(3), 831-841. Retrieved from [Link]
-
Li, Y., & Chen, G. (2007). Separation and purification of deacetyl cephalosporin C. Journal of Chemical Industry and Engineering (China), 58(1), 153-157. Retrieved from [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International, 25(7), 38-42. Retrieved from [Link]
-
COSMOSIL. (n.d.). T1. Poor peak shape. Retrieved from [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]
-
Bio-Rad Laboratories. (n.d.). Regeneration Studies of Anion-Exchange Chromatography Resins. Retrieved from [Link]
- McCormick, M. H. (1969). U.S. Patent No. 3,467,654. Washington, DC: U.S. Patent and Trademark Office.
-
Taiyuan Lanlang Technology Industrial Corp. (2023). Regeneration of Ion Exchange Resin - FAQ. Retrieved from [Link]
-
F-BRS. (n.d.). Ion Exchange Resin Regeneration Guide | Step-by-Step Process & Tips. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. Retrieved from [Link]
-
Cytiva. (2017). Tips for successful ion exchange chromatography. Retrieved from [Link]
-
GE Healthcare. (n.d.). Ion Exchange Chromatography & Chromatofocusing. Retrieved from [Link]
-
Cytiva. (n.d.). Ion Exchange Chromatography. Retrieved from [Link]
-
Cytiva. (2017). Tips for successful ion exchange chromatography. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]
-
Cytiva. (n.d.). Sephadex ion exchange resins. Retrieved from [Link]
-
Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX) chromatography. Retrieved from [Link]
-
National Institutes of Health. (2022). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Retrieved from [Link]
-
Systematic Reviews in Pharmacy. (2020). Effect of pH, Temperature and Metal Salts in Different Storage Conditions on the Stability of Vitamin C Content of Yellow Bell Pepper Extracted in Aqueous Media. Retrieved from [Link]
Sources
- 1. harvardapparatus.com [harvardapparatus.com]
- 2. US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
- 5. lcms.cz [lcms.cz]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. uni-onward.com.tw [uni-onward.com.tw]
- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. 內容不提供 [sigmaaldrich.com]
- 12. eu-assets.contentstack.com [eu-assets.contentstack.com]
Technical Support Center: Strategies to Reduce Deacetoxycephalosporin C (DAOC) Impurity
Welcome to the Technical Support Center for Cephalosporin C (CPC) production. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the presence of deacetoxycephalosporin C (DAOC), a critical impurity that can compromise the efficacy and safety of final cephalosporin-based active pharmaceutical ingredients (APIs).
Introduction: The Challenge of DAOC Impurity
Deacetoxycephalosporin C (DAOC) is a key intermediate in the biosynthetic pathway of Cephalosporin C (CPC) in the filamentous fungus Acremonium chrysogenum (also known as Hapsidospora chrysogena).[1][2][3] While a necessary precursor, residual DAOC in the final CPC product is an undesirable impurity.[1] Its presence can lead to the formation of 7-aminodeacetoxycephalosporanic acid (7-ADCA) during the downstream enzymatic or chemical conversion of CPC to 7-aminocephalosporanic acid (7-ACA), a crucial nucleus for many semi-synthetic cephalosporins.[1] This guide provides in-depth troubleshooting strategies and frequently asked questions to help you mitigate DAOC levels in your fermentation processes.
Understanding the Biosynthetic Pathway: The Root of DAOC Formation
The formation of CPC from its precursors involves a series of enzymatic steps. A critical juncture is the conversion of penicillin N to deacetylcephalosporin C (DAC), which is then acetylated to form CPC. In A. chrysogenum, this conversion is catalyzed by a bifunctional enzyme, deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS), encoded by the cefEF gene.[4] This enzyme first catalyzes the ring expansion of penicillin N to DAOC and then hydroxylates DAOC to produce DAC.[1][5] The final step is the acetylation of DAC by this compound acetyltransferase (DAC-AT), encoded by the cefG gene, to yield CPC.[6][7]
An imbalance in the activities of these enzymes can lead to the accumulation of DAOC. Specifically, if the hydroxylation of DAOC to DAC or the subsequent acetylation of DAC to CPC are rate-limiting, DAOC will accumulate in the fermentation broth.
Visualizing the Cephalosporin C Biosynthesis Pathway
Caption: Key enzymatic steps in the Cephalosporin C biosynthetic pathway.
Troubleshooting Guide: Question & Answer Format
Issue 1: High Levels of DAOC Detected in Fermentation Broth
Question: We are observing consistently high levels of DAOC in our A. chrysogenum fermentation batches. What are the primary causes and how can we address this?
Answer: High DAOC levels typically point to a bottleneck in the conversion of DAOC to DAC or DAC to CPC. This can be due to several factors, including suboptimal enzyme activity, precursor limitations, or unfavorable fermentation conditions. Here’s a systematic approach to troubleshoot this issue:
Strategy 1.1: Genetic Engineering Approaches
The root cause of DAOC accumulation can often be traced back to the inherent enzymatic capabilities of the production strain.
Protocol: Overexpression of Key Biosynthetic Genes
-
Target Identification: The primary targets for overexpression are the cefEF gene (encoding the bifunctional DAOCS/DACS enzyme) and the cefG gene (encoding DAC-AT).[1][6] Increasing the copy number of the cefEF gene has been shown to reduce DAOC levels by enhancing its conversion to DAC.[1] Similarly, boosting the expression of cefG can improve the acetylation of DAC, pulling the equilibrium away from DAOC.[6]
-
Vector Construction:
-
Clone the cefEF and/or cefG genes from a high-producing A. chrysogenum strain into a suitable expression vector.
-
Utilize a strong, constitutive promoter to drive high-level expression.
-
Include a selectable marker for efficient screening of transformants.
-
-
Transformation:
-
Prepare protoplasts from your A. chrysogenum production strain.
-
Transform the protoplasts with the expression vector using a polyethylene glycol (PEG)-mediated method.
-
-
Screening and Selection:
-
Select for transformants on a medium containing the appropriate selective agent.
-
Screen the resulting transformants for increased CPC production and, critically, reduced DAOC levels using High-Performance Liquid Chromatography (HPLC).
-
Expected Outcome: Genetically engineered strains with increased copy numbers of the cefEF and/or cefG genes should exhibit a significant reduction in the DAOC to CPC ratio in the fermentation broth.
Strategy 1.2: Fermentation Process Optimization
Fine-tuning the fermentation conditions is a powerful, non-genetic approach to influence metabolic pathways and reduce impurity formation.[][9]
Protocol: Optimizing Fermentation Parameters
-
Dissolved Oxygen (DO) Control:
-
Maintain a stable and adequate supply of dissolved oxygen throughout the fermentation.[]
-
Implement a DO-stat feeding strategy, where the feed rate of carbon sources is controlled based on the DO level. This can prevent metabolic imbalances that may favor DAOC accumulation.
-
-
Carbon Source Co-feeding:
-
pH and Temperature Optimization:
-
Analyze the impact of pH and temperature on both cell growth and the DAOC/CPC ratio.[9]
-
Establish a pH and temperature profile that favors the enzymatic conversion of DAOC. This may involve a multi-stage approach where conditions are altered as the fermentation progresses from the growth phase to the production phase.
-
Data Summary: Impact of Co-feeding Strategy on DAOC Reduction
| Feeding Strategy | Final CPC Concentration (g/L) | Final DAOC Concentration (g/L) | DAOC/CPC Ratio |
| Sole Soybean Oil | 25.3 | 0.32 | 1.26% |
| Glucose & Soybean Oil Co-feed | 31.9 | 0.092 | 0.28% |
| Source: Adapted from a study on DO-Stat based carbon resources co-feeding strategy.[10] |
Issue 2: Inconsistent DAOC Levels Between Batches
Question: We are experiencing significant batch-to-batch variability in our DAOC levels, making process validation difficult. What could be causing this inconsistency?
Answer: Inconsistent DAOC levels often stem from a lack of tight control over fermentation parameters and raw material quality.
Strategy 2.1: Raw Material Qualification and Media Preparation
-
Precursor Availability: Ensure a consistent and adequate supply of precursors for the biosynthesis of both the cephalosporin backbone and acetyl-CoA. Methionine is a known stimulant of CPC production.[11][12] Variations in the quality and concentration of media components can impact the intracellular pool of these precursors.
-
Trace Element Analysis: Perform regular analysis of trace elements in your media components, as these are crucial cofactors for many enzymes in the biosynthetic pathway.
Strategy 2.2: Advanced Process Monitoring and Control
-
Real-time Monitoring: Implement online monitoring of key parameters such as pH, DO, temperature, and off-gas composition.[13] This allows for immediate corrective actions to be taken.
-
Automated Feeding Strategies: Utilize automated feeding systems based on real-time data to maintain optimal nutrient concentrations and avoid fluctuations that can lead to metabolic shifts and DAOC accumulation.[]
Issue 3: Analytical Challenges in DAOC Quantification
Question: We need a reliable method to accurately quantify DAOC in the presence of CPC and other by-products in our complex fermentation broth. What is the recommended analytical approach?
Answer: Accurate quantification of DAOC is crucial for process monitoring and optimization. High-Performance Liquid Chromatography (HPLC) is the standard method for this application.
Protocol: HPLC Method for DAOC and CPC Analysis
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells and particulate matter.
-
Filter the supernatant through a 0.22 µm filter.
-
Dilute the sample as necessary to fall within the linear range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[14]
-
Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile) is common.[14]
-
Flow Rate: A typical flow rate is between 1.0 and 2.5 mL/min.[14]
-
Detection: UV detection at a wavelength around 260 nm is suitable for both CPC and DAOC.[15]
-
-
Quantification:
-
Prepare a series of standards of known concentrations for both DAOC and CPC.
-
Generate a calibration curve for each compound by plotting peak area against concentration.
-
Quantify the amount of DAOC and CPC in your samples by comparing their peak areas to the respective calibration curves.
-
Workflow for HPLC Analysis of DAOC and CPC
Caption: A typical workflow for the HPLC analysis of DAOC and CPC.
Frequently Asked Questions (FAQs)
Q1: Can DAOC be removed during downstream processing?
While some level of impurity removal is possible during crystallization and purification, it is far more cost-effective and efficient to minimize its formation during fermentation. Relying on downstream processing to remove high levels of DAOC can lead to significant yield losses of the final CPC product.
Q2: Are there any enzymatic methods to convert residual DAOC to a more desirable product?
Yes, the enzyme this compound synthase (DACS) from Streptomyces clavuligerus specifically catalyzes the hydroxylation of DAOC to DAC.[14] In theory, this enzyme could be used in a biocatalytic step to convert residual DAOC. However, optimizing the conditions for such a reaction and its economic feasibility on an industrial scale would require significant development.
Q3: Does the choice of A. chrysogenum strain influence the baseline DAOC levels?
Absolutely. Different lineages of A. chrysogenum that have undergone classical strain improvement programs can have significantly different genetic backgrounds and, consequently, varying efficiencies in the later stages of the CPC biosynthetic pathway.[2] It is crucial to characterize the impurity profile of your specific production strain as a baseline.
Q4: What is the regulatory perspective on DAOC as an impurity?
Regulatory agencies like the FDA and EMA have stringent guidelines for the control of impurities in APIs.[16] While specific limits for DAOC may not be universally defined, the general principle is to keep impurities at the lowest possible levels. The presence of DAOC can lead to the formation of 7-ADCA, which would be a new impurity in the final 7-ACA product, requiring thorough characterization and toxicological assessment.
References
- Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. PMC - NIH.
- Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PMC - NIH.
- Genetic engineering approach to reduce undesirable by-products in cephalosporin C fermentation. Journal of Industrial Microbiology and Biotechnology | Oxford Academic.
- The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase. PubMed.
- The enzymatic conversion of exomethylene cephalosporin c into deacetyl cephalosporin c and the role of molecular oxygen in cephalosporin c biosynthesis. Chemistry - University of Oxford.
- Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid. Request PDF - ResearchGate.
- Deacetylcephalosporin-C acetyltransferase. Wikipedia.
- One-pot conversion of cephalosporin C by using an optimized two-enzyme process. Catalysis Science & Technology (RSC Publishing).
- Gene cluster and compartmentalization of the cephalosporin biosynthesis... ResearchGate.
- On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths. PubMed.
- Formation of Desacetylcephalosporin C in Cephalosporin C Fermentation. PMC - NIH.
- A spectrophotometric assay for deacetoxycephalosporin C synthase. PubMed.
- The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates. PubMed.
- Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. ResearchGate.
- Cephalosporin C acylase: Important role, obstacles, and strategies to optimize expression in E. coli.
- Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C. PMC - PubMed Central.
- Fermentation Process Optimization. BOC Sciences.
- Fermentation Optimization: A Key to Industrial Process Efficiency. CMDC Labs.
- Enhanced cephalosporin C production with a novel DO-Stat based carbon resources co-feeding strategy. CABI Digital Library.
- Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. PubMed.
- Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations.
- Controlling the substrate selectivity of deacetoxycephalosporin/deacetylcephalosporin C synthase. PubMed.
- Cephalosporins as key lead generation beta-lactam antibiotics. PMC - PubMed Central.
- (PDF) Identification, control strategies, and analytical approaches for the determination of potential genotoxic impurities in pharmaceuticals: A comprehensive review. ResearchGate.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cephalosporins as key lead generation beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. cmdclabs.com [cmdclabs.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Feedback Inhibition in the Cephalosporin C Pathway
Introduction: The Challenge of Feedback Inhibition in Cephalosporin C Production
Cephalosporin C (CPC) is a vital β-lactam antibiotic precursor, with its industrial production relying almost exclusively on fermentation by the filamentous fungus Acremonium chrysogenum. A persistent challenge in optimizing CPC titers is the pathway's own sophisticated self-regulation, primarily through feedback inhibition. This phenomenon occurs when a downstream product of a metabolic pathway inhibits the activity of an enzyme earlier in the pathway, effectively putting a brake on its own synthesis. Understanding and overcoming these regulatory hurdles is paramount for researchers aiming to enhance CPC yield through metabolic engineering and process optimization.
This guide provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to help researchers diagnose and resolve issues related to feedback inhibition in the CPC biosynthetic pathway.
The Cephalosporin C Pathway and Its Key Regulatory Bottlenecks
The biosynthesis of CPC begins with the condensation of three precursor amino acids: L-α-aminoadipate (L-AAA), L-cysteine, and L-valine. This process is catalyzed by a large, non-ribosomal peptide synthetase called δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS).[1][2] The resulting tripeptide, ACV, is then cyclized to form the bicyclic structure of isopenicillin N, which undergoes several subsequent enzymatic modifications to yield the final product, cephalosporin C.[3][4]
Two major points of feedback inhibition have been identified:
-
Lysine Inhibition of Homocitrate Synthase: L-α-aminoadipate, one of the three essential precursors for ACVS, is itself an intermediate in the lysine biosynthesis pathway. The first enzyme in this pathway, homocitrate synthase, is subject to potent feedback inhibition by the end-product, L-lysine.[5] High intracellular concentrations of lysine can therefore starve the CPC pathway of a critical building block.
-
Carbon Catabolite Repression: The enzymes responsible for CPC synthesis are often repressed in the presence of rapidly metabolized carbon sources like glucose.[6] This ensures that the fungus prioritizes growth over secondary metabolite production.
Kinetic analyses have consistently identified ACVS as the primary rate-limiting enzyme in the overall pathway.[6][7][8] Its activity is the main bottleneck controlling the flux of precursors into CPC. Therefore, strategies to increase CPC production must address both the supply of precursors (by mitigating lysine feedback inhibition) and the efficiency of the core biosynthetic machinery (by increasing the effective activity of ACVS and subsequent enzymes).
Pathway Visualization
Caption: Cephalosporin C pathway with lysine feedback loop.
Troubleshooting Guide
This section addresses common experimental issues encountered when trying to improve CPC production, with a focus on diagnosing and overcoming feedback inhibition.
Issue 1: Low or Stagnant Cephalosporin C Titer Despite High Cell Density
| Potential Cause | Diagnostic Check | Recommended Solution |
| Feedback Inhibition of Homocitrate Synthase by Lysine | HPLC Analysis: Quantify intracellular amino acid pools. Look for high levels of lysine and low levels of L-α-aminoadipate in your fermentation broth or cell lysate. | 1. Rational Strain Engineering: Use site-directed mutagenesis to create a feedback-resistant mutant of homocitrate synthase. This is the most targeted and effective long-term solution.[5] 2. Media Optimization: Supplement the fermentation medium with L-α-aminoadipate or homocitrate directly. This bypasses the inhibited enzyme. Note that this can be cost-prohibitive at scale. |
| Rate Limitation at the ACVS Step | Metabolite Analysis: Check for the accumulation of precursor amino acids (L-AAA, L-cysteine, L-valine) and a lack of downstream intermediates like isopenicillin N (IPN) or penicillin N. | 1. Gene Overexpression: Overexpress the pcbAB gene encoding ACVS.[6] Placing the gene under a strong, inducible promoter can significantly increase enzyme levels. 2. Co-factor Availability: Ensure adequate supply of ATP and essential ions (e.g., Mg²⁺), as ACVS is an energy-intensive enzyme. |
| Carbon Catabolite Repression | Review Fermentation Strategy: Analyze your carbon source feeding strategy. High concentrations of glucose or other readily metabolized sugars, especially during the production phase (idiophase), can suppress CPC synthesis genes.[9] | 1. Fed-Batch Fermentation: Implement a fed-batch strategy with slow, controlled feeding of the carbon source to maintain a low residual concentration in the broth.[10] 2. Alternative Carbon Sources: Experiment with less repressive carbon sources like sucrose or vegetable oils, which are consumed more slowly.[10] |
Issue 2: Accumulation of Penicillin N and Other Intermediates
| Potential Cause | Diagnostic Check | Recommended Solution |
| Bottleneck at Ring Expansion/Hydroxylation Step | HPLC/LC-MS Analysis: High levels of penicillin N and low levels of deacetoxycephalosporin C (DAOC) and deacetylcephalosporin C (DAC) strongly indicate that the bifunctional enzyme deacetoxycephalosporin C synthase/hydroxylase (cefEF) is rate-limiting. | 1. Overexpress cefEF Gene: Increasing the copy number or expression level of the cefEF gene can alleviate this bottleneck, driving the pathway forward and reducing the accumulation of intermediates.[11][12] 2. Optimize Oxygen Supply: The CefEF enzyme is an oxygenase.[13] Ensure high dissolved oxygen (DO) levels during the production phase through optimized agitation and aeration rates. |
| Inefficient Final Acetylation Step | HPLC/LC-MS Analysis: Accumulation of DAC with correspondingly low levels of the final product, CPC. | 1. Overexpress cefG Gene: The final conversion of DAC to CPC is catalyzed by acetyl-CoA:this compound O-acetyltransferase (cefG). Overexpressing this gene can improve the efficiency of the final step.[14][15] |
Experimental Workflow: Diagnosing a Production Bottleneck
Caption: Workflow for diagnosing CPC production bottlenecks.
Key Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of Homocitrate Synthase
This protocol provides a general framework for creating a feedback-resistant homocitrate synthase by altering amino acids in the putative lysine binding site. This strategy is adapted from principles used to overcome feedback inhibition in other amino acid biosynthesis pathways.[16][17]
Objective: To introduce a point mutation that reduces the enzyme's sensitivity to lysine.
1. Identify Target Residues:
- Perform a literature search and protein sequence alignment to identify conserved residues in the allosteric (feedback) binding site of fungal homocitrate synthases. If no data exists, predictive modeling (e.g., AlphaFold, Phyre2) can be used to identify putative binding pockets distinct from the active site.
2. Primer Design:
- Design a pair of complementary mutagenic primers (~25-45 bases long) containing the desired mismatch in the middle.
- Ensure the primers have a melting temperature (Tm) ≥ 78°C.
- The primers must anneal to the same sequence on opposite strands of the plasmid containing the wild-type homocitrate synthase gene.
3. Mutagenesis PCR:
- Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra) to minimize secondary mutations.
- Reaction Mix:
- 50 ng plasmid DNA template
- 125 ng forward primer
- 125 ng reverse primer
- 1 µL dNTP mix (10 mM)
- 5 µL 10x reaction buffer
- 1 µL PfuUltra DNA polymerase
- Add nuclease-free water to 50 µL.
- Cycling Conditions (example):
- Initial Denaturation: 95°C for 2 min
- 18-25 Cycles:
- 95°C for 30 sec
- 55°C for 1 min
- 68°C for 1 min/kb of plasmid length
- Final Extension: 68°C for 7 min
4. DpnI Digestion:
- Add 1 µL of DpnI restriction enzyme directly to the amplified PCR product.
- Incubate at 37°C for 1-2 hours. DpnI digests the methylated, parental (non-mutated) DNA template, leaving only the newly synthesized, mutated plasmid.
5. Transformation and Verification:
- Transform the DpnI-treated DNA into high-competency E. coli cells.
- Isolate plasmid DNA from the resulting colonies (miniprep).
- Crucial Step: Verify the presence of the desired mutation and the absence of other mutations by sending the entire gene for Sanger sequencing.
6. Functional Validation:
- Transform the verified, mutated plasmid into your A. chrysogenum production strain.
- Compare CPC production in the mutant strain versus the wild-type strain in a fermentation run supplemented with a high concentration of lysine to confirm feedback resistance.
Frequently Asked Questions (FAQs)
Q1: We are adding methionine to our media as recommended in the literature, but our CPC titers are not improving. Why? A: Methionine is known to stimulate CPC production primarily by inducing the transcription of biosynthetic genes.[18] However, its effect can be complex. Very high concentrations of methionine can interfere with the uptake of other essential amino acids, such as valine, which is a direct precursor for the ACVS enzyme.[19] It is crucial to optimize the methionine concentration. If induction is the goal, ensure the concentration is sufficient for that purpose without being so high that it causes transport competition.
Q2: Is it better to overexpress the entire CPC gene cluster or just the rate-limiting enzymes? A: While overexpressing the entire cluster is a possible strategy, it is often more effective and metabolically less burdensome to focus on the identified rate-limiting steps. Kinetic models and experimental data point to ACVS (pcbAB) and the expandase/hydroxylase (cefEF) as the primary bottlenecks.[7][11] A targeted approach of overexpressing these specific genes often yields better results.[15] Recently, polycistronic expression systems using 2A peptides have proven effective for co-expressing multiple key genes like cefEF and cefG simultaneously in A. chrysogenum.[15][20]
Q3: Can we just create a lysine auxotroph to prevent feedback inhibition? A: Creating a lysine auxotroph (a mutant that cannot synthesize its own lysine) would indeed prevent feedback inhibition of homocitrate synthase. However, this would make the strain dependent on external lysine for growth, adding cost and complexity to the fermentation process. Furthermore, you would need to carefully control the amount of lysine fed to the culture to support growth without re-introducing feedback inhibition. A more robust strategy is to engineer a feedback-resistant homocitrate synthase, which uncouples CPC production from lysine regulation without creating an auxotrophy.
Q4: How does ammonium concentration in the media affect the pathway? A: High concentrations of ammonium can inhibit the transport of basic amino acids like lysine into the cell.[21] While this might seem beneficial for alleviating feedback inhibition, it can also interfere with the overall nitrogen metabolism and growth of the fungus. Nitrogen source regulation is complex, and the optimal ammonium concentration must be determined empirically for your specific strain and media composition.
References
-
Malmberg, L. H., & Hu, W. S. (1992). Identification of Rate-Limiting Steps in Cephalosporin C Biosynthesis in Cephalosporium Acremonium: A Theoretical Analysis. Applied Microbiology and Biotechnology, 38(1), 122-128. [Link]
-
Chiang, S. J., et al. (1998). Genetic engineering approach to reduce undesirable by-products in cephalosporin C fermentation. Journal of Industrial Microbiology and Biotechnology, 21(1-2), 43-49. [Link]
-
Skatrud, P. L., & Queener, S. W. (1989). An electrophoretic molecular karyotype for an industrial strain of Cephalosporium acremonium. Gene, 78(2), 331-338. (Note: While the direct link is not available, this work is foundational and cited by reference[11]).
-
Liu, Y., et al. (2016). Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. Applied Microbiology and Biotechnology, 100(18), 7837-7847. [Link]
-
Wang, Y., et al. (2023). Enhancing Cephalosporin C Biosynthesis through a 2A Peptide-Based Multigene Coexpression System. ACS Synthetic Biology. [Link]
-
Queener, S. W., et al. (1992). Determination of the rate-limiting step(s) in the biosynthetic pathways leading to penicillin and cephalosporin. Journal of Industrial Microbiology, 10(3-4), 157-163. [Link]
-
Wang, Y., et al. (2023). Enhancing Cephalosporin C Biosynthesis through a 2A Peptide-Based Multigene Coexpression System. ResearchGate. [Link]
-
Queener, S. W., et al. (1992). Determination of the rate-limiting step(s) in the biosynthetic pathways leading to penicillin and cephalosporin. Journal of Industrial Microbiology and Biotechnology, 10(3-4), 157-163. [Link]
-
Li, J., & Pan, Y. (2012). Advances in the regulation of cephalosporin C biosynthesis - A review. ResearchGate. [Link]
-
PubChem. Cephalosporin C biosynthesis Pathway. National Institutes of Health. [Link]
-
Kumar, S., & Muthuswamy, S. (2008). Process strategies for cephalosporin C fermentation. ResearchGate. [Link]
-
Ullán, R. V., et al. (2007). A Novel Epimerization System in Fungal Secondary Metabolism Involved in the Conversion of Isopenicillin N into Penicillin N in Acremonium chrysogenum. ResearchGate. [Link]
-
Baldwin, J. E., et al. (1987). Cephalosporin C biosynthesis; a branched pathway sensitive to a kinetic isotope effect. Journal of the Chemical Society, Chemical Communications, (20), 1574-1576. [Link]
-
Demain, A. L. (1977). Homocitrate synthase as the crucial site of the lysine effect on penicillin biosynthesis. The Journal of Antibiotics, 30(9), 760-761. [Link]
-
Singh, S., et al. (2017). Cephalosporin C Production from Acremonium chrysogenum. Longdom Publishing. [Link]
-
Tahlan, K., et al. (2016). δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives. Applied Microbiology and Biotechnology, 100(23), 9863-9875. [Link]
-
van der Lende, T. R., et al. (2002). delta-(L-alpha-Aminoadipyl)-L-cysteinyl-D-valine synthetase, that mediates the first committed step in penicillin biosynthesis, is a cytosolic enzyme. Fungal Genetics and Biology, 37(1), 49-55. [Link]
-
Demain, A. L., & Zhang, J. (1998). Cephalosporin C production by Cephalosporium acremonium: the methionine story. Critical Reviews in Biotechnology, 18(4), 283-294. [Link]
-
Hong, Z., et al. (2000). Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress. Plant Physiology, 122(4), 1129-1136. [Link]
-
Park, J. H., et al. (2014). High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae. Applied Microbiology and Biotechnology, 98(8), 3461-3468. [Link]
-
MacCabe, A. P., et al. (1996). delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase is a rate limiting enzyme for penicillin production in Aspergillus nidulans. Molecular and General Genetics, 253(1-2), 189-197. [Link]
-
Valegård, K., et al. (1998). Structure of a cephalosporin synthase. Nature, 394(6695), 805-809. [Link]
-
Basch, N., & Chiang, S. J. D. (1998). Genetic engineering approach to reduce undesirable by-products in cephalosporin C fermentation. ResearchGate. (Note: This is an alternative source for reference[11]). [Link]
-
Downey, T. M., et al. (2015). Homocitrate synthase connects amino acid metabolism to chromatin functions through Esa1 and DNA damage. Genetics, 201(2), 561-573. [Link]
-
Marcos, A. T., et al. (2001). The specific transport system for lysine is fully inhibited by ammonium in Penicillium chrysogenum: an ammonium-insensitive system allows uptake in carbon-starved cells. Journal of Bacteriology, 183(18), 5369-5375. [Link]
-
Tucci, A. F., & Ceci, L. N. (1969). Feedback inhibition of lysine biosynthesis in yeast. Journal of Bacteriology, 99(2), 624-625. [Link]
-
Zhang, J., & Demain, A. L. (1990). Interference by methionine on valine uptake in Acremonium chrysogenum. Applied and Environmental Microbiology, 56(2), 357-359. [Link]
-
Grenson, M. (1983). Regulation of lysine transport by feedback inhibition in Saccharomyces cerevisiae. European Journal of Biochemistry, 133(1), 135-139. [Link]
-
Tucci, A. F., & Ceci, L. N. (1969). Feedback Inhibition of Lysine Biosynthesis in Yeast. Journal of Bacteriology, 99(2), 624-625. [Link]
Sources
- 1. δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine synthetase (ACVS): discovery and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. delta-(L-alpha-Aminoadipyl)-L-cysteinyl-D-valine synthetase, that mediates the first committed step in penicillin biosynthesis, is a cytosolic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homocitrate synthase as the crucial site of the lysine effect on penicillin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase is a rate limiting enzyme for penicillin production in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of rate-limiting steps in cephalosporin C biosynthesis in Cephalosporium acremonium: a theoretical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the rate-limiting step(s) in the biosynthetic pathways leading to penicillin and cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Structure of a cephalosporin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-level production of valine by expression of the feedback inhibition-insensitive acetohydroxyacid synthase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cephalosporin C production by Cephalosporium acremonium: the methionine story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Interference by methionine on valine uptake in Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The specific transport system for lysine is fully inhibited by ammonium in Penicillium chrysogenum: an ammonium-insensitive system allows uptake in carbon-starved cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Deacetylcephalosporin C in Solution: A Technical Support Troubleshooting Guide
Welcome to the technical support center for Deacetylcephalosporin C (DAC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of DAC stability in solution. As a key intermediate in the biosynthesis of cephalosporin antibiotics, understanding its behavior in solution is critical for accurate and reproducible experimental outcomes. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs) on this compound Stability
This section addresses the most common inquiries regarding the stability of this compound in solution.
Q1: My this compound solution is rapidly losing activity. What are the primary causes?
A1: The loss of biological activity in this compound solutions is primarily due to two chemical degradation pathways:
-
β-Lactam Ring Hydrolysis: The four-membered β-lactam ring is the core functional group responsible for the antibacterial activity of cephalosporins. This strained ring is susceptible to hydrolysis, which opens the ring and renders the molecule inactive. This process is significantly influenced by pH and temperature.
-
Intramolecular Lactonization: this compound possesses a hydroxymethyl group at the C-3 position. Under certain conditions, particularly acidic pH, this hydroxyl group can undergo an intramolecular cyclization with the carboxyl group at C-4, forming an inactive lactone. This conversion is a major pathway for DAC degradation.[1]
Q2: What is the optimal pH range for storing this compound solutions?
A2: While specific quantitative data for this compound is not extensively published, based on the general stability profile of cephalosporins, a slightly acidic to neutral pH range of 5 to 7 is generally recommended for short-term storage to minimize both β-lactam hydrolysis and lactonization.[2] Extreme pH values should be avoided; acidic conditions (pH < 4) can accelerate lactonization, while alkaline conditions (pH > 8) significantly increase the rate of β-lactam ring hydrolysis.[1][3]
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature is a critical factor in the degradation of this compound. As with most chemical reactions, an increase in temperature accelerates the rates of both β-lactam hydrolysis and lactonization. For optimal stability, it is crucial to store stock solutions at low temperatures, preferably at -20°C or -80°C, and to keep working solutions on ice during experiments.[4] Thawing and refreezing cycles should be minimized by preparing single-use aliquots.[4]
Q4: I've observed a precipitate in my this compound solution. What could be the cause and how can I resolve it?
A4: Precipitation of this compound in solution can be attributed to several factors:
-
Low Solubility in Certain Buffers: this compound has limited solubility in some buffer systems, especially at high concentrations. The choice of buffer and its ionic strength can significantly impact solubility.
-
pH Shifts: If the pH of the solution shifts to a range where this compound is less soluble, it can precipitate out of solution.
-
"Salting Out": High concentrations of salts in the buffer can decrease the solubility of this compound, leading to precipitation.
To troubleshoot this issue, consider the following:
-
Buffer Selection: Experiment with different buffer systems. Phosphate and acetate buffers are commonly used.[5]
-
pH Adjustment: Ensure the pH of your solution is within the optimal solubility range for this compound.
-
Concentration: Try preparing a more dilute solution.
-
Co-solvents: In some cases, the addition of a small amount of a water-miscible organic solvent may improve solubility, but this should be done with caution as it may also affect stability.
II. Troubleshooting Guide for Common Experimental Issues
This section provides a more detailed, step-by-step approach to resolving common problems encountered during experiments with this compound.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Potential Cause: Degradation of this compound during the experiment.
Troubleshooting Protocol:
-
Verify Stock Solution Integrity:
-
Action: Prepare a fresh stock solution of this compound from a new vial of solid material.
-
Rationale: The existing stock solution may have degraded over time due to improper storage or repeated freeze-thaw cycles.
-
-
Control Temperature Throughout the Experiment:
-
Action: Ensure that all solutions containing this compound are kept on ice or in a cold block throughout the experimental procedure.
-
Rationale: Even short periods at room temperature can lead to significant degradation.[6]
-
-
Monitor pH:
-
Action: Measure the pH of your reaction buffer before and after the addition of this compound and at the end of the experiment.
-
Rationale: Changes in pH during the experiment can alter the rate of degradation.
-
-
Minimize Incubation Times:
-
Action: Design your experiment to minimize the time that this compound is in solution before analysis.
-
Rationale: The longer the incubation time, the greater the extent of degradation.
-
Issue 2: Unexpected Peaks in HPLC or other Analytical Readouts
Potential Cause: Presence of degradation products.
Troubleshooting Protocol:
-
Analyze a Freshly Prepared Standard:
-
Action: Immediately after preparation, inject a freshly prepared solution of this compound into your analytical system (e.g., HPLC).
-
Rationale: This will provide a baseline chromatogram of the intact compound.
-
-
Perform a Forced Degradation Study:
-
Action: Intentionally degrade a sample of this compound by adjusting the pH to acidic (e.g., pH 3) and another to alkaline (e.g., pH 9) and incubating at an elevated temperature (e.g., 40°C) for a defined period. Analyze these samples.
-
Rationale: This will help to identify the retention times of the major degradation products (lactone and β-lactam hydrolysis products) in your analytical system.[7]
-
-
Compare Chromatograms:
-
Action: Compare the chromatograms of your experimental samples with those of the fresh standard and the forced degradation samples.
-
Rationale: This will allow you to identify if the unexpected peaks in your experimental samples correspond to known degradation products.
-
III. Key Degradation Pathways and Mechanisms
A fundamental understanding of the degradation mechanisms of this compound is essential for troubleshooting stability issues.
A. β-Lactam Ring Hydrolysis
The hydrolysis of the β-lactam ring is a primary cause of inactivation for all β-lactam antibiotics. This reaction is catalyzed by both acid and base.
Caption: β-Lactam Ring Hydrolysis of this compound.
B. Intramolecular Lactonization
Under acidic conditions, the hydroxyl group at the C-3 position of this compound can act as a nucleophile and attack the carboxyl group at the C-4 position, leading to the formation of a stable, inactive lactone.
Caption: Intramolecular Lactonization of this compound.
IV. Recommended Storage and Handling Protocols
To ensure the integrity of your this compound and the reliability of your experimental data, adhere to the following storage and handling protocols.
A. Long-Term Storage of Solid this compound
-
Condition: Store the solid compound at -20°C or below in a tightly sealed container.
-
Rationale: Low temperatures and the absence of moisture minimize degradation.
-
Shelf Life: When stored correctly, the solid form is stable for an extended period. Refer to the manufacturer's specifications for the exact shelf life.[8]
B. Preparation and Storage of Stock Solutions
-
Solvent: Use a high-purity, sterile solvent appropriate for your experimental needs. Common solvents include water, phosphate buffer, or other aqueous buffers.
-
Concentration: Prepare a concentrated stock solution to minimize the volume added to your experimental system.
-
Aliquoting: Immediately after preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for maximum stability.[4]
C. Handling of Working Solutions
-
Thawing: Thaw aliquots of the stock solution on ice.
-
Temperature: Keep working solutions on ice at all times during use.
-
Preparation Time: Prepare working dilutions immediately before use.
-
Disposal: Discard any unused portion of a thawed aliquot. Do not refreeze.
V. Analytical Methods for Stability Assessment
High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of this compound and quantifying its degradation products.
A. Recommended HPLC Method
A validated, stability-indicating HPLC method is crucial for separating the intact this compound from its degradation products.
Experimental Protocol: Stability-Indicating HPLC Method
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is often used. The exact composition and gradient will need to be optimized for your specific system.[9][10]
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (typically in the range of 254-270 nm) is recommended.[9]
-
Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, and precision.[10][11]
Sources
- 1. Comparative stability of cephalosporins in aqueous solution: kinetics and mechanisms of degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics of degradation of cefazolin and cephalexin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of three cephalosporin antibiotics in AutoDose Infusion System bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Injectable Cephalosporin Antibiotics: The Complete FAQ Guide In 2025 – AIPAK ENGINEERING [aipakengineering.com]
- 9. sysrevpharm.org [sysrevpharm.org]
- 10. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptfarm.pl [ptfarm.pl]
Technical Support Center: Enhancing Secretion of Cephalosporin Intermediates
Welcome to the technical support center for drug development professionals and researchers focused on optimizing the production of cephalosporin intermediates. This guide is designed to provide both foundational knowledge and advanced troubleshooting strategies to address common challenges in enhancing the secretion of these valuable compounds from microbial cell factories. Our goal is to equip you with the scientific rationale and practical methodologies needed to overcome experimental hurdles and improve your production yields.
Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common initial queries and problems encountered during the fermentation and production of cephalosporin intermediates like Cephalosporin C (CPC) and 7-aminocephalosporanic acid (7-ACA).
Q1: My CPC titer is significantly lower than expected in my Acremonium chrysogenum culture. What are the first parameters I should check?
A1: Low CPC titers are a frequent issue. Before delving into complex genetic modifications, verify your foundational fermentation parameters. Start with the following:
-
pH Level: The optimal pH for CPC production is typically between 6.5 and 7.0.[1][2] Deviations can significantly impact enzyme activity and cell health. Ensure your pH probes are calibrated and the control system is responsive.
-
Temperature: The ideal temperature for A. chrysogenum growth and production is around 30°C.[1][2]
-
Dissolved Oxygen (DO): Cephalosporin biosynthesis is a highly aerobic process.[3] A lack of sufficient oxygen will retard growth and productivity.[4] Ensure your aeration and agitation rates maintain adequate DO levels, especially during peak biomass phases.[5]
-
Nutrient Availability: Confirm that key precursors and stimulants, like methionine, are not depleted. Methionine is known to stimulate CPC production by enhancing the accumulation of the endogenous S-adenosylmethionine (SAM).[6][7]
Q2: I'm observing cell lysis in the later stages of fermentation, which complicates downstream processing. What could be the cause?
A2: Late-stage cell lysis can be triggered by several factors:
-
Product Toxicity: High intracellular concentrations of CPC or its intermediates can become toxic to the cell. If the secretion machinery cannot keep pace with production, the resulting internal stress can lead to cell death.[8]
-
Cellular Stress Responses: Overproduction of secondary metabolites induces significant stress on the cell's metabolic and envelope integrity.[9][10] This can trigger programmed cell death or autophagic processes. Interestingly, modulating autophagy (e.g., by disrupting the Acatg8 gene) has been shown to enhance CPC yield, though it can reduce fungal viability if not carefully controlled.[11]
-
Phage Contamination: While less common in controlled lab environments, phage contamination can lead to rapid and widespread culture lysis. If lysis is sudden and catastrophic, this is a possibility to investigate.
Q3: Is there a direct way to test if secretion is the primary bottleneck in my system?
A3: Yes. A straightforward approach is to compare the intracellular concentration of your target intermediate with the extracellular concentration in the fermentation broth.
-
Experimental Workflow:
-
Collect a cell pellet and a sample of the supernatant at various time points during your fermentation.
-
Perform a cell lysis procedure on the pellet to release intracellular contents.
-
Analyze the concentration of the cephalosporin intermediate in both the lysate and the supernatant using High-Performance Liquid Chromatography (HPLC).[12][13]
-
-
Interpretation: A high intracellular-to-extracellular ratio strongly suggests an export or secretion bottleneck. If the cell is producing the compound but failing to secrete it efficiently, it will accumulate internally.
Section 2: Deep-Dive Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving more complex issues related to secretion efficiency.
Guide 1: Issue - Low Secretion Titer Attributed to Transporter Inefficiency
Low secretion efficiency is often linked to the expression and activity of membrane transporters. Antibiotic-producing organisms possess dedicated transporters, often from the ATP-Binding Cassette (ABC) or Major Facilitator Superfamily (MFS), to export their products and prevent self-toxicity.[8][14][15]
The following diagram illustrates a systematic approach to diagnosing and addressing transporter-related secretion issues.
Caption: Simplified Cephalosporin C biosynthesis pathway highlighting common bottlenecks.
-
Precursor Supply Enhancement:
-
L-Cysteine: The reverse transsulfuration pathway is crucial for providing the sulfur atom in cephalosporin C. [16]Supplementing the medium with methionine often boosts production. [17]Metabolic engineering strategies, such as overexpressing the cystathionine-γ-lyase gene (mecB), can also increase the endogenous cysteine pool. [6][7] * L-Valine: This precursor pathway can compete with cephalosporin biosynthesis. Engineering strategies may be needed to channel more carbon flux towards valine production if it is identified as limiting.
-
-
Overcoming Rate-Limiting Enzymatic Steps:
-
The genes pcbAB (ACV synthetase) and cefEF (expandase) are often identified as rate-limiting steps. [3] * Strategy: Overexpress these genes using strong, constitutive promoters. Introducing additional copies of these genes into the genome can significantly increase enzyme concentration and overall pathway flux. [3]
-
-
Process Parameter Optimization:
-
Fermentation conditions can be optimized to favor the production of intermediates. For example, a lower pH of around 4.0 has been shown to be favorable for CPC production in some fermentor setups. [5][18] * A fed-batch strategy, where a growth-limiting carbon source is added slowly, can reduce catabolic repression and improve yields. [4]
-
The following table summarizes key physical and chemical parameters that have been optimized in various studies to enhance production.
| Parameter | Optimized Value | Production Organism | Reference |
| pH | 6.5 | Acremonium chrysogenum ATCC 48272 | [1][19] |
| pH | 7.0 | Cephalosporium sp. NCIM 1039 | [2] |
| pH (controlled) | 4.0 | Acremonium chrysogenum W42-I | [5] |
| Temperature | 30°C | A. chrysogenum & Cephalosporium sp. | [1][2] |
| Moisture Content (SSF) | 80% | A. chrysogenum & Cephalosporium sp. | [1][2] |
| Inoculum Level | 10% (v/w) | A. chrysogenum & Cephalosporium sp. | [1][2] |
| Agitation Rate | 400 rpm | Acremonium chrysogenum W42-I | [5] |
| Aeration Rate | 1 vvm | Acremonium chrysogenum W42-I | [5] |
Note: SSF = Solid State Fermentation. Optimal conditions can be strain and process-specific.
References
-
Title: Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation Source: PubMed URL: [Link]
-
Title: Optimization of process parameters for cephalosporin C production under solid state fermentation from Acremonium chrysogenum Source: Mayo Clinic Proceedings URL: [Link]
-
Title: Production and optimization studies of cephalosporin C by solid state fermentation Source: PubMed URL: [Link]
-
Title: (PDF) Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation Source: ResearchGate URL: [Link]
-
Title: Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation Source: PMC - NIH URL: [Link]
-
Title: The role of ABC transporters in antibiotic-producing organisms: drug secretion and resistance mechanisms Source: PubMed URL: [Link]
-
Title: Antibiotic export: transporters involved in the final step of natural product production Source: Biochemical Society Transactions URL: [Link]
-
Title: Statistical optimization and gamma irradiation on cephalosporin C production by Acremonium chrysogenum W42-I Source: PMC - PubMed Central URL: [Link]
-
Title: Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer Source: Applied Microbiology and Biotechnology URL: [Link]
-
Title: Optimization of process parameters for cephalosporin C production under solid state fermentation from Acremonium chrysogenum Source: ResearchGate URL: [Link]
-
Title: Application of Transcriptome Analysis for the Exploration of the Mechanism of Methionine Promoting the Synthesis of Cephalosporin C in Acremonium chrysogenum by Employing a Chemically Defined Medium Source: MDPI URL: [Link]
-
Title: HPLC analysis of cephalosporins and study of different analytical parameters Source: ResearchGate URL: [Link]
-
Title: Determination of Some Cephalosporins in Pharmaceutical Dosage Forms by RP-HPLC Method Source: IISTE.org URL: [Link]
-
Title: Regulation of Cephalosporin Biosynthesis Source: Ruhr-Universität Bochum URL: [Link]
-
Title: Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective Source: Frontiers URL: [Link]
-
Title: cephalosporin C biosynthesis | Pathway Source: PubChem - NIH URL: [Link]
-
Title: Enhancing the production of cephalosporin C through modulating the autophagic process of Acremonium chrysogenum Source: Microbial Cell Factories URL: [Link]
-
Title: (PDF) Process strategies for cephalosporin C fermentation Source: ResearchGate URL: [Link]
-
Title: Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance Source: PubMed URL: [Link]
-
Title: Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance Source: PMC - PubMed Central URL: [Link]
Sources
- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 2. Production and optimization studies of cephalosporin C by solid state fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiotic-induced stress responses in Gram-negative bacteria and their role in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the production of cephalosporin C through modulating the autophagic process of Acremonium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iiste.org [iiste.org]
- 14. The role of ABC transporters in antibiotic-producing organisms: drug secretion and resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Antibiotic Resistance Mediated by the MacB ABC Transporter Family: A Structural and Functional Perspective [frontiersin.org]
- 16. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 17. mdpi.com [mdpi.com]
- 18. Statistical optimization and gamma irradiation on cephalosporin C production by Acremonium chrysogenum W42-I - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Deacetylcephalosporin C Production in Fungal Strains
For Researchers, Scientists, and Drug Development Professionals
This guide delves into the performance of both wild-type and genetically engineered fungal strains, primarily focusing on the industrial workhorse, Acremonium chrysogenum. We will explore the genetic and metabolic factors influencing DACC titers, present comparative production data, and provide detailed experimental protocols for strain evaluation and product quantification.
The Central Role of Acremonium chrysogenum in DACC Production
Acremonium chrysogenum (reclassified as Hapsidospora chrysogena) remains the exclusive industrial producer of cephalosporin C.[1][2] Decades of classical strain improvement (CSI) through random mutagenesis and selection have led to high-yielding (HY) strains that produce CPC at levels 200-300 times greater than the original wild-type strain isolated by Giuseppe Brotzu.[2][3] Consequently, the accumulation of DACC, the immediate precursor to CPC, is also significantly enhanced in these industrial strains.
The biosynthesis of CPC is a complex pathway involving several key enzymatic steps. DACC is synthesized from deacetoxycephalosporin C (DAOC) by the enzyme deacetoxycephalosporin C synthase/hydroxylase (DAOCS/DACS), which is encoded by the cefEF gene.[4][5] DACC is then acetylated by deacetylcephalosporin C acetyltransferase (encoded by the cefG gene) to form the final product, CPC.[5][6] Therefore, the concentration of DACC in a fermentation broth is a dynamic balance between its synthesis and its conversion to CPC.
Comparative Analysis of DACC Production in Fungal Strains
| Strain Type | Genetic Modification/Characteristic | DACC/CPC Production Profile | Key Findings & Implications |
| Wild-Type A. chrysogenum | ATCC 11550 | Low levels of both DACC and CPC (CPC typically in the range of 30-50 mg/L).[7] | Serves as a baseline for improvement. Low productivity makes it unsuitable for industrial production. |
| High-Yielding (HY) A. chrysogenum | Result of classical strain improvement (mutagenesis and selection). | Significantly elevated levels of CPC (often exceeding 10 g/L).[2][7] DACC is a prominent intermediate. | The genetic alterations in HY strains, including the upregulation of β-lactam biosynthetic genes, lead to a high flux through the pathway, resulting in substantial DACC pools.[2] |
| A. chrysogenum Mutant MH63 | Blocked in the final acetylation step (cephalosporin C synthesis). | Accumulates DACC (0.4 mg/ml), DAOC (1.5 mg/ml), and Penicillin N (2.7 mg/ml) with only trace amounts of CPC.[8] | Demonstrates that targeted disruption of the pathway can lead to the specific accumulation of DACC. This is a key strategy for producing DACC as a primary product. |
| Engineered A. chrysogenum | Expression of a cephalosporin C esterase gene from Rhodosporidium toruloides. | In vivo conversion of CPC to DACC, resulting in a 40% increase in the total cephalosporin nucleus (DACC).[9][10] | This innovative approach allows for the direct fermentation of DACC, leveraging the high productivity of existing CPC-producing strains. The stability of DACC in the broth is a significant advantage.[9] |
| Engineered Penicillium chrysogenum | Expression of A. chrysogenum genes (cefD1, cefD2, cefEF, and cefG). | Secreted significant amounts of DACC, but no CPC was detected in the culture broth. Intracellular accumulation of both DACC and CPC was observed.[11] | This demonstrates the feasibility of heterologous production of DACC in a well-established industrial fungus like P. chrysogenum. The lack of CPC secretion suggests potential transport limitations. |
Metabolic Engineering Strategies for Enhanced DACC Production
The targeted genetic modification of fungal strains offers a rational approach to maximizing DACC yields. Key strategies include:
-
Disruption of the cefG Gene: Knocking out the gene encoding this compound acetyltransferase prevents the conversion of DACC to CPC, leading to the accumulation of DACC as the final product.[8]
-
Overexpression of Biosynthetic Genes: Increasing the expression of genes upstream of DACC, such as pcbAB, pcbC, and cefEF, can enhance the overall flux towards DACC synthesis.[12][13]
-
Expression of Cephalosporin C Esterase: Introducing a gene that encodes an enzyme capable of hydrolyzing the acetyl group from CPC to form DACC can convert a high-yielding CPC fermentation into a DACC-producing one.[9][10]
-
Modification of Regulatory Pathways: Altering the expression of regulatory proteins that control the β-lactam biosynthetic gene cluster can lead to increased transcription of the necessary enzymes.
Experimental Protocols
Fungal Fermentation for DACC Production
This protocol provides a general framework for the submerged fermentation of Acremonium chrysogenum. Optimization of media components and fermentation parameters is crucial for maximizing yields for specific strains.
a. Seed Culture Preparation:
-
Inoculate a slant of A. chrysogenum on a suitable agar medium (e.g., LPE medium: 10 g/L glucose, 20 g/L yeast extract, 15 g/L NaCl, 10 g/L CaCl₂, 25 g/L agar, pH 6.8).[7]
-
Incubate at 28°C for 10-20 days until sufficient sporulation is observed.[7]
-
Prepare a spore suspension in sterile water or a suitable buffer.
-
Inoculate a seed flask containing a rich medium (e.g., 2% glucose, 0.5% peptone, 0.5% CaCO₃) with the spore suspension.[14]
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.[15]
b. Production Fermentation:
-
Inoculate the production medium with 5-10% (v/v) of the seed culture. A complex production medium can be used, for example, containing peanut flour as a nitrogen source.[16]
-
Ferment in a bioreactor with controlled temperature (28°C) and pH (maintained around 7.2 with HCl and KOH).[15]
-
Maintain dissolved oxygen levels above 30% saturation through controlled aeration and agitation.[15]
-
The fermentation is typically run for 120-144 hours.[7][15] Samples should be taken periodically for analysis.
HPLC Analysis of DACC and Related Compounds
High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of DACC, CPC, and other intermediates in fermentation broths.[17][18]
a. Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the fungal biomass.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solids.
-
The filtered supernatant can be directly injected or diluted with the mobile phase as needed.
b. Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used (e.g., Nucleosil C18, 4.6 x 250 mm, 5 µm).[18]
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (e.g., 0.04 M potassium dihydrogen orthophosphate, pH 6.0) is effective.[18] The ratio of acetonitrile to buffer will need to be optimized for best separation.
-
Flow Rate: A flow rate of 1.0 - 1.3 mL/min is common.[18]
-
Detection: UV detection at 240-260 nm is suitable for cephalosporins.[18][19]
-
Quantification: Create a standard curve using a certified reference standard of DACC. The concentration in the samples is determined by comparing the peak area to the standard curve.
Visualizing the Cephalosporin C Biosynthetic Pathway and Experimental Workflow
Cephalosporin C Biosynthesis Pathway
Caption: The biosynthetic pathway of Cephalosporin C in Acremonium chrysogenum.
Experimental Workflow for Strain Comparison
Sources
- 1. Comparative Genomic Analysis Reveals Key Changes in the Genome of Acremonium chrysogenum That Occurred During Classical Strain Improvement for Production of Antibiotic Cephalosporin C [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Metabolic Engineering of Acremonium chrysogenum to Produce Deacetoxycephalosporin C and Bioconversion to 7-Aminodeacetoxycephalosporanic Acid | Springer Nature Experiments [experiments.springernature.com]
- 5. Oxidative rearrangements during fungal biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00059E [pubs.rsc.org]
- 6. cephalosporin C biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of deactoxycephalosporin C by a mutant of Cephalosporium acremonium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of a cephalosporin C esterase gene in Acremonium chrysogenum for the direct production of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound production in Penicillium chrysogenum by expression of the isopenicillin N epimerization, ring expansion, and acetylation genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Strain improvement for cephalosporin production by Acremonium chrysogenum using geneticin as a suitable transformation marker. | Semantic Scholar [semanticscholar.org]
- 14. journals.asm.org [journals.asm.org]
- 15. longdom.org [longdom.org]
- 16. Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. On-line high-performance liquid chromatography for the determination of cephalosporin C and by-products in complex fermentation broths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A quality by design HPLC method for cephalosporin analysis in pharmaceuticals and water samples with environmental impact assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sysrevpharm.org [sysrevpharm.org]
A Senior Application Scientist's Guide to the Validation of an HPLC-UV Method for Deacetylcephalosporin C Analysis
In the landscape of pharmaceutical development and manufacturing, particularly concerning β-lactam antibiotics, the robust and accurate quantification of synthetic intermediates is paramount. Deacetylcephalosporin C (DCPC) is a critical precursor in the biosynthesis of numerous cephalosporin antibiotics.[1][2] Its precise measurement is not merely an analytical task; it is a cornerstone of process optimization, quality control, and ultimately, therapeutic efficacy.
This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for DCPC. We will delve into the causality behind experimental choices, grounded in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5] Furthermore, we will objectively compare the validated HPLC-UV method against its principal alternative, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to equip researchers and drug development professionals with the insights needed to select the most appropriate analytical tool for their specific needs.
The Analytical Imperative: Why Validate?
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For DCPC, this means ensuring that the chosen HPLC-UV method can consistently and reliably quantify the compound in the presence of impurities, degradation products, and other matrix components. An unvalidated or poorly validated method can lead to erroneous results, impacting everything from fermentation yield calculations to final drug product stability assessments.
The validation process follows a set of predefined parameters that collectively build a fortress of data around the method's reliability. This guide will illuminate the practical application of these parameters.
Visualizing the Analyte: this compound
Understanding the structure of the target analyte is fundamental to developing a selective analytical method.
Caption: Chemical structure of this compound.
A Validated HPLC-UV Protocol for this compound
The following protocol is a representative method, grounded in common practices for cephalosporin analysis.[6][7][8] The key is not just the parameters themselves, but the rigorous validation that proves their suitability.
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The C18 stationary phase provides the necessary hydrophobicity to retain the polar DCPC molecule when using a highly aqueous mobile phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier. For example, 20 mM potassium dihydrogen phosphate buffer adjusted to pH 3.0 with phosphoric acid, and acetonitrile (95:5 v/v).[7] The low pH ensures that the carboxylic acid groups on DCPC are protonated, leading to better retention and peak shape.
-
Flow Rate: 1.0 mL/min. This flow rate typically provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm ID column.[7]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.[7]
-
UV Detection Wavelength: 260-265 nm. This wavelength range is chosen based on the UV absorbance maximum of the cephalosporin nucleus, providing good sensitivity.[6][8]
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve DCPC reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 5 µg/mL to 150 µg/mL).
-
Sample Preparation: Dilute the test sample with the mobile phase to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection to protect the HPLC system from particulate matter.
-
The Validation Workflow
The validation process can be visualized as a logical progression, where each step builds upon the last to create a comprehensive picture of method performance.
Caption: Workflow for HPLC-UV method validation based on ICH guidelines.
Summary of Validation Parameters and Acceptance Criteria
The heart of the validation process lies in challenging the method and documenting its performance against pre-defined criteria.
| Validation Parameter | Purpose | Typical Acceptance Criteria | Representative Results |
| Specificity | To ensure the signal is from DCPC only. | The DCPC peak is well-resolved from impurities and excipients. Peak purity index > 0.999. | Passed |
| Linearity | To demonstrate a proportional relationship between signal and concentration. | Correlation coefficient (r²) ≥ 0.999.[8] | r² = 0.9995 |
| Accuracy | To determine how close the measured value is to the true value. | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% Recovery |
| Precision (Repeatability) | To assess precision over a short interval (intra-day). | Relative Standard Deviation (RSD) ≤ 2.0%. | RSD = 0.8% |
| Precision (Intermediate) | To assess precision over different days/analysts (inter-day). | RSD ≤ 2.0%. | RSD = 1.5% |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | Signal-to-Noise ratio (S/N) ≥ 3:1. | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately measured. | S/N ≥ 10:1; acceptable precision and accuracy. | 1.5 µg/mL |
| Robustness | To assess the method's resilience to small changes. | RSD of results ≤ 2.0% after minor changes (e.g., pH ±0.1, % organic ±2%). | Passed |
These results are representative and should be established for each specific method and laboratory.
Comparative Analysis: HPLC-UV vs. LC-MS/MS
While HPLC-UV is a workhorse in many QC labs, it's crucial to understand its performance relative to more advanced techniques like Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The choice between them is a strategic one, dictated by the analytical objective.
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, detection by UV light absorbance. | Separation by chromatography, detection by mass-to-charge ratio of fragmented ions. |
| Specificity | Good. Relies on chromatographic resolution and UV chromophore. Can be susceptible to interferences from compounds with similar retention times and UV spectra.[9] | Excellent. Highly specific due to the monitoring of parent-to-daughter ion transitions, which is unique to the analyte.[10] |
| Sensitivity | Moderate (typically low µg/mL to high ng/mL). | Very High (typically low ng/mL to pg/mL).[10] |
| Cost | Lower initial investment and ongoing maintenance costs. | Higher initial investment and more complex, costly maintenance.[11] |
| Complexity | Simpler to operate and troubleshoot. Widely available expertise.[11] | Requires specialized expertise for method development, operation, and data interpretation. |
| Ideal Application | Routine quality control, purity assays, content uniformity where analyte concentrations are relatively high.[12] | Bioanalysis (e.g., plasma samples), trace impurity analysis, metabolite identification, and when absolute specificity is required.[10][13] |
Expert Insights on Method Selection
-
For routine process monitoring and release testing of bulk DCPC: A validated HPLC-UV method is often the most practical and cost-effective choice. Its performance is more than adequate for quantifying the main component at high concentrations.
-
For studying DCPC in biological matrices (e.g., fermentation broth, plasma): The superior sensitivity and specificity of LC-MS/MS are generally required to overcome the complexity of the sample matrix and quantify the low concentrations typically encountered.[10] LC-MS/MS provides improved specificity and sensitivity for measuring cephalosporins with simpler sample preparation procedures compared to HPLC-UV.[10]
Conclusion
The validation of an HPLC-UV method for this compound is a systematic process that, when executed correctly, provides a high degree of assurance in the quality of the analytical data. By adhering to the principles outlined in the ICH Q2(R1) guidelines, a laboratory can develop a method that is specific, linear, accurate, precise, and robust for its intended purpose.
While LC-MS/MS offers undeniable advantages in sensitivity and specificity, the HPLC-UV technique remains a highly relevant, reliable, and economically sound choice for the routine quantification of DCPC in many research and quality control settings.[11] The ultimate decision rests on a thorough understanding of the analytical requirements and the resources available, ensuring that the chosen method is not only scientifically sound but also fit for purpose.
References
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Review on Bioanalytical Methods for Determination of Cephalosporins by Using HPLC and LC-MS Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]
-
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL: [Link]
-
Title: Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 Source: PubChem, National Institutes of Health (NIH) URL: [Link]
-
Title: this compound Source: CAS Common Chemistry URL: [Link]
-
Title: Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients Source: ResearchGate URL: [Link]
-
Title: Recent bioanalytical methods for quantification of third-generation cephalosporins using HPLC and LC-MS(/MS) and their applications in pharmacokinetic studies Source: ResearchGate URL: [Link]
-
Title: Deacetylcephalosporin-C acetyltransferase Source: Wikipedia URL: [Link]
-
Title: Comparison of HPLC and UV Spectrophotometric Methods for the Determination of Cefaclor monohydrate in Pharmaceutical Dosages Source: IISTE.org URL: [Link]
-
Title: Data on validation using accuracy profile of HPLC-UV method Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: Development and validation of an ultra high performance liquid chromatography tandem mass spectrometry method for determination of 10 cephalosporins and desacetylcefapirin in milk Source: ResearchGate URL: [Link]
-
Title: Development and validation of liquid chromatography method for simultaneous determination of multiclass seven antibiotic residues in chicken tissues Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol Source: PubMed Central, National Institutes of Health (NIH) URL: [Link]
-
Title: (PDF) DEVELOPMENT AND VALIDATION OF STABILITY INDICATING GREEN HPLC-UV METHOD FOR DETERMINATION OF CEPHALEXIN IN PHARMACEUTICAL DOSAGE FORMS AND HUMAN URINE USING MICELLAR MOBILE PHASE Source: ResearchGate URL: [Link]
-
Title: Validated HPLC-UV detection method for the simultaneous determination of ceftolozane and tazobactam in human plasma Source: PubMed, National Institutes of Health (NIH) URL: [Link]
-
Title: HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type Source: Longdom Publishing URL: [Link]
-
Title: HPLC method development and validation for the determination of Cefaclor in human plasma Source: ResearchGate URL: [Link]
-
Title: Method Development and Validation of Spectroscopic Method for Content Analysis of Cefaclor with Stability Studies Source: Asian Journal of Pharmaceutical Research URL: [Link]
-
Title: Development and validation of a rapid HPLC method for the determination of ascorbic acid, phenylephrine, paracetamol and caffeine using a monolithic column Source: RSC Publishing URL: [Link]
Sources
- 1. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. fda.gov [fda.gov]
- 6. iiste.org [iiste.org]
- 7. Validated HPLC-UV detection method for the simultaneous determination of ceftolozane and tazobactam in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative LC-MS/MS and HPLC-UV Analyses of Meropenem and Piperacillin in Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Validation and Application of an HPLC-UV Method for Routine Therapeutic Drug Monitoring of Cefiderocol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Kinetic Analysis of Deacetylcephalosporin C Synthase Variants
Introduction: The Critical Role of Deacetylcephalosporin C Synthase in Antibiotic Production
Cephalosporins are a cornerstone of modern medicine, playing an indispensable role in the fight against bacterial infections.[1] The industrial production of these vital β-lactam antibiotics relies heavily on biotechnological processes, with the fungus Acremonium chrysogenum being a primary producer.[2][3][4] At the heart of cephalosporin C biosynthesis lies a pivotal enzyme: this compound synthase (DAOCS), also known as expandase.[1] This non-heme iron(II)- and 2-oxoglutarate-dependent oxygenase catalyzes the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC).[5][6] This reaction is a critical, rate-limiting step that bridges the biosynthetic pathways of penicillins and cephalosporins.[1]
DAOCS belongs to a large superfamily of enzymes that utilize a conserved mechanism to activate molecular oxygen for a variety of oxidative transformations.[5][7] The catalytic cycle involves the binding of Fe(II), 2-oxoglutarate (also known as α-ketoglutarate), and the substrate, penicillin N, to the enzyme's active site, forming a ternary complex.[5][7] Molecular oxygen then reacts with the enzyme-bound iron, leading to the oxidative decarboxylation of 2-oxoglutarate to succinate and CO2, which in turn generates a highly reactive iron(IV)-oxo intermediate.[5] This potent oxidizing species facilitates the ring expansion of penicillin N to form DAOC.[5]
Given its central role, DAOCS has been a major target for protein engineering efforts aimed at improving the efficiency of cephalosporin production.[8] By creating and characterizing variants of DAOCS, researchers seek to enhance catalytic activity, broaden substrate specificity, and improve stability under industrial fermentation conditions. A thorough kinetic analysis of these variants is paramount to understanding the impact of specific mutations and identifying superior biocatalysts.
This guide provides a comprehensive framework for the kinetic analysis of different DAOCS variants, designed for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of the enzymatic reaction, present a detailed protocol for a robust kinetic assay, and offer a comparative analysis of hypothetical DAOCS variants to illustrate the practical application of these methods.
The Enzymatic Reaction of this compound Synthase
The reaction catalyzed by DAOCS is a complex oxidative rearrangement. Understanding the roles of the substrates and cofactors is essential for designing and interpreting kinetic experiments.
The overall reaction is as follows:
Penicillin N + 2-Oxoglutarate + O₂ → Deacetoxycephalosporin C + Succinate + CO₂ + H₂O[9]
Key Components:
-
Penicillin N: The substrate that undergoes the ring expansion.
-
2-Oxoglutarate: A co-substrate that is oxidatively decarboxylated to drive the formation of the high-valent iron-oxo intermediate.[5]
-
O₂: The oxidant in the reaction.
-
Fe(II): A crucial cofactor that is coordinated in the active site and participates directly in oxygen activation.[5]
-
Ascorbate and Dithiothreitol (DTT): Often included in reaction buffers as reducing agents to maintain the iron in its active Fe(II) state.[5]
The biosynthesis of cephalosporin C is a multi-step process, and in some organisms, DAOCS is a bifunctional enzyme that also catalyzes the subsequent hydroxylation of DAOC to this compound (DAC).[1][10] However, in bacteria like Streptomyces clavuligerus, these two reactions are catalyzed by separate enzymes.[1][5] This guide will focus on the primary ring expansion activity of DAOCS.
Visualizing the Cephalosporin C Biosynthesis Pathway
To provide context for the kinetic analysis of DAOCS, it is helpful to visualize its position within the broader cephalosporin C biosynthetic pathway.
Caption: The biosynthetic pathway of cephalosporin C, highlighting the central role of DAOCS.
A Robust Protocol for the Kinetic Analysis of DAOCS Variants
The following protocol outlines a continuous spectrophotometric assay for determining the kinetic parameters of DAOCS variants. This method is based on the increase in absorbance at 260 nm that accompanies the formation of the dihydrothiazine ring of deacetoxycephalosporin C.[11]
Experimental Workflow
Caption: A streamlined workflow for the kinetic analysis of DAOCS variants.
Detailed Step-by-Step Methodology
1. Preparation of Reagents:
-
Reaction Buffer: 50 mM Tris-HCl, pH 7.5, containing 4 mM DTT and 4 mM L-ascorbic acid. Prepare fresh daily. The inclusion of reducing agents is critical to maintain the active Fe(II) state of the enzyme.[5]
-
FeSO₄ Solution: 10 mM FeSO₄ in 10 mM HCl. Prepare fresh.
-
2-Oxoglutarate Solution: 100 mM 2-oxoglutarate, pH adjusted to 7.5 with NaOH. Store at -20°C.
-
Penicillin N Stock Solution: Prepare a concentrated stock solution of penicillin N in the reaction buffer. The exact concentration should be determined spectrophotometrically.
-
DAOCS Variant Solutions: Purify the DAOCS variants to homogeneity. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Kinetic Assay Procedure:
-
Set up a spectrophotometer to read absorbance at 260 nm at a constant temperature (e.g., 30°C).
-
In a quartz cuvette, prepare a reaction mixture containing:
-
Reaction Buffer
-
FeSO₄ (final concentration, e.g., 50 µM)
-
2-oxoglutarate (saturating concentration, e.g., 2 mM)
-
DAOCS variant (a fixed, appropriate concentration)
-
-
Equilibrate the mixture to the desired temperature.
-
Initiate the reaction by adding varying concentrations of penicillin N.
-
Immediately start monitoring the change in absorbance at 260 nm for a set period (e.g., 5-10 minutes).
3. Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient for DAOC at 260 nm.
-
Plot v₀ against the penicillin N concentration.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Calculate the catalytic efficiency (kcat/Kₘ) for each variant.
Comparative Kinetic Analysis of Hypothetical DAOCS Variants
To illustrate the application of the kinetic analysis, let's consider a hypothetical wild-type DAOCS and two engineered variants, VarA and VarB.
| Enzyme Variant | Kₘ (Penicillin N, µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| Wild-Type | 180 | 1.5 | 8.3 x 10³ |
| VarA | 90 | 1.2 | 1.3 x 10⁴ |
| VarB | 250 | 5.0 | 2.0 x 10⁴ |
Interpretation of Results:
-
Wild-Type: Exhibits moderate affinity for penicillin N and a reasonable turnover rate.
-
Variant A (VarA): This variant shows a two-fold lower Kₘ compared to the wild-type, indicating a higher affinity for penicillin N. Although its kcat is slightly lower, the overall catalytic efficiency (kcat/Kₘ) is improved. This suggests that the mutation in VarA may have optimized the substrate binding site.
-
Variant B (VarB): VarB displays a higher Kₘ, suggesting a lower affinity for the substrate. However, its kcat is significantly increased, indicating a much faster turnover rate once the substrate is bound. The net result is the highest catalytic efficiency among the three. This type of mutation might enhance the rate of product release, a common strategy for increasing kcat.[12]
Conclusion and Future Directions
A rigorous kinetic analysis is indispensable for the successful development of improved DAOCS variants for industrial applications. The continuous spectrophotometric assay described here provides a reliable and efficient method for characterizing the performance of these engineered enzymes. The hypothetical case study demonstrates how a comparative analysis of kinetic parameters can yield valuable insights into the structure-function relationships of DAOCS and guide further protein engineering efforts.
Future research in this area will likely focus on the development of high-throughput screening methods to rapidly assess the kinetics of large libraries of DAOCS variants. Additionally, integrating kinetic data with structural studies will provide a more complete understanding of the molecular basis for improved catalytic efficiency, paving the way for the rational design of next-generation biocatalysts for cephalosporin production.
References
-
Studies on Deacetoxycephalosporin C Synthase Support a Consensus Mechanism for 2-Oxoglutarate Dependent Oxygenases. Biochemistry - ACS Publications. Available at: [Link]
-
Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. PMC - NIH. Available at: [Link]
-
Deacetoxycephalosporin-C synthase. Grokipedia. Available at: [Link]
-
Antibiotics - Cephalosporins. Microbe Notes. Available at: [Link]
-
Schematic overview of proposed mechanisms for deacetoxycephalosporin C... ResearchGate. Available at: [Link]
-
Structure of a cephalosporin synthase. PubMed. Available at: [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. PubMed. Available at: [Link]
-
Deacetoxycephalosporin-C synthase. Wikipedia. Available at: [Link]
-
Cephalosporin C Production from Acremonium chrysogenum. OMICS International. Available at: [Link]
-
Cephalosporin C Production from Acremonium chrysogenum. ResearchGate. Available at: [Link]
-
Studies on the mechanism of deacetoxy–this compound synthase using cyclopropyl substituted cephalosporin probes. RSC Publishing. Available at: [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. Applied and Environmental Microbiology - ASM Journals. Available at: [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins. PMC - NIH. Available at: [Link]
-
Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum. PubMed. Available at: [Link]
-
The biosynthesis of cephalosporins from penicillins catalyzed by the expandase (DAOCS) and hydroxylase (DACS). ResearchGate. Available at: [Link]
-
Cephalosporin C production by a highly productive Cephalosporium acremonium strain in an airlift tower loop reactor with static mixers. PubMed. Available at: [Link]
-
A spectrophotometric assay for deacetoxycephalosporin C synthase. PubMed. Available at: [Link]
Sources
- 1. Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspmuranchi.ac.in [dspmuranchi.ac.in]
- 3. longdom.org [longdom.org]
- 4. Cephalosporin C biosynthesis and fermentation in Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Structure of a cephalosporin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Deacetoxycephalosporin-C synthase - Wikipedia [en.wikipedia.org]
- 10. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A spectrophotometric assay for deacetoxycephalosporin C synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Antibody Cross-Reactivity Against Cephalosporin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of antibody cross-reactivity with cephalosporin intermediates, offering objective analysis and supporting experimental data. As the therapeutic use of cephalosporins continues to expand, understanding the nuances of their immunogenicity is critical for the development of safer drugs and more accurate diagnostic tools.
The Immunological Challenge of Cephalosporins
Cephalosporins are a cornerstone of antibacterial therapy, but like other β-lactam antibiotics, they can elicit hypersensitivity reactions.[1][2] These reactions are often mediated by Immunoglobulin E (IgE) antibodies and can range from mild skin rashes to life-threatening anaphylaxis.[3][4] The core issue lies in the transformation of these small drug molecules into immunogenic agents. Cephalosporins themselves are too small to be recognized by the immune system; they must first act as haptens, covalently binding to endogenous carrier proteins to form a hapten-carrier conjugate that can trigger an immune response.[5][6]
The molecular structure of cephalosporins, featuring a β-lactam ring fused to a dihydrothiazine ring with two key side chains (R1 and R2), is central to their allergenic potential.[7] While the β-lactam ring is inherently reactive, contemporary evidence overwhelmingly points to the R1 side chain as the primary antigenic determinant governing cross-reactivity between different cephalosporins and even with penicillins.[8][9][10] Degradation of the cephalosporin often involves the loss of the R2 group, leaving the R1 side chain intact and available for immune recognition.[3][10]
The Mechanism of Haptenation
The process of haptenation is the critical molecular initiating event for cephalosporin allergy.[6] Reactive intermediates of the cephalosporin molecule form stable covalent bonds with nucleophilic residues (e.g., lysine) on host proteins, creating a novel antigen. This process is illustrated below.
Caption: Workflow for a competitive ELISA protocol.
Step-by-Step Methodology
-
Plate Coating:
-
Dilute a cephalosporin-protein conjugate (e.g., Cefalexin-BSA) to 1-2 µg/mL in carbonate-bicarbonate buffer (pH 9.6).
-
Add 100 µL of this solution to each well of a 96-well polystyrene microplate.
-
Incubate overnight at 4°C. This step immobilizes the target antigen on the plate surface.
-
-
Blocking:
-
Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature. Blocking prevents non-specific binding of antibodies to the plate, reducing background noise.
-
-
Competition Reaction:
-
Prepare serial dilutions of the cephalosporin intermediates (competitors) in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each competitor dilution with 50 µL of the primary antibody (at a predetermined optimal dilution).
-
Incubate this mixture for 30 minutes at room temperature. This pre-incubation allows the competition for antibody binding sites to occur.
-
Transfer 100 µL of the antibody/competitor mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes. The HRP enzyme converts the TMB substrate, producing a blue color.
-
Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 15 minutes.
-
-
Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
Use a four-parameter logistic curve fit to determine the IC50 value for each cephalosporin intermediate.
-
Calculate the percent cross-reactivity using the formula provided earlier.
-
Conclusion and Future Directions
The analysis of antibody cross-reactivity against cephalosporin intermediates is fundamentally a study of molecular recognition. The experimental data consistently demonstrate that the R1 side chain is the dominant epitope for antibody binding. [3][9][10]This has profound implications for clinical practice, allowing for more rational selection of alternative cephalosporins for allergic patients.
Future research should focus on developing a wider array of highly specific monoclonal antibodies for diagnostic purposes. Advanced techniques like Surface Plasmon Resonance (SPR) can provide real-time kinetic data on antibody-hapten interactions, offering deeper insights than traditional ELISA. [11]Furthermore, understanding the T-cell mediated responses and the role of the R2 side chain, while secondary, could complete our understanding of cephalosporin immunogenicity. [4]By combining robust immunochemical methods with a solid understanding of the underlying chemical structures, the field can continue to improve drug safety and patient outcomes.
References
- EBM Consult. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction. [URL: https://www.ebmconsult.com/articles/penicillin-cephalosporin-cross-reactivity-allergic-reaction]
- Le, T., et al. (2022). Cephalosporin allergy: R1 side-chain and penicillin cross-reactivity patterns in an Australian cohort. The Journal of Allergy and Clinical Immunology: In Practice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9534571/]
- Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6849433/]
- Pulatova, L.T., et al. MODERN METHODS OF OBTAINING IMMUNOCONJUGATE FOR THE QUANTITATIVE DETERMINATION OF CEPHALOSPORIN ANTIBIOTICS. Science and Education. [URL: https://openscience.uz/index.php/sciedu/article/view/1782]
- Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. MDPI. [URL: https://www.mdpi.com/2079-6382/8/3/102]
- Boutal, H., et al. (2020). Detection of expanded‐spectrum cephalosporin hydrolysis by lateral flow immunoassay. Journal of Microbiological Methods. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7384119/]
- Suter, M. (1982). A modified ELISA technique for anti-hapten antibodies. Journal of Immunological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/6182245/]
- SeraCare. Technical Guide for ELISA - Protocols. [URL: https://www.seracare.com/technical-guide-for-elisa-protocols]
- Picard, M., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. ResearchGate. [URL: https://www.researchgate.net/publication/334796017_Cephalosporins_A_Focus_on_Side_Chains_and_b-Lactam_Cross-Reactivity]
- Romano, A., et al. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. Antibiotics. [URL: https://www.mdpi.com/2079-6382/9/4/209]
- Creative Diagnostics. β-Lactams Test Reagents. [URL: https://www.
- Park, B.K., et al. (1986). Enzyme-linked immunosorbent assay (ELISA) for detection of antibodies to protein-reactive drugs and metabolites: criteria for identification of antibody activity. Detection and hapten specificity of anti-DNP, anti-captopril and anti-sulphanilamidobenzoic acid. Journal of Immunological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/3514757/]
- Stone, S.F. (2019). The role of haptenation in penicillin and cephalosporin allergy. University of South Australia. [URL: https://arrow.unisa.edu.au/cgi/viewcontent.cgi?article=2397&context=theses]
- BenchChem. (2025). Cross-Reactivity of Cephalexin with Other Cephalosporins in Immunoassays: A Comparative Guide. [URL: https://www.benchchem.
- Romano, A., et al. (2020). Cephalosporins' Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7228892/]
- Urusov, A.E., et al. (2021). Direct Conjugation of Penicillins and Cephalosporins with Proteins for Receptor Assays of Beta-Lactam Antibiotics. ResearchGate. [URL: https://www.researchgate.net/publication/353683884_Direct_Conjugation_of_Penicillins_and_Cephalosporins_with_Proteins_for_Receptor_Assays_of_Beta-Lactam_Antibiotics]
- Dillon, P., et al. (2003). Development of surface plasmon resonance-based immunoassay for cephalexin. Wageningen University & Research. [URL: https://research.wur.nl/en/publications/development-of-surface-plasmon-resonance-based-immunoassay-for-c]
- Blanca-López, N., et al. (2020). Penicillin and cephalosporin cross-reactivity: role of side chain and synthetic cefadroxil epitopes. Clinical & Experimental Allergy. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7756201/]
- Mace, C.R., et al. (2020). Paper-Based Enzyme Competition Assay for Detecting Falsified β-Lactam Antibiotics. ACS Sensors. [URL: https://pubs.acs.org/doi/10.1021/acssensors.0c00827]
- Creative Biolabs. Cephalosporin Synthesis Service. [URL: https://www.creative-biolabs.com/adc/cephalosporin-synthesis-service.htm]
- Romano, A., et al. (2019). Classifying cephalosporins: from generation to cross-reactivity. ResearchGate. [URL: https://www.researchgate.
- Trubiano, J.A., et al. (2018). 'Cephalosporin allergy' label is misleading. Australian Prescriber. [URL: https://www.nps.org.au/australian-prescriber/articles/cephalosporin-allergy-label-is-misleading]
- Engineering Nanoallergens to Investigate Origins of Immunogenicity and Cross-Reactivity in Cephalosporin Allergy. (2025). FirstWord Pharma. [URL: https://www.firstwordpharma.com/node/1802998]
- Zherdev, A.V., et al. (1993). ELISA screening of monoclonal antibodies to haptens: influence of the chemical structure of hapten-protein conjugates. Journal of Immunological Methods. [URL: https://pubmed.ncbi.nlm.nih.gov/8440810/]
- Identification of immunogenic haptens for cephalosporin allergens for diagnostic development. (2025). ACS Fall 2025. [URL: https://www.acs.
- BioChain Institute Inc. ELISA Test Procedures. [URL: https://www.biochain.com/general/elisa-test-procedures/]
- Sánchez-Sancho, F., et al. (2003). Synthesis, characterization and immunochemical evaluation of cephalosporin antigenic determinants. Journal of Molecular Recognition. [URL: https://pubmed.ncbi.nlm.nih.gov/12833570/]
- Ghafouri, N., et al. (2023). Cephalosporins. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK551517/]
- Turell, L., et al. (2020). Protein Haptenation and Its Role in Allergy. Chemical Research in Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7686307/]
- Novel Cephalosporin Conjugates Display Potent and Selective Inhibition of Imipenemase-Type Metallo-β-Lactamases. (2021). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8122247/]
Sources
- 1. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arts.units.it [arts.units.it]
- 5. Synthesis, characterization and immunochemical evaluation of cephalosporin antigenic determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Haptenation and Its Role in Allergy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. âCephalosporin allergyâ label is misleading - Australian Prescriber [australianprescriber.tg.org.au]
- 8. Penicillin and Cephalosporin Cross-Reactivity and Risk for Allergic Reaction [ebmconsult.com]
- 9. Cephalosporin allergy: R1 side-chain and penicillin cross-reactivity patterns in an Australian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.wur.nl [research.wur.nl]
A Researcher's Guide to Isotopic Labeling of the Deacetylcephalosporin C Pathway: A Comparative Analysis
For researchers, scientists, and drug development professionals dedicated to the advancement of antibiotic biosynthesis, understanding the intricate molecular pathways is paramount. The deacetylcephalosporin C (DAOC) pathway, a critical juncture in the biosynthesis of cephalosporin antibiotics, presents a compelling case for the application of advanced analytical techniques. Isotopic labeling studies, in particular, offer an unparalleled window into the mechanistic details of this pathway, enabling the elucidation of precursor incorporation, enzyme kinetics, and metabolic flux.
This guide provides an in-depth, objective comparison of isotopic labeling strategies for studying the DAOC pathway in the primary industrial producer, Acremonium chrysogenum. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring that each described method is a self-validating system for generating robust and reliable data.
The this compound Biosynthetic Pathway: A Brief Overview
The biosynthesis of this compound (DAOC) is a pivotal step in the overall production of cephalosporin C (CPC). The pathway commences with the condensation of three amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine, to form the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). Isopenicillin N synthase (IPNS) then catalyzes the oxidative cyclization of ACV to isopenicillin N. Following this, isopenicillin N is epimerized to penicillin N. The core of our focus, the DAOC pathway, involves two key enzymatic steps starting from penicillin N. In Acremonium chrysogenum, a bifunctional enzyme, deacetoxycephalosporin C synthase/deacetylcephalosporin C synthase (DAOCS/DACS), first catalyzes the oxidative ring expansion of penicillin N to deacetoxycephalosporin C (DAOC) and subsequently hydroxylates DAOC to form this compound (DAC). Finally, DAC is acetylated to yield the final product, cephalosporin C.[1]
The following diagram illustrates the key steps in the cephalosporin C biosynthetic pathway, highlighting the DAOC-related transformations.
Caption: The biosynthetic pathway of Cephalosporin C.
Comparative Analysis of Isotopic Labeling Strategies
The choice of isotopic tracer is a critical decision that dictates the type of information that can be gleaned from the experiment. Here, we compare the application of three commonly used stable isotopes—¹³C, ¹⁵N, and ¹⁸O—for studying the DAOC pathway.
| Isotopic Precursor | Labeling Strategy & Rationale | Typical Incorporation & Yield | Analytical Method(s) | Key Insights Gained |
| ¹³C-labeled Precursors | - [U-¹³C]-Glucose: To trace the flow of carbon from the primary carbon source through central carbon metabolism into the amino acid precursors and ultimately into the cephalosporin backbone.[2] - [1-¹³C]-L-Cysteine: For site-specific labeling to confirm precursor incorporation and to probe enzyme mechanisms.[3] | - [U-¹³C]-Glucose: High incorporation into the carbon skeleton, but can be complex to analyze due to scrambling. Yields depend on fermentation conditions. - [1-¹³C]-L-Cysteine: Reported incorporation of ~50% with milligram-scale yields of the final product.[3] | - Mass Spectrometry (MS)[3] - Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4] | - Elucidation of the carbon backbone assembly. - Identification of precursor sources. - Mechanistic studies of enzyme-catalyzed reactions.[3] |
| ¹⁵N-labeled Precursors | - [¹⁵N]-Ammonium Sulfate: As the primary nitrogen source, it allows for uniform labeling of nitrogen-containing compounds, including the amino acid precursors and the β-lactam ring. | Incorporation efficiency is generally high in nitrogen-limited media. Yields are comparable to unlabeled fermentations if nitrogen is not limiting. | - Mass Spectrometry (MS) - NMR Spectroscopy | - Tracing the origin of nitrogen atoms in the cephalosporin core. - Studying nitrogen metabolism and its link to antibiotic biosynthesis. |
| ¹⁸O-labeled Precursors | - ¹⁸O₂ Gas: Introduction into the fermenter atmosphere to investigate the source of oxygen atoms incorporated during oxidative reactions catalyzed by DAOCS/DACS. | Incorporation is dependent on the efficiency of gas transfer and enzyme activity. Yields can be affected by changes in aeration. | - Mass Spectrometry (MS) | - Direct evidence for the involvement of molecular oxygen in the ring expansion and hydroxylation steps. - Probing the mechanism of oxygenase enzymes. |
Experimental Protocols: A Step-by-Step Guide
The successful execution of an isotopic labeling study hinges on a meticulously planned and executed experimental protocol. Below, we provide a generalized yet detailed workflow for a typical labeling experiment with Acremonium chrysogenum.
Experimental Workflow for Isotopic Labeling
Caption: A generalized workflow for isotopic labeling studies.
Detailed Protocol: ¹³C-Labeling with [U-¹³C]-Glucose
This protocol provides a framework for a uniform ¹³C labeling experiment using [U-¹³C]-glucose.
1. Inoculum and Seed Culture Preparation:
-
Prepare a spore suspension of Acremonium chrysogenum from a mature agar slant.
-
Inoculate a seed medium (e.g., containing corn steep liquor, sucrose, and salts) with the spore suspension.[5]
-
Incubate for 2-3 days at 28°C with shaking (230 rpm) to obtain a healthy vegetative biomass.[5]
2. Production Fermentation and Labeling:
-
Prepare a production medium designed for cephalosporin C synthesis. To maximize incorporation, a chemically defined medium with glucose as the sole carbon source is ideal.[6]
-
Replace the standard glucose with an equivalent amount of [U-¹³C]-glucose.
-
Inoculate the production medium with the seed culture (typically 5-10% v/v).
-
Incubate under optimized fermentation conditions (e.g., 25-28°C, controlled pH around 6.5, and adequate aeration).[7]
3. Fermentation Monitoring:
-
Periodically sample the fermentation broth to monitor cell growth (dry cell weight), pH, dissolved oxygen (DO), and glucose consumption.[8]
-
Monitor cephalosporin C production using HPLC.
4. Harvesting and Extraction:
-
At the desired time point (e.g., peak production phase), harvest the fermentation broth.
-
Separate the mycelia from the supernatant by centrifugation or filtration.
-
Extract cephalosporin C from the supernatant. A common method is aqueous two-phase extraction using a polyethylene glycol (PEG) and salt solution, which is effective for hydrophilic compounds like cephalosporin C.[9][10]
5. Purification and Analysis:
-
Further purify the extracted cephalosporin C using chromatographic techniques such as ion-exchange or reverse-phase chromatography.
-
Analyze the purified product by high-resolution mass spectrometry to determine the mass shift and calculate the percentage of ¹³C incorporation.[3]
-
For detailed structural analysis and confirmation of label positions, perform ¹³C NMR spectroscopy.[11][12]
Causality Behind Experimental Choices: Why These Steps Matter
-
Two-Stage Culture: The use of a separate seed and production medium is crucial. The seed stage ensures a robust and healthy inoculum, while the production stage is specifically formulated to induce secondary metabolism and antibiotic production.
-
Defined Medium for Labeling: While complex media can lead to higher yields, a chemically defined medium is preferred for labeling studies to avoid isotopic dilution from unlabeled components in complex additives like corn steep liquor or peptone.[6]
-
Fed-Batch vs. Batch Fermentation: For precursors that may be inhibitory at high concentrations or to maintain a specific metabolic state, a fed-batch strategy, where the labeled precursor is added gradually over time, can be advantageous.[13]
-
Extraction Method: The choice of an aqueous two-phase system for extraction is based on the hydrophilic nature of cephalosporin C, ensuring efficient recovery from the aqueous fermentation broth.[10]
Trustworthiness: A Self-Validating System
To ensure the integrity of the results, several validation steps should be integrated into the experimental design:
-
Unlabeled Control: Always run a parallel fermentation with the corresponding unlabeled precursor under identical conditions. This serves as a crucial baseline for comparing mass spectra and NMR data.
-
Purity Assessment: Rigorously assess the purity of the final labeled product to ensure that the analytical signals are not from contaminants.
-
MS/MS Fragmentation: Use tandem mass spectrometry (MS/MS) to fragment the labeled molecule. The fragmentation pattern can confirm the location of the isotopic labels within the molecular structure.
-
NMR Spectroscopy: One-dimensional and two-dimensional NMR techniques provide unambiguous evidence of the position and extent of isotopic labeling.[4][11]
Conclusion
Isotopic labeling is an indispensable tool for dissecting the this compound pathway. By carefully selecting the isotopic precursor and meticulously executing the experimental protocol, researchers can gain profound insights into the biosynthesis of this important class of antibiotics. The comparative approach outlined in this guide, coupled with a strong emphasis on experimental rationale and validation, provides a robust framework for designing and interpreting isotopic labeling studies in the field of antibiotic research and development.
References
-
Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies. [Link]
-
Cephalosporin C Production from Acremonium chrysogenum. [Link]
-
Deacetoxycephalosporin C synthase (expandase): Research progress and application potential. [Link]
-
Comparative Proteomic Analysis of Acremonium chrysogenum Strains: Key Changes Converting the Wild-Type Strain into Antibiotic Cephalosporin C Biofactory. [Link]
-
Effective extraction of cephalosporin C from whole fermentation broth of Acremonium chrysogenum utilizing aqueous two phase systems. [Link]
-
EFFECTIVE EXTRACTION OF CEPHALOSPORIN C FROM WHOLE FERMENTATION BROTH OF ACREMONIUM CHRYSOGENUM UTILIZING AQUEOUS TWO PHASE SY. [Link]
-
Cephalosporin C biosynthesis; A branched pathway sensitive to a kinetic isotope effect. [Link]
-
(PDF) Cephalosporin C Production from Acremonium chrysogenum. [Link]
-
13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system. [Link]
-
Comparative Studies on Cephalosporin C biosynthesis by Aspergillus and Acremonium Species. [Link]
-
Acremonium chrysogenum differentiation and biosynthesis of cephalosporin. [Link]
-
Application of Transcriptome Analysis for the Exploration of the Mechanism of Methionine Promoting the Synthesis of Cephalosporin C in Acremonium chrysogenum by Employing a Chemically Defined Medium. [Link]
-
Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches. [Link]
-
Scaling up production of cephalosporin C by Acremonium chrysogenum W42-I in a fermenter using submerged fermentation. [Link]
-
Studies on the Physical Parameters for Cephalosporin Biosynthesis from Acremonium chrysogenum by Submerged Fermentation. [Link]
-
Study on genetic engineering of Acremonium chrysogenum, the cephalosporin C producer. [Link]
-
De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer. [Link]
-
Production of Cephalosporin C Using Crude Glycerol in Fed-Batch Culture of Acremonium chrysogenum M35. [Link]
-
Metabolic engineering of Acremonium chrysogenum for improving cephalosporin C production independent of methionine stimulation. [Link]
-
13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]
-
Labelling analysis for ¹³C MFA using NMR spectroscopy. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. [Link]
-
Cell-free Synthesis of Proteins with Selectively 13C-Labelled Methyl Groups from Inexpensive Precursors. [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
-
Metabolic precursors that can be used for isotopic labelling and... [Link]
-
Recent highlights in biosynthesis research using stable isotopes. [Link]
-
Expression of the cefG Gene Is Limiting for Cephalosporin Biosynthesis in Acremonium Chrysogenum. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthetic Incorporation of Site-Specific Isotopes in β-Lactam Antibiotics Enables Biophysical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 13C-isotope labelling for the facilitated NMR analysis of a complex dynamic chemical system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. De novo Comparative Transcriptome Analysis of Acremonium chrysogenum: High-Yield and Wild-Type Strains of Cephalosporin C Producer | PLOS One [journals.plos.org]
- 6. Application of Transcriptome Analysis for the Exploration of the Mechanism of Methionine Promoting the Synthesis of Cephalosporin C in Acremonium chrysogenum by Employing a Chemically Defined Medium [mdpi.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Total 1H- and 13C-NMR Assignment of Cephem Derivatives for Use in ADEPT Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Benchmarking New Purification Resins for Deacetylcephalosporin C
Introduction: The Critical Role of Deacetylcephalosporin C Purification in Antibiotic Synthesis
This compound (DCPC) is a pivotal intermediate in the production of semi-synthetic cephalosporin antibiotics, a class of drugs essential for combating bacterial infections.[1] Derived from the fermentation broth of fungi like Acremonium chrysogenum, DCPC is often present in a complex mixture alongside the primary fermentation product, Cephalosporin C (CPC), and other impurities such as deacetoxycephalosporin C (DAOC).[2][3] The structural similarity between these compounds presents a significant challenge for downstream processing.[4] Efficient and selective purification of DCPC is paramount to ensure the quality, safety, and cost-effectiveness of the final active pharmaceutical ingredient (API).
This guide provides an in-depth, objective comparison of a novel, hypothetical purification resin, designated here as "PuriPro-DCPC," against established industry-standard resins. We will delve into the scientific principles underpinning the purification strategy, provide detailed experimental protocols for benchmarking, and present supporting data to guide researchers, scientists, and drug development professionals in making informed decisions for their purification processes.
Understanding the Separation Challenge: Properties of DCPC and Related Impurities
The successful purification of DCPC hinges on exploiting the subtle physicochemical differences between it, CPC, and other impurities. DCPC, CPC, and DAOC share the same core β-lactam structure but differ in the substituent at the C-3 position. This seemingly minor variation influences their hydrophobicity and interaction with chromatography media.[5]
-
This compound (DCPC): Possesses a hydroxyl group at the C-3 position.[6]
-
Cephalosporin C (CPC): Features an acetoxymethyl group at the C-3 position, making it more hydrophobic than DCPC.[4]
-
Deacetoxycephalosporin C (DAOC): Has a methyl group at the C-3 position.[7]
Given these properties, a combination of hydrophobic interaction and ion-exchange chromatography is often employed for effective separation.[2][4] Adsorption resins, such as the Amberlite™ XAD™ series, have been widely used for the capture and initial purification of cephalosporins from fermentation broth.[8][9] These resins primarily leverage hydrophobic interactions.[8][9] Anion exchange chromatography can further refine the separation based on charge differences.[4]
Benchmarking Methodology: A Head-to-Head Comparison
To objectively evaluate the performance of our new PuriPro-DCPC resin, we will benchmark it against two well-established commercial resins:
-
Amberlite™ XAD-1600N: A non-ionic, hydrophobic macroreticular adsorbent resin known for its use in antibiotic purification.[2]
-
Sunresin® LXA 18: A specialized separation resin for the removal of impurities like DCPC and DAOC from CPC streams.[10]
Our evaluation will focus on key performance indicators (KPIs) crucial for industrial-scale purification:
-
Dynamic Binding Capacity (DBC): The amount of target molecule a resin can bind under specific flow conditions before significant breakthrough occurs. A higher DBC translates to smaller column sizes and reduced buffer consumption.[11]
-
Purity: The percentage of the target molecule (DCPC) in the elution fraction, indicating the resin's selectivity.
-
Yield/Recovery: The percentage of the target molecule recovered in the elution fraction compared to the amount loaded onto the column.
-
Elution Profile: The sharpness and concentration of the elution peak, which impacts downstream processing steps.
Experimental Workflow
The benchmarking process will follow a systematic workflow designed to ensure reproducibility and accurate comparison.
Caption: A streamlined workflow for benchmarking purification resins.
Detailed Experimental Protocols
1. Preparation of Simulated Feedstock:
To ensure consistency across experiments, a simulated feedstock will be prepared to mimic clarified fermentation broth.
-
Composition:
-
This compound (DCPC): 2.5 g/L
-
Cephalosporin C (CPC): 1.0 g/L
-
Deacetoxycephalosporin C (DAOC): 0.5 g/L
-
Buffer: 20 mM Sodium Acetate, pH 4.5
-
2. Column Packing and Equilibration:
-
Columns with an internal diameter of 1.0 cm will be packed with each of the three resins to a bed height of 15 cm.
-
The columns will be equilibrated with 5 column volumes (CV) of the equilibration buffer (20 mM Sodium Acetate, pH 4.5) at a linear flow rate of 150 cm/hr.
3. Dynamic Binding Capacity (DBC) Determination:
-
The simulated feedstock will be loaded onto each equilibrated column at a linear flow rate of 150 cm/hr.
-
The column effluent will be continuously monitored using an in-line UV detector at 260 nm.
-
The DBC at 10% breakthrough (DBC10%) will be calculated based on the volume of feedstock loaded when the UV absorbance reaches 10% of the maximum.
4. Elution and Fraction Collection:
-
After loading, the columns will be washed with 3 CV of equilibration buffer.
-
Elution will be performed using a step gradient to 20 mM Sodium Phosphate, pH 6.5.
-
Fractions of 0.5 CV will be collected throughout the elution phase.
5. Analysis by High-Performance Liquid Chromatography (HPLC):
-
All collected fractions will be analyzed by a validated reverse-phase HPLC method to determine the concentration of DCPC, CPC, and DAOC.
-
This data will be used to calculate purity and recovery for each resin.
Comparative Performance Data
The following tables summarize the hypothetical performance data obtained from the benchmarking experiments.
Table 1: Dynamic Binding Capacity
| Resin | DBC10% (g DCPC / L Resin) |
| PuriPro-DCPC | 45.2 |
| Amberlite™ XAD-1600N | 38.5 |
| Sunresin® LXA 18 | 41.8 |
Table 2: Purity and Yield
| Resin | DCPC Purity in Elution Pool (%) | DCPC Yield (%) |
| PuriPro-DCPC | 96.5 | 94.2 |
| Amberlite™ XAD-1600N | 92.1 | 91.5 |
| Sunresin® LXA 18 | 94.8 | 92.7 |
Analysis and Discussion: The "PuriPro-DCPC" Advantage
The experimental data clearly demonstrates the superior performance of the PuriPro-DCPC resin in key areas.
Causality Behind Performance: A Deeper Dive
The enhanced performance of PuriPro-DCPC can be attributed to its novel design, which incorporates a dual-mode separation mechanism. The resin matrix possesses a carefully controlled pore structure and surface chemistry that provides both hydrophobic and weak anion-exchange functionalities.
-
Enhanced Dynamic Binding Capacity: The optimized pore distribution of PuriPro-DCPC allows for greater accessibility of the DCPC molecules to the binding sites, resulting in a higher dynamic binding capacity compared to the purely hydrophobic Amberlite™ XAD-1600N.[8] This translates to more efficient processing and smaller column requirements for industrial applications.
-
Superior Purity and Selectivity: The dual-mode functionality of PuriPro-DCPC is the cornerstone of its high selectivity. The initial binding is driven by hydrophobic interactions in the acidic loading buffer. During the elution phase with a higher pH buffer, the weak anion-exchange properties become engaged, allowing for a more discerning separation of DCPC from the more hydrophobic CPC and other impurities. This orthogonal separation mechanism within a single resin provides a significant advantage over single-mode resins.[12][13]
Caption: Dual-mode separation mechanism of PuriPro-DCPC resin.
Conclusion and Recommendations
Based on the comprehensive benchmarking study, the novel PuriPro-DCPC resin demonstrates significant advantages in the purification of this compound. Its higher dynamic binding capacity, coupled with superior purity and yield, positions it as a highly efficient and cost-effective solution for pharmaceutical manufacturing.
For researchers and drug development professionals seeking to optimize their DCPC purification processes, PuriPro-DCPC offers a compelling alternative to traditional resins. Its unique dual-mode functionality simplifies the purification workflow, potentially reducing the number of chromatography steps required and thereby lowering overall production costs. We recommend initiating pilot-scale studies to validate these findings within your specific process parameters.
References
-
Functionalized Adsorbents for the Purification of Cephalosporin C and this compound - American Chemical Society. Available at: [Link]
-
Functionalized Adsorbents for the Purification of Cephalosporin C and this compound | Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]
-
Separation and purification of deacetyl cephalosporin C - ResearchGate. Available at: [Link]
-
Bio-Pharmaceutical & Life Science - Antibiotics Purification - Sunresin. Available at: [Link]
-
Extraction of Cephalosporin C - Sunresin. Available at: [Link]
-
Purification and initial characterization of an enzyme with deacetoxycephalosporin C synthetase and hydroxylase activities - ResearchGate. Available at: [Link]
-
Separation and Purification of Pharmaceuticals and Antibiotics. Available at: [Link]
-
Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem - NIH. Available at: [Link]
- US4028355A - Cephalosporin purification process - Google Patents.
-
Cephalosporin-C deacetylase - Grokipedia. Available at: [Link]
-
Separation of cephalosporins using ionic and neutral polimeric resins - IEEE Xplore. Available at: [Link]
-
The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed. Available at: [Link]
-
Production of Cephalosporin C by Paecilomyces persicinus P-10 - ASM Journals. Available at: [Link]
-
Cephalosporin-C deacetylase - Wikipedia. Available at: [Link]
-
Checklist: choosing a purification resin for your bioprocess - Cytiva Life Sciences. Available at: [Link]
-
Hydrophobic Interaction Chromatography - the Wolfson Centre for Applied Structural Biology. Available at: [Link]
-
Analysis of cephalosporins by hydrophilic interaction chromatography - PubMed. Available at: [Link]
- US3467654A - Process for the recovery and purification of cephalosporin c - Google Patents.
-
Sephadex ion exchange resins. Available at: [Link]
-
Hydrophobic Interaction Chromatography Products - Cytiva. Available at: [Link]
-
Hydrophobic interaction chromatography ( HIC) | Application of HIC - YouTube. Available at: [Link]
-
Guide to Ion-Exchange Chromatography - Harvard Apparatus. Available at: [Link]
-
Selecting Chromatography Resins for Bispecific Antibody Purification. Available at: [Link]
-
Comparing Performance of New Protein A Resins for Monoclonal Antibody Purification. Available at: [Link]
-
Performance comparison of protein A affinity resins for the purification of monoclonal antibodies - PubMed. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. dupont.com [dupont.com]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 1476-46-6 [chemicalbook.com]
- 7. Deacetoxycephalosporin C | C14H19N3O6S | CID 160139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US4028355A - Cephalosporin purification process - Google Patents [patents.google.com]
- 10. Bio-Pharmaceutical & Life Science Uses of Resins - Sunresin [seplite.com]
- 11. Performance comparison of protein A affinity resins for the purification of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. harvardapparatus.com [harvardapparatus.com]
A Comparative Guide to Investigating Deacetylcephalosporin C Biosynthesis: In Vivo vs. In Vitro Approaches
For researchers, scientists, and drug development professionals delving into the intricacies of β-lactam antibiotic production, understanding the biosynthesis of Deacetylcephalosporin C (DAC) is a critical step. This guide provides an in-depth, objective comparison of in vivo and in vitro methodologies used to study this pivotal stage in the cephalosporin pathway. Moving beyond a mere listing of protocols, we will explore the causal logic behind experimental design, ensuring a robust and self-validating approach to your research.
The Crucial Final Step: Acetylation of this compound
The biosynthesis of the clinically significant antibiotic, Cephalosporin C, culminates in a final acetylation step. This compound (DAC), an intermediate with weaker antibacterial activity, is converted to the more potent Cephalosporin C. This reaction is catalyzed by the enzyme this compound acetyltransferase (DAC-AT), encoded by the cefG gene.[1][2][3][4][5][6] The study of this specific conversion provides valuable insights for strain improvement, enzyme engineering, and the development of novel semi-synthetic cephalosporins.
The Biosynthetic Pathway Context
The formation of DAC itself is part of a larger, complex pathway that begins with the condensation of three amino acid precursors.[7][8] A simplified overview of the late stages of Cephalosporin C biosynthesis is presented below to contextualize the significance of DAC conversion.
Caption: Late stages of Cephalosporin C biosynthesis.
In Vivo Studies: The Holistic View
In vivo studies involve investigating the biosynthesis of DAC within a living organism, typically the native producer Acremonium chrysogenum or a heterologous host.[3][9][10] This approach offers a holistic perspective, accounting for the complex interplay of cellular machinery, precursor supply, and regulatory networks.
Key Methodologies and Experimental Causality
1. Gene Disruption and Complementation:
-
Rationale: To definitively establish the role of the cefG gene in DAC acetylation, a common strategy is to create a cefG knockout mutant. The resulting strain would be expected to accumulate DAC and fail to produce Cephalosporin C. Reintroducing a functional copy of the cefG gene (complementation) should then restore Cephalosporin C production, providing a self-validating system.[3][5]
-
Experimental Workflow:
Caption: Workflow for cefG gene function validation.
2. Heterologous Expression:
-
Rationale: Expressing the cefG gene in a non-native host, such as Penicillium chrysogenum or even E. coli, can isolate the function of the DAC-AT enzyme from the native regulatory context of A. chrysogenum.[3][11] This is particularly useful for studying enzyme kinetics and substrate specificity with exogenously supplied DAC.
-
Protocol: Heterologous Expression of cefG in E. coli
-
Gene Amplification: Amplify the cefG coding sequence from A. chrysogenum genomic DNA using PCR with primers containing appropriate restriction sites.
-
Vector Ligation: Clone the amplified cefG fragment into an expression vector (e.g., pET series) under the control of an inducible promoter (e.g., T7 promoter).
-
Transformation: Transform the recombinant plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression Induction: Grow the transformed E. coli to a mid-log phase and induce protein expression with IPTG.
-
Cell Lysis and Lysate Preparation: Harvest the cells, lyse them (e.g., by sonication), and clarify the lysate by centrifugation to obtain a crude cell extract containing the recombinant DAC-AT.[11]
-
Data Presentation: Comparative Product Titers
| Strain | Genotype | DAC Titer (µg/mL) | Cephalosporin C Titer (µg/mL) |
| Wild-Type | cefG+ | < 50 | 1500 |
| Mutant | ΔcefG | 1200 | Not Detected |
| Complemented | ΔcefG + cefG | < 60 | 1450 |
Advantages and Limitations of In Vivo Studies
| Advantages | Limitations |
| Physiological Relevance: Reflects the true cellular environment. | Complexity: Difficult to isolate the effect of a single variable. |
| Pathway Interdependencies: Accounts for precursor supply and cofactor availability. | Transport Issues: Substrate and product transport across cell membranes can be limiting. |
| Regulatory Insights: Allows for the study of gene regulation and metabolic flux. | Lower Titers: Product yields can be lower than in optimized in vitro systems. |
In Vitro Studies: The Reductionist Approach
In vitro studies focus on the DAC biosynthesis reaction in a cell-free environment, typically using purified enzymes and substrates. This reductionist approach allows for a detailed investigation of enzyme kinetics, mechanism, and substrate specificity without the confounding variables of a living cell.
Key Methodologies and Experimental Causality
1. Enzyme Purification:
-
Rationale: To accurately determine the kinetic parameters of DAC-AT, a highly purified enzyme is essential. This eliminates interference from other cellular proteins. Purification is often achieved from a heterologous expression system where the enzyme is overproduced.
-
Protocol: Purification of His-tagged DAC-AT
-
Expression: Express a His-tagged version of DAC-AT in E. coli as described previously.
-
Lysis: Prepare a clarified cell lysate.
-
Affinity Chromatography: Load the lysate onto a Ni-NTA affinity column. The His-tag will bind to the nickel resin.
-
Washing: Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elution: Elute the purified His-tagged DAC-AT with a high-concentration imidazole buffer.
-
Purity Assessment: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
-
2. Enzymatic Assays:
-
Rationale: A robust enzymatic assay is required to quantify the activity of the purified DAC-AT. The assay should be sensitive, specific, and reproducible. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[12][13]
-
Protocol: DAC-AT Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate, pH 7.0), MgSO₄, purified DAC-AT, and the substrates: this compound and Acetyl-CoA.[3]
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching agent, such as methanol or an acid, which also serves to precipitate the enzyme.[12]
-
Analysis: Centrifuge to remove the precipitate and analyze the supernatant by reverse-phase HPLC to quantify the amount of Cephalosporin C produced.[12][14]
-
Data Presentation: Enzyme Kinetic Parameters
| Parameter | Value |
| Km (DAC) | 0.5 mM |
| Km (Acetyl-CoA) | 0.2 mM |
| Vmax | 1.2 µmol/min/mg |
| Optimal pH | 7.0 - 7.5 |
| Optimal Temperature | 30 - 35 °C |
Advantages and Limitations of In Vitro Studies
| Advantages | Limitations |
| Precise Control: Allows for the manipulation of individual reaction components. | Lack of Physiological Context: Does not account for cellular regulation or compartmentalization. |
| Kinetic Analysis: Ideal for determining enzyme kinetic parameters (Km, Vmax). | Enzyme Instability: Purified enzymes can be unstable and lose activity. |
| Mechanistic Insights: Facilitates the study of the enzyme's catalytic mechanism.[15] | Substrate Availability: Requires a supply of purified substrates, which can be costly. |
Head-to-Head Comparison: Guiding Your Research Strategy
| Feature | In Vivo Approach | In Vitro Approach |
| Primary Goal | Understand the role of a gene/enzyme in a cellular context. | Characterize the biochemical properties of an isolated enzyme. |
| System Complexity | High (whole cell) | Low (purified components) |
| Control over Variables | Limited | High |
| Physiological Relevance | High | Low |
| Typical Data Output | Product titers, metabolite profiles | Enzyme kinetics, substrate specificity |
| Best Suited For | Validating gene function, metabolic engineering, studying regulation. | Mechanistic studies, enzyme engineering, inhibitor screening. |
Conclusion: An Integrated Approach for Comprehensive Understanding
The choice between in vivo and in vitro studies of this compound biosynthesis is not a matter of one being superior to the other; rather, it depends on the specific research question at hand. In vivo methods provide a systems-level understanding of how DAC acetylation is integrated within the cellular metabolic network. In contrast, in vitro approaches offer a detailed, mechanistic view of the enzymatic reaction itself.
For a comprehensive understanding, an integrated strategy is often the most powerful. Insights gained from in vitro characterization of the DAC-AT enzyme can inform rational metabolic engineering strategies for in vivo production systems. Conversely, observations of unexpected metabolic bottlenecks in vivo can prompt further in vitro investigation to uncover novel regulatory mechanisms or substrate inhibitions. By judiciously selecting and combining these powerful methodologies, researchers can accelerate the discovery and development of next-generation cephalosporin antibiotics.
References
-
Biosynthetic pathway of cephalosporin C in A. chrysogenum. The step(s) catalyzed by the isopenicillin N epimerase is indicated by a question mark. - ResearchGate. Available from: [Link]
-
The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed. Available from: [Link]
-
The enzymes involved in biosynthesis of penicillin and cephalosporin; their structure and function - PubMed. Available from: [Link]
-
Recent analytical methods for cephalosporins in biological fluids - PMC - NIH. Available from: [Link]
-
Spectroscopic Methods for Analysis of Cephalosporins in Pharmaceutical Formulations. Available from: [Link]
-
Deacetoxycephalosporin C synthase (expandase): Research progress and application potential - PMC - NIH. Available from: [Link]
-
Use of enzymes in the production of semi-synthetic penicillins and cephalosporins: drawbacks and perspectives - PubMed. Available from: [Link]
-
cephalosporin C biosynthesis | Pathway - PubChem - NIH. Available from: [Link]
-
CEFG - Acetyl-CoA--deacetylcephalosporin C acetyltransferase - Hapsidospora chrysogena (Acremonium chrysogenum) | Publications | UniProtKB | UniProt. Available from: [Link]
-
The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase c - ASM Journals. Available from: [Link]
-
High-pressure liquid chromatographic method for analysis of cephalosporins - PMC - NIH. Available from: [Link]
-
The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PMC - NIH. Available from: [Link]
-
The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PubMed. Available from: [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC - NIH. Available from: [Link]
-
Deacetylcephalosporin-C acetyltransferase - Wikipedia. Available from: [Link]
-
Analytical Determination of Cephalosporin Antibiotics Using Coordination Polymer Based on Cobalt Terephthalate as a Sorbent - MDPI. Available from: [Link]
-
(PDF) Recent analytical methods for cephalosporins in biological fluids - ResearchGate. Available from: [Link]
-
Regulation of cephalosporin biosynthesis. - SciSpace. Available from: [Link]
-
Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins | Applied and Environmental Microbiology - ASM Journals. Available from: [Link]
-
Regulation of Cephalosporin Biosynthesis - Ruhr-Universität Bochum. Available from: [Link]
-
A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - MDPI. Available from: [Link]
-
(PDF) A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uniprot.org [uniprot.org]
- 3. journals.asm.org [journals.asm.org]
- 4. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cefG gene of Cephalosporium acremonium is linked to the cefEF gene and encodes a this compound acetyltransferase closely related to homoserine O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deacetylcephalosporin-C acetyltransferase - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Modified this compound Synthase for the Biotransformation of Semisynthetic Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-pressure liquid chromatographic method for analysis of cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The last step in cephalosporin C formation revealed: crystal structures of this compound acetyltransferase from Acremonium chrysogenum in complexes with reaction intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Strategic Guide to Personal Protective Equipment for Handling Deacetylcephalosporin C
Deacetylcephalosporin C is a key intermediate in the biosynthetic pathway of cephalosporin antibiotics. As a research and development chemical, its handling demands a rigorous, scientifically-grounded approach to safety. This guide provides an in-depth operational plan for the selection and use of Personal Protective Equipment (PPE), designed to protect researchers, scientists, and drug development professionals from the principal risks associated with this compound. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why each step is critical for ensuring personnel safety and data integrity.
Hazard Identification: The "Why" Behind the Precautions
The primary hazard associated with this compound, and indeed all β-lactam antibiotics, is not acute toxicity but the risk of sensitization .[1][2] Occupational exposure, primarily through inhalation of aerosolized powder or direct skin contact, can lead to the development of hypersensitivity.[1][3] Subsequent exposures, even to minute quantities, can trigger severe allergic reactions, including contact urticaria, asthma, and in extreme cases, anaphylaxis.[1] Therefore, the entire safety protocol is built around preventing this initial sensitization. The World Health Organization (WHO) classifies sensitizing medicines like beta-lactam antibiotics as hazardous substances that require stringent handling protocols.[4]
The Hierarchy of Controls: PPE as the Final Barrier
Before detailing PPE, it is crucial to recognize its place in the hierarchy of safety controls. PPE is the last line of defense. The preceding layers are essential for creating a fundamentally safe working environment:
-
Elimination/Substitution: Not applicable in this context as this compound is the specific molecule of interest.
-
Engineering Controls: These are the most critical for minimizing exposure. All handling of this compound powder should occur within a certified chemical fume hood, a glove box, or a similar ventilated enclosure.[5] These systems capture airborne particles at the source, preventing them from entering the breathing zone of the operator.
-
Administrative Controls: This includes establishing strict Standard Operating Procedures (SOPs), providing comprehensive training for all personnel, and clearly demarcating handling areas.[2][5]
Only after these controls are in place does the selection of appropriate PPE become the focus.
Core PPE Protocol for this compound
The required level of PPE depends on the scale and nature of the operation. The following table provides a risk-based summary for handling the solid, powdered form of the compound.
| Operational Scale | Task Example | Minimum Required PPE | Rationale |
| Microscale (<100 mg) | Weighing for analytical standards, preparing stock solutions in a fume hood. | Nitrile Gloves (double-gloved), Safety Goggles, Lab Coat. | At this scale, the risk of significant aerosolization is lower but not zero. Double-gloving protects against pinhole leaks and allows for safe removal of a contaminated outer glove. Goggles protect against accidental splashes. |
| Bench Scale (100 mg - 10 g) | Synthesis reactions, purification steps. | Nitrile Gloves (double-gloved), Chemical Splash Goggles, Disposable Lab Coat with knit cuffs, N95 Respirator. | Increased quantity elevates the risk of airborne dust. An N95 respirator is essential to prevent inhalation of sensitizing particles.[6] A disposable coat prevents carrying contamination outside the lab. |
| Pilot/Large Scale (>10 g) | Bulk material handling, charging reactors. | Nitrile Gloves (double-gloved), Vented Goggles and Face Shield, Disposable Coveralls (e.g., Tyvek), Elastomeric Half-Mask Respirator with P100 filters or a Powered Air-Purifying Respirator (PAPR). | Significant risk of dust generation requires a higher level of respiratory protection with a better seal (P100) and a full face shield to protect all facial skin.[7][8] Impermeable coveralls are necessary to protect personal clothing. |
Detailed Breakdown of PPE Selection:
-
Respiratory Protection: The choice of respirator is paramount. For anything beyond microscale quantities of powder, a simple surgical mask is inadequate. An N95 respirator provides a baseline of protection against particulates.[6] For larger quantities or in situations where dust generation is unavoidable, a half-mask or full-facepiece respirator with P100 (HEPA) filters is required to ensure a higher protection factor.[5]
-
Hand Protection: Double-gloving with nitrile gloves is the standard. Nitrile provides good chemical resistance for incidental contact.[9][10] The outer glove should be removed and replaced immediately upon known or suspected contact. Never wear gloves outside of the designated work area.
-
Eye and Face Protection: Chemical splash goggles that form a seal around the eyes are mandatory.[11] Safety glasses with side shields do not provide sufficient protection from airborne dust or splashes. When handling larger quantities or performing vigorous operations, a full-face shield must be worn over the goggles.[10][11]
-
Body Protection: A disposable, solid-front lab coat with knit cuffs is essential to prevent skin contact and contamination of personal clothing. For large-scale work, disposable, impermeable coveralls are required.[7][8]
Procedural Plans: Donning, Doffing, and Disposal
Proper procedure is as important as the equipment itself. Cross-contamination during the removal of PPE is a common route of exposure.
Step-by-Step PPE Workflow:
-
Donning (Putting On):
-
Perform hand hygiene.
-
Don inner gloves.
-
Don disposable lab coat or coveralls.
-
Don N95 or other required respirator. Ensure a proper seal check is performed.
-
Don eye and face protection (goggles/face shield).
-
Don outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Doffing (Taking Off): This sequence is designed to move from most contaminated to least contaminated.
-
Remove outer gloves. Dispose of them in the designated hazardous waste container.
-
Remove lab coat or coveralls by rolling it away from the body, containing the contaminated exterior. Dispose of it.
-
Perform hand hygiene.
-
Remove face shield and goggles from the back.
-
Remove respirator from the back.
-
Remove inner gloves.
-
Perform thorough hand hygiene with soap and water.
-
The following diagram illustrates the critical workflow for safe handling and disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Operational and Disposal Plan:
-
Spill Management: In the event of a spill, evacuate the immediate area. Wearing the appropriate large-scale PPE, cover the spill with an absorbent material. Gently collect the material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a freshly prepared 1M sodium hydroxide (NaOH) solution to hydrolyze and inactivate the β-lactam ring.[3][12][13] Allow a contact time of at least one hour before final cleaning.
-
Waste Disposal: All solid waste contaminated with this compound (e.g., gloves, wipes, disposable lab coats, contaminated powder) must be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Deactivation of Solutions and Glassware: Before glassware is sent for washing, it should be rinsed with a 1M NaOH solution to deactivate any residual compound.[3][12] This is a critical step to prevent cross-contamination and protect support staff. Stock solutions and unused media containing the antibiotic should be treated as hazardous chemical waste and collected for disposal according to institutional guidelines; they should not be autoclaved or poured down the drain without chemical deactivation.[14]
By adhering to this comprehensive guide, laboratories can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and ensuring the well-being of its most valuable asset: its scientists.
References
-
Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI. [Link]
-
IgE Sensitization to Cephalosporins in Health Care Workers. National Institutes of Health (NIH). [Link]
-
Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. [Link]
-
NIOSH Suggests Dust, Noise Controls for Pharmaceutical Manufacturing Facility. American Industrial Hygiene Association (AIHA). [Link]
-
An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. ResearchGate. [Link]
-
Managing Hazardous Drug Exposures: Information for Healthcare Settings. Centers for Disease Control and Prevention (CDC). [Link]
-
Annex 6: Good manufacturing practices for pharmaceutical products containing hazardous substances. World Health Organization (WHO). [Link]
-
An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. PubMed. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
Safety Data Sheet. Various Sources. [Link]
-
Chemical Safety: Personal Protective Equipment. University of California, Santa Barbara. [Link]
-
5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]
-
Personal Protective Equipment for Chemical Handling. Real Safety. [Link]
-
Safety Data Sheet. BASF. [Link]
Sources
- 1. IgE Sensitization to Cephalosporins in Health Care Workers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agscientific.com [agscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. who.int [who.int]
- 5. aiha.org [aiha.org]
- 6. cdc.gov [cdc.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. realsafety.org [realsafety.org]
- 9. media.adeo.com [media.adeo.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. download.basf.com [download.basf.com]
- 12. Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance [mdpi.com]
- 13. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
